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  • Product: H-Avpiaqk-OH

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Smac-N7 Peptide Mechanism of Action & XIAP Inhibition

Executive Summary The evasion of apoptosis is a hallmark of cancer, frequently driven by the overexpression of Inhibitor of Apoptosis Proteins (IAPs).[1][2] X-linked Inhibitor of Apoptosis Protein (XIAP) is the most pote...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The evasion of apoptosis is a hallmark of cancer, frequently driven by the overexpression of Inhibitor of Apoptosis Proteins (IAPs).[1][2] X-linked Inhibitor of Apoptosis Protein (XIAP) is the most potent member of this family, directly inhibiting Caspase-3, -7, and -9. The Smac-N7 peptide (AVPIAQK ) represents the minimal functional domain of the mitochondrial protein Smac/DIABLO required to antagonize XIAP.

This technical guide dissects the molecular mechanism of Smac-N7, detailing its structural interaction with XIAP’s BIR domains and providing validated experimental protocols for quantifying this inhibition. It is designed for researchers requiring high-fidelity mechanistic insights and reproducible assay methodologies.

Molecular Mechanism of Action

Structural Basis of Interaction

The pro-apoptotic activity of Smac-N7 relies on its N-terminal IAP-Binding Motif (IBM).[3] Upon mitochondrial release, the native Smac protein is cleaved to expose the N-terminal sequence Ala-Val-Pro-Ile (AVPI) . The Smac-N7 peptide (AVPIAQK) mimics this exposed terminus.

  • The IBM Groove: XIAP contains three Baculovirus IAP Repeat (BIR) domains.[1][4] The AVPI motif of Smac-N7 binds to a surface groove on the BIR3 and BIR2 domains of XIAP.

  • Key Residues:

    • Ala1: The N-terminal amino group forms a critical salt bridge with Glu314 (in BIR3) or Glu219 (in BIR2) of XIAP. Note: Acetylation of this amine abolishes binding.

    • Val2 & Ile4: These hydrophobic residues insert into hydrophobic pockets within the BIR domain, stabilizing the complex.

The "Two-Site" Inhibition Model

XIAP inhibits apoptosis via two distinct mechanisms, both antagonized by Smac, though with different affinities for the monomeric Smac-N7 peptide versus the native dimeric protein.

  • Caspase-9 Inhibition (BIR3): XIAP-BIR3 binds the monomeric interface of Caspase-9, locking it in an inactive state. Smac-N7 binds the BIR3 domain with high affinity (

    
    ), displacing Caspase-9 via competitive inhibition.
    
  • Caspase-3/7 Inhibition (BIR2-Linker): The linker region preceding BIR2 blocks the active site of Caspase-3/7. The BIR2 domain itself anchors this inhibition. While monomeric Smac-N7 binds BIR2 with lower affinity (

    
    ), it can still destabilize the XIAP-Caspase-3 complex at high concentrations.
    

Critical Insight: Native Smac is a homodimer.[5] It binds BIR2 and BIR3 simultaneously (avidity effect), achieving sub-nanomolar affinity.[4][6] Monomeric Smac-N7 is a tool compound primarily used to study the BIR3 interaction or as a template for designing bivalent mimetics.

Pathway Visualization

The following diagram illustrates the displacement mechanism.

SmacMechanism cluster_Mito Mitochondria Smac_Mito Pro-Smac Smac_Cyto Mature Smac (AVPI...) (or Smac-N7 Peptide) Smac_Mito->Smac_Cyto Release & Cleavage XIAP_Casp9 XIAP-BIR3 :: Caspase-9 (Inactive Complex) Smac_Cyto->XIAP_Casp9 Competitive Binding (BIR3) XIAP_Casp3 XIAP-BIR2 :: Caspase-3 (Inactive Complex) Smac_Cyto->XIAP_Casp3 Displacement (BIR2) XIAP_Smac XIAP :: Smac-N7 (Inhibited Inhibitor) XIAP_Casp9->XIAP_Smac XIAP Sequestered Casp9_Active Active Caspase-9 XIAP_Casp9->Casp9_Active Released XIAP_Casp3->XIAP_Smac Casp3_Active Active Caspase-3 XIAP_Casp3->Casp3_Active Released Casp9_Active->Casp3_Active Cleavage/Activation Apoptosis Apoptosis / Cell Death Casp3_Active->Apoptosis

Caption: Schematic of Smac-N7 mediated relief of XIAP inhibition. Smac-N7 competitively binds BIR domains, releasing Caspases -9 and -3 to execute apoptosis.

Experimental Validation Protocols

To validate Smac-N7 activity, researchers typically employ Fluorescence Polarization (FP) for binding affinity and Caspase Activity Assays for functional restoration.

Protocol A: Fluorescence Polarization (FP) Binding Assay

This assay measures the ability of Smac-N7 to displace a fluorescently labeled tracer (e.g., 5-FAM-AVPIAQK) from the XIAP-BIR3 domain.

Reagents:

  • Protein: Recombinant XIAP-BIR3 domain (residues 241–356).

  • Tracer: 5-FAM-Smac peptide (Sequence: 5-FAM-AVPIAQK).

  • Test Compound: Smac-N7 peptide (unlabeled).

  • Buffer: 100 mM Potassium Phosphate (pH 7.5), 100 µg/mL Bovine Gamma Globulin (BGG), 0.02% Sodium Azide.

Step-by-Step Methodology:

  • Tracer Optimization: Determine the

    
     of the Tracer/XIAP pair. Use a fixed concentration of Tracer (e.g., 2-5 nM) and titrate XIAP (0 nM to 10 µM). Plot polarization (mP) vs. [XIAP] to find the 
    
    
    
    .
  • Master Mix Prep: Prepare a solution containing XIAP-BIR3 at a concentration of

    
     (from step 1) and the Tracer at 2-5 nM in the assay buffer.
    
  • Plating: Dispense 20 µL of the Master Mix into black 384-well plates (low binding).

  • Titration: Add 20 µL of Smac-N7 serial dilutions (e.g., 100 µM down to 0.1 nM) to the wells.

  • Incubation: Incubate in the dark at room temperature for 30–60 minutes to reach equilibrium.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm).

  • Analysis: Plot mP vs. log[Smac-N7]. Calculate

    
     and convert to 
    
    
    
    using the Nikolovska-Coleska equation (modified Cheng-Prusoff for FP).

Self-Validating Check: The Z-factor of the assay should be > 0.5. Include a known high-affinity control (e.g., unlabeled Smac dimer) to verify assay window.

Protocol B: Caspase-3 Derepression Assay

This functional assay demonstrates that Smac-N7 restores enzymatic activity of Caspase-3 inhibited by XIAP.

Reagents:

  • Enzyme: Active Recombinant Caspase-3 (3 nM final).

  • Inhibitor: Full-length XIAP or Linker-BIR2 fragment (concentration titrated to inhibit ~80% of Caspase-3 activity, typically 10-20 nM).

  • Substrate: Ac-DEVD-AMC (fluorogenic, 20 µM final).

  • Test Compound: Smac-N7 peptide.[3][7]

  • Buffer: 20 mM HEPES (pH 7.5), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM DTT.

Step-by-Step Methodology:

  • Inhibition Complex Formation: Incubate Caspase-3 (3 nM) and XIAP (15 nM) in assay buffer for 15 minutes at 30°C. Verification: Ensure Caspase-3 activity is suppressed compared to the "No XIAP" control.

  • Peptide Addition: Add Smac-N7 peptide (titration 0.1 µM – 100 µM) to the inhibited complex. Incubate for 15 minutes.

  • Reaction Initiation: Add Ac-DEVD-AMC substrate.

  • Kinetic Read: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) every 2 minutes for 30–60 minutes.

  • Quantification: Calculate the slope (RFU/min) of the linear portion of the curve. Normalize to "No XIAP" control (100% activity).

Quantitative Data Summary

The following table summarizes typical binding affinities (


 or 

) derived from FP assays. Note the significant difference between monomeric and dimeric forms, highlighting the avidity effect.
Ligand TypeSequence / StructureTarget DomainAffinity (

)
Reference
Smac-N7 (Monomer) AVPIAQKXIAP-BIR30.2 – 0.6 µM[1, 2]
Smac-N7 (Monomer) AVPIAQKXIAP-BIR2> 10 µM[1]
Smac-4 (Monomer) AVPIXIAP-BIR3~ 0.5 – 0.8 µM[3]
Smac Dimer (Native) (AVPI...)-Linker-(...IPVA)XIAP (Full Length)< 1.0 nM[2]
Smac Mimetic (Bivalent) SM-164 (Synthetic)XIAP (Full Length)1.39 nM[4]

Interpretation: Smac-N7 is a moderate inhibitor of BIR3 but a weak inhibitor of BIR2. To achieve potent biological inhibition of XIAP in cells, bivalent mimetics or high concentrations of the peptide are often required.

Experimental Workflow Visualization

The following diagram outlines the logical flow for the Fluorescence Polarization assay, ensuring data integrity.

FP_Workflow Step1 Tracer Validation (Determine Kd of Tracer/XIAP) Step2 Complex Formation (XIAP + Tracer @ ~Kd) Step1->Step2 Step3 Competitive Binding (Add Smac-N7 Titration) Step2->Step3 Step4 Equilibrium (30-60 min incubation) Step3->Step4 Step5 Data Acquisition (Measure mP) Step4->Step5 Decision Z-Factor > 0.5? Step5->Decision Result Calculate Ki (Cheng-Prusoff) Decision->Result Yes Fail Re-optimize Buffer/Tracer Conc Decision->Fail No

Caption: Step-wise workflow for Fluorescence Polarization (FP) assay validation and execution.

References

  • Nikolovska-Coleska, Z. et al. (2004).[8] Development and optimization of a binding assay for the XIAP BIR3 domain using fluorescence polarization. Analytical Biochemistry, 332(2), 261-273.[8]

  • Liu, Z. et al. (2000). Structural basis for binding of Smac/DIABLO to the XIAP BIR3 domain. Nature, 408, 1004–1008.

  • Wu, G. et al. (2000). Structural basis of IAP recognition by Smac/DIABLO. Nature, 408, 1008–1012.

  • Lu, J. et al. (2008). SM-164: a novel, bivalent Smac mimetic that induces apoptosis and tumor regression by concurrent removal of the blockade of cIAP-1/2 and XIAP. Cancer Research, 68(22), 9384–9393.

Sources

Exploratory

Technical Deep Dive: Binding Mechanics of the Smac AVPIAQK Motif to XIAP BIR3

Executive Summary The interaction between the Second Mitochondria-derived Activator of Caspases (Smac/DIABLO) and the X-linked Inhibitor of Apoptosis Protein (XIAP) represents a critical checkpoint in the regulation of p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The interaction between the Second Mitochondria-derived Activator of Caspases (Smac/DIABLO) and the X-linked Inhibitor of Apoptosis Protein (XIAP) represents a critical checkpoint in the regulation of programmed cell death.[1] Specifically, the N-terminal heptapeptide of mature Smac, AVPIAQK , functions as an IAP-Binding Motif (IBM) that antagonizes the BIR3 domain of XIAP.[1]

This guide provides a rigorous technical analysis of the binding affinity, structural thermodynamics, and experimental characterization of the AVPIAQK-BIR3 interaction.[1] Unlike generic overviews, we focus on the causality of residue-specific contacts and the discrepancies between peptide length (4-mer vs. 7-mer) and binding potency—a crucial consideration for the design of peptidomimetic therapeutics.

Mechanistic Foundation: The AVPIAQK-BIR3 Interface

The efficacy of Smac as an apoptotic promoter relies on its ability to displace Caspase-9 from the XIAP BIR3 domain. This competitive inhibition is driven by the structural mimicry of the Caspase-9 N-terminus (ATPF) by the Smac N-terminus (AVPI).

Structural Determinants of Binding

Crystallographic studies reveal that the BIR3 domain contains a surface groove specifically evolved to recognize the N-terminal tetrapeptide A1-V2-P3-I4 . The additional residues in the heptapeptide (A5-Q6-K7 ) contribute minimally to the free energy of binding, a fact often overlooked in initial screen designs.

  • Ala1 (Anchor): The N-terminal amine forms a salt bridge with Glu314 and Gln319 of BIR3.[2] The methyl side chain inserts into a hydrophobic pocket formed by Trp323 and Tyr324 .[1] Criticality: Absolute. Methylation or acetylation of the N-terminus abolishes binding.

  • Val2: The side chain is largely solvent-exposed but the backbone forms hydrogen bonds with Thr308 .[2]

  • Pro3: The pyrrolidine ring packs against the aromatic ring of Trp323 , providing hydrophobic stabilization and conformational rigidity.[1]

  • Ile4 (Anchor): The hydrophobic side chain inserts deeply into a hydrophobic cavity defined by Leu292 , Val298 , and Lys299 .[1][2] This residue dictates the specificity of BIR3 over BIR2.[1]

Signaling Pathway Visualization

The following diagram illustrates the competitive displacement mechanism that restores the apoptotic cascade.

Smac_Mechanism Figure 1: Mechanism of Caspase-9 Displacement by Smac AVPIAQK Mitochondria Mitochondria Smac Smac (AVPIAQK) Mitochondria->Smac MOMP Release XIAP_Casp9 XIAP-BIR3:Caspase-9 (Inhibited Complex) Smac->XIAP_Casp9 Competitive Binding (High Affinity) XIAP_Smac XIAP-BIR3:Smac (Stable Complex) XIAP_Casp9->XIAP_Smac Displacement Casp9_Active Caspase-9 (Active) XIAP_Casp9->Casp9_Active Release Apoptosis Apoptosis Execution Casp9_Active->Apoptosis Caspase-3 Activation

Quantitative Binding Analysis: Thermodynamics & Kinetics

A common misconception in early-stage development is that the full 7-mer (AVPIAQK) provides significantly higher affinity than the core 4-mer (AVPI). Experimental data indicates that the energetic "hot spots" are entirely contained within the first four residues.[1]

Comparative Affinity Data

The table below synthesizes binding constants (


, 

,

) from Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC) assays. Note that values vary based on buffer conditions and specific BIR3 constructs.
LigandSequenceAffinity (

/

)
Relative PotencyStructural Note
Smac 4-mer AVPI

nM
1x (Baseline)Core binding motif.
Smac 7-mer AVPIAQK


M
~0.8xNo significant gain from AQK tail.
Smac Protein Full Length

nM
>1000xDimerization leads to bivalent binding.[1]
High-Affinity Tracer Abu-RPFK

nM
25xSynthetic optimization for FP assays.
Smac Mimetic SM-406

nM
7xRigidified mimetic.

Key Insight: The 7-mer AVPIAQK often shows slightly lower apparent potency in competitive assays compared to optimized 4-mers or peptidomimetics. This is likely due to entropic costs associated with the flexible C-terminal tail (AQK) which does not find a complementary binding partner on the BIR3 surface.

Experimental Methodologies

To accurately determine the binding affinity of AVPIAQK-based ligands, two orthogonal methods are recommended: Fluorescence Polarization (FP) for high-throughput screening and Isothermal Titration Calorimetry (ITC) for thermodynamic validation.[1]

Protocol A: Fluorescence Polarization (FP) Competition Assay

This assay relies on the displacement of a high-affinity fluorescent tracer. It is self-validating via the use of a


 factor control.

Reagents:

  • Receptor: Recombinant Human XIAP BIR3 domain (residues 241–356), GST-tagged.[1]

  • Tracer: 5-FAM-labeled Smac peptide (e.g., Abu-RPFK-FAM).[3][4][5]

    
     must be pre-determined.
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.5), 100

    
    g/mL Bovine Gamma Globulin (BGG), 0.02% Sodium Azide.[1]
    

Step-by-Step Workflow:

  • Tracer Titration: Determine the

    
     of the tracer by titrating BIR3 against a fixed concentration of tracer (e.g., 2 nM).[1] Select a protein concentration equal to the 
    
    
    
    for the competition assay.[1]
  • Master Mix Prep: Prepare a solution containing BIR3 protein (at

    
     concentration) and Tracer (2 nM) in assay buffer.
    
  • Inhibitor Dilution: Prepare serial dilutions of the AVPIAQK peptide (start at 100

    
    M) in DMSO (keep final DMSO < 5%).
    
  • Incubation: Mix 20

    
    L of Master Mix with 1 
    
    
    
    L of inhibitor in a black 384-well plate. Incubate for 30 minutes at Room Temperature (RT) in the dark.
  • Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 530 nm).

  • Analysis: Fit data to a one-site competition model. Calculate

    
     using the Nikolovska-Coleska equation (modified Cheng-Prusoff for FP).
    

FP_Workflow Figure 2: Fluorescence Polarization Competition Workflow Step1 Tracer + BIR3 Protein (High Polarization) Step2 Add AVPIAQK Peptide (Competitor) Step1->Step2 Step3 Incubation 30 min @ RT Step2->Step3 Decision Binding? Step3->Decision Result_High Displacement Occurs Low Polarization Decision->Result_High High Affinity Result_Low No Displacement High Polarization Decision->Result_Low Low Affinity

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC measures the heat released/absorbed upon binding, providing


, 

, and

directly.[1]

Parameters:

  • Cell: XIAP BIR3 protein (20-50

    
    M) in PBS pH 7.4, 1 mM TCEP.[1]
    
  • Syringe: AVPIAQK peptide (200-500

    
    M) in the exact same buffer.
    
  • Temperature: 25°C.

Validation Check:

  • Ensure the "c-value" (

    
    ) is between 10 and 100 for accurate curve fitting. Since AVPIAQK has moderate affinity (
    
    
    
    
    
    M), high protein concentrations are necessary to achieve a distinct sigmoidal curve.[1]

Therapeutic Implications: From Peptide to Mimetic[1]

While AVPIAQK is the natural ligand, its utility as a drug is limited by poor membrane permeability and susceptibility to proteolysis.[1] The "AQK" tail is largely discarded in drug design.[1]

Design Strategy for Smac Mimetics:

  • N-Methylation: Methylation of the Ala1 amine prevents proteolysis but must be carefully positioned to avoid steric clash with Glu314.

  • Bioisosteres: Replacing the Pro3 residue with azabicyclo-alkane scaffolds restricts conformation, reducing the entropic penalty of binding and improving affinity into the nanomolar range (e.g., SM-406/Xevinapant).[1]

  • Bivalency: Linking two AVPI-mimetic units allows simultaneous binding to BIR2 and BIR3 domains, mimicking the native Smac dimer and increasing potency by orders of magnitude (avidity effect).[1]

References

  • Liu, Z., et al. (2000).[1] Structural basis for binding of Smac/DIABLO to the XIAP BIR3 domain. Nature, 408, 1004–1008.[1] Link

  • Wu, G., et al. (2000).[1] Structural basis of IAP recognition by Smac/DIABLO. Nature, 408, 1008–1012.[1] Link

  • Nikolovska-Coleska, Z., et al. (2004).[1] Development and optimization of a binding assay for the XIAP BIR3 domain using fluorescence polarization. Analytical Biochemistry, 332(2), 261-273.[1] Link

  • Sun, H., et al. (2004).[1] Structure-based design of potent, conformationally constrained Smac mimetics. Journal of the American Chemical Society, 126(51), 16686-16687.[1] Link

  • Cai, Q., et al. (2011).[1] A potent and orally active antagonist of multiple inhibitor of apoptosis proteins (IAPs) (SM-406/AT-406) in clinical development for cancer treatment. Journal of Medicinal Chemistry, 54(8), 2714–2726.[1] Link

Sources

Foundational

Technical Guide: H-AVPIAQK-OH as the Functional Core of Mitochondrial Apoptosis

Executive Summary The heptapeptide H-AVPIAQK-OH represents the biologically active N-terminal sequence of the mature Smac/DIABLO protein (Second Mitochondria-derived Activator of Caspases). Upon mitochondrial outer membr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The heptapeptide H-AVPIAQK-OH represents the biologically active N-terminal sequence of the mature Smac/DIABLO protein (Second Mitochondria-derived Activator of Caspases). Upon mitochondrial outer membrane permeabilization (MOMP), this sequence is exposed via proteolytic processing and released into the cytosol.[1] Its primary function is to antagonize Inhibitor of Apoptosis Proteins (IAPs) , specifically XIAP, cIAP1, and cIAP2.[1]

By mimicking the IAP-Binding Motif (IBM) of Caspase-9, H-AVPIAQK-OH acts as a competitive inhibitor, dislodging IAPs from caspases and allowing the apoptotic cascade to proceed. This guide details the molecular mechanics of this interaction, provides validated protocols for quantifying its binding affinity, and outlines the structural constraints required for its function.

Molecular Mechanism: The "IAP Antagonist"

The efficacy of H-AVPIAQK-OH relies on its ability to occupy the BIR (Baculovirus IAP Repeat) domains of XIAP. This interaction is highly specific and relies on precise structural anchoring.[1]

The Binding Interface (BIR3 vs. BIR2)

XIAP contains three BIR domains.[1][2] H-AVPIAQK-OH interacts distinctively with two of them:

  • BIR3 Domain (Primary Target):

    • Mechanism: The BIR3 domain of XIAP normally binds to the monomeric linker of Caspase-9, preventing its dimerization and activation.

    • Peptide Action: H-AVPIAQK-OH binds to the surface groove of BIR3 with high affinity (

      
       ~400–600 nM). The N-terminal Alanine (A1)  anchors into a hydrophobic pocket, while Proline (P3)  provides a critical structural "kink" that fits the groove curvature.[1]
      
    • Result: Caspase-9 is released, dimerizes, and becomes catalytically active.[1]

  • BIR2 Domain (Secondary Target):

    • Mechanism: The BIR2 domain (and the linker preceding it) inhibits Caspase-3 and Caspase-7.[2][3]

    • Peptide Action: While the affinity of the monomeric peptide for BIR2 is lower, the full Smac protein (which is a homodimer) binds BIR2 and BIR3 simultaneously.

    • Result: Release of executioner caspases (Caspase-3/-7).

Structural Criticality: The Free N-Terminus

Critical Note for Synthesis: The N-terminal Alanine must not be acetylated or capped . The free


-amino group of Alanine forms a crucial hydrogen bond network with acidic residues (e.g., Glu314 in XIAP BIR3) within the binding pocket. Capping this amine abolishes binding affinity.[1]
Pathway Visualization

The following diagram illustrates the competitive displacement mechanism within the mitochondrial pathway.

Mitochondrial_Apoptosis cluster_Mito Mitochondria Smac_Mito Pro-Smac Smac_Cyto Mature Smac (Exposes H-AVPIAQK-OH) Smac_Mito->Smac_Cyto Processing Stimulus Apoptotic Stimulus (e.g., UV, Chemo) MOMP MOMP (Membrane Permeabilization) Stimulus->MOMP MOMP->Smac_Mito Release XIAP XIAP (Inhibitor) Smac_Cyto->XIAP Binds BIR Domains (H-AVPIAQK-OH) Casp9_Inac Caspase-9 (Inhibited) XIAP->Casp9_Inac Inhibits Casp9_Act Caspase-9 (Active) XIAP->Casp9_Act Release Casp3_Act Caspase-3 (Active) Casp9_Act->Casp3_Act Cleaves/Activates Apoptosis Apoptosis (Cell Death) Casp3_Act->Apoptosis

Caption: Schematic of the Intrinsic Apoptotic Pathway.[1] H-AVPIAQK-OH (exposed on Mature Smac) competitively inhibits XIAP, releasing Caspase-9 to activate the executioner Caspase-3.

Experimental Protocols: Validating Interaction

Protocol A: Peptide Handling & Storage

The peptide H-AVPIAQK-OH is prone to aggregation due to the hydrophobic N-terminal residues (Ala-Val-Pro-Ile).

  • Lyophilization: Store lyophilized powder at -20°C with desiccant.

  • Reconstitution: Dissolve in DMSO to a stock concentration of 10–20 mM. Do not use water initially, as the hydrophobic core may cause micelle formation or precipitation.[1]

  • Dilution: Dilute into aqueous assay buffer only immediately before use.

Protocol B: Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of H-AVPIAQK-OH (the competitor) to displace a fluorescent tracer from the XIAP-BIR3 protein.

Materials:

  • Protein: Recombinant Human XIAP-BIR3 domain (GST-tagged or His-tagged).[1]

  • Tracer: 5-FAM-labeled Smac peptide (e.g., 5-Fam-Abu-RPFK-NH2).[1] Note: "Abu" (2-aminobutyric acid) is often used as an isostere for Alanine to improve stability in tracers.[1]

  • Competitor: H-AVPIAQK-OH (Analyte).[1]

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.5), 100 µg/mL Bovine Gamma Globulin (BGG), 0.02% Sodium Azide.[1][4] Note: BGG prevents non-specific binding of the tracer to the plate walls.

Workflow:

  • Tracer/Protein Mix: Prepare a master mix of XIAP-BIR3 (at

    
     concentration, typically ~20-50 nM) and Fluorescent Tracer (5 nM) in Assay Buffer.[1]
    
  • Baseline: Measure FP (mP units). The complex should show high polarization (~200-300 mP) compared to free tracer (~30-50 mP).[1]

  • Titration: Add serial dilutions of H-AVPIAQK-OH (0.1 nM to 100 µM) to the wells.

  • Incubation: Incubate for 30–60 minutes at room temperature in the dark (equilibrium is rapid).

  • Readout: Measure FP. As H-AVPIAQK-OH displaces the tracer, the polarization value will decrease.

  • Analysis: Plot mP vs. log[Concentration]. Fit to a one-site competition model to determine the

    
     and calculate 
    
    
    
    .[1]
FP Assay Logic Visualization

FP_Assay_Workflow Tracer Fluorescent Tracer (High Rotation, Low mP) Complex Tracer-XIAP Complex (Slow Rotation, High mP) Tracer->Complex + XIAP XIAP XIAP-BIR3 Protein XIAP->Complex Displaced Displaced Tracer (Low mP) Complex->Displaced + H-AVPIAQK-OH Bound_Inhibitor XIAP-AVPIAQK Complex Complex->Bound_Inhibitor Inhibitor H-AVPIAQK-OH (Competitor) Inhibitor->Bound_Inhibitor

Caption: Logic of the FP Competition Assay. High polarization (blue node) indicates tracer binding.[1] Addition of H-AVPIAQK-OH displaces the tracer, returning the system to low polarization (green node).

Quantitative Data Summary

The following table summarizes the binding affinities (


 or 

) of H-AVPIAQK-OH compared to truncated or mutated variants. This data highlights the necessity of the specific sequence.
Peptide SequenceTarget DomainAffinity (

/

)
Interpretation
H-AVPIAQK-OH (WT 7-mer)XIAP BIR3~480 - 600 nM Strong binding; functional antagonist.[1]
H-AVPI-OH (WT 4-mer)XIAP BIR3~500 - 700 nM The tetrapeptide is the minimal IBM core; sufficient for binding.
H-MVPIAQK-OH (A1M Mutant)XIAP BIR3> 20,000 nM Loss of A1 hydrogen bonds abolishes affinity.[1]
H-AVPIAQK-OH XIAP BIR2> 5,000 nM Weak binding as a monomer; requires dimeric Smac for high avidity.[1]
Smac Protein (Dimer)XIAP BIR3~0.4 nM Dimerization increases avidity exponentially.[1]

Data synthesized from Liu et al. (2000) and Nikolovska-Coleska et al. (2004).[1]

Therapeutic Implications

The study of H-AVPIAQK-OH has directly led to the development of Smac Mimetics .

  • Limitations of the Native Peptide: While H-AVPIAQK-OH is potent in vitro, it makes a poor drug due to:

    • Low cell permeability (polar residues).[1]

    • Proteolytic instability (rapid degradation in serum).[1]

  • Mimetics Strategy: Drug developers utilize the AVPI core structure but replace peptide bonds with non-canonical scaffolds (e.g., azabicyclooctane rings) to lock the "bioactive conformation" and improve stability.[1]

  • Mechanism of Action: These mimetics not only antagonize XIAP but often induce the autoubiquitylation and degradation of cIAP1/2, leading to TNF

    
    -dependent cell death.
    

References

  • Du, C., Fang, M., Li, Y., Li, L., & Wang, X. (2000).[1] Smac, a Mitochondrial Protein that Promotes Cytochrome c-Dependent Caspase Activation by Eliminating IAP Inhibition.[1][5] Cell.

  • Verhagen, A. M., et al. (2000).[1][5][6] Identification of DIABLO, a Mammalian Protein that Promotes Apoptosis by Binding to and Antagonizing IAP Proteins.[1][5] Cell.

  • Liu, Z., et al. (2000).[1][7] Structural basis for binding of Smac/DIABLO to the XIAP BIR3 domain. Nature.[1][8]

  • Wu, G., et al. (2000).[1][3][7] Structural basis of IAP recognition by Smac/DIABLO. Nature.[1][8]

  • Nikolovska-Coleska, Z., et al. (2004).[1][4][7] Development and optimization of a binding assay for the XIAP BIR3 domain using fluorescence polarization. Analytical Biochemistry.

Sources

Exploratory

molecular weight and chemical properties of H-AVPIAQK-OH

Physicochemical Characterization, Biological Mechanism, and Experimental Protocols[1][2] Executive Summary H-AVPIAQK-OH is a synthetic heptapeptide corresponding to the N-terminal seven residues of the mature Second Mito...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Biological Mechanism, and Experimental Protocols[1][2]

Executive Summary

H-AVPIAQK-OH is a synthetic heptapeptide corresponding to the N-terminal seven residues of the mature Second Mitochondria-derived Activator of Caspases (Smac), also known as DIABLO.[1][2] This sequence represents the minimal functional motif required to antagonize Inhibitor of Apoptosis Proteins (IAPs), specifically binding to the BIR3 domain of XIAP.

Unlike small molecule Smac mimetics, this native peptide sequence retains the precise electrostatic and steric properties of the endogenous protein, making it an indispensable control ligand for structural biology (X-ray crystallography/NMR) and fluorescence polarization (FP) binding assays. This guide details its chemical properties, synthesis via Fmoc-SPPS, and application in drug discovery workflows.

Part 1: Chemical Identity & Physicochemical Properties[2][3]

The biological activity of H-AVPIAQK-OH is strictly dependent on its N-terminal integrity.[2] The free amine of the N-terminal Alanine forms a critical electrostatic anchor with the acidic groove of the XIAP BIR3 domain. Any modification (acetylation, biotinylation) at the N-terminus abolishes binding.[2]

1.1 Molecular Specifications
PropertyValueNotes
Sequence H-Ala-Val-Pro-Ile-Ala-Gln-Lys-OH1-letter: AVPIAQK
Formula C

H

N

O

Calculated based on free acid C-term
Molecular Weight 741.89 g/mol Monoisotopic Mass: 741.44 Da
Isoelectric Point (pI) ~10.0Highly basic due to N-term and Lys residue
Net Charge (pH 7.4) +1N-term (+), Lys (+), C-term (-)
Hydrophobicity MixedN-term (AVPI) is hydrophobic; C-term (QK) is polar
Solubility Water/PBS (> 1 mg/mL)"QK" tail aids solubility; avoid high salt initially
1.2 Structural Integrity & Stability[2]
  • Protease Sensitivity: The peptide is highly susceptible to serum aminopeptidases due to the N-terminal Alanine. In cell-based assays, it degrades rapidly (

    
     min) unless chemically modified (e.g., retro-inverso or peptidomimetic conversion).[2]
    
  • Storage: Lyophilized powder is stable at -20°C for >1 year.[2] Reconstituted solutions (pH < 8) should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles which can induce aggregation of the hydrophobic AVPI motif.[2]

Part 2: Biological Mechanism & Context[2][3][5][6][7]
2.1 Mechanism of Action: IAP Antagonism

Under normal conditions, XIAP (X-linked Inhibitor of Apoptosis Protein) prevents cell death by binding and inhibiting Caspase-9 via its BIR3 domain and Caspase-3/7 via its BIR2 domain.[2]

Upon apoptotic signaling (e.g., mitochondrial outer membrane permeabilization), mature Smac is released into the cytosol. The N-terminal sequence AVPI binds to the BIR3 domain of XIAP with high affinity (


).[2] This binding event:
  • Displaces Caspase-9 from the BIR3 pocket.

  • Sterically occludes the IAP's ability to ubiquitinate caspases.

  • Re-activates the caspase cascade, leading to apoptosis.

2.2 Signaling Pathway Visualization[2]

ApoptosisPathway Mito Mitochondria (MOMP) Smac Smac/DIABLO (Release) Mito->Smac Releases XIAP XIAP (BIR3 Domain) Smac->XIAP Binds (AVPI motif) Peptide H-AVPIAQK-OH (Synthetic Mimic) Peptide->XIAP Competitive Inhibition Casp9 Caspase-9 (Initiator) XIAP->Casp9 Inhibits Casp3 Caspase-3 (Effector) Casp9->Casp3 Cleaves/Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Execution

Figure 1: Mechanism of Action.[2][3][4][5][6][7] H-AVPIAQK-OH mimics endogenous Smac, competitively binding XIAP to release Caspase-9 inhibition.[2]

Part 3: Synthesis & Handling Protocols

To produce H-AVPIAQK-OH with a free C-terminal acid, Wang Resin or 2-Chlorotrityl Chloride (2-CTC) Resin must be used.[2][8] Do not use Rink Amide resin, as this will result in an amidated C-terminus (H-AVPIAQK-NH2), altering the electrochemical properties of the native sequence.[2]

3.1 Solid-Phase Peptide Synthesis (SPPS) Protocol

Scale: 0.1 mmol | Resin: Pre-loaded Fmoc-Lys(Boc)-Wang Resin (0.6 mmol/g)[2]

  • Swelling:

    • Swell resin in Dichloromethane (DCM) for 30 min.[2][9] Wash 3x with Dimethylformamide (DMF).[2][9]

  • Deprotection (Fmoc Removal):

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Wash: DMF (3x), DCM (3x), DMF (3x).[2][9]

    • QC Check: Positive Kaiser Test (Blue beads = free amines).[2]

  • Coupling Cycles (Iterative for Q, A, I, P, V, A):

    • Amino Acid: 4.0 eq relative to resin loading.

    • Activator: HBTU (3.9 eq) or HATU (for difficult couplings like Ile-Pro).[2]

    • Base: DIEA (Diisopropylethylamine, 8.0 eq).[2]

    • Time: Shake at Room Temp for 45–60 min.

    • Critical Step: The Ile-Pro bond can be sterically hindered. Double coupling (repeat step without deprotection) is recommended for this junction.[2]

  • Final Cleavage & Side-Chain Deprotection:

    • Wash resin thoroughly with DCM. Dry under nitrogen.

    • Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O.[2]

    • Incubate: 2.5 hours at Room Temp.

    • Precipitate: Filter into cold Diethyl Ether (-20°C). Centrifuge to pellet peptide.[10]

  • Purification:

    • Dissolve pellet in 10% Acetic Acid or water.

    • RP-HPLC: C18 Column.[2] Gradient: 5-60% Acetonitrile (0.1% TFA) over 30 min.[2]

    • Note: The N-terminal Alanine is prone to racemization if base is left too long; keep coupling times strict.

Part 4: Experimental Applications
4.1 Fluorescence Polarization (FP) Binding Assay

This assay quantifies the ability of a test compound (drug candidate) to displace a fluorescently labeled tracer (e.g., Fluorescein-AVPIAQK) from the XIAP BIR3 domain. H-AVPIAQK-OH is used here as the unlabeled competitor control to define the


 baseline.[2]

Reagents:

  • Protein: Recombinant Human XIAP BIR3 domain (GST-tagged or His-tagged).[2]

  • Tracer: 5-FAM-AVPIAQK-NH2 (Note: Tracer often uses Amide C-term for stability).[2]

  • Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 0.01% BSA (prevents sticking), 1 mM DTT.

Protocol:

  • Tracer Optimization: Titrate XIAP (0–10 µM) against fixed Tracer (5 nM) to determine

    
    .[2] Select a protein concentration equal to the 
    
    
    
    (typically ~500 nM) for the competition assay.
  • Competition Plate Setup (384-well, Black):

    • 20 µL Mixture per well: 10 µL Protein + 5 µL Tracer + 5 µL H-AVPIAQK-OH (Serial Dilution).[2]

  • Incubation: 30–60 minutes at Room Temp in dark.

  • Read: Measure Polarization (mP) at Ex/Em 485/535 nm.

  • Analysis: Plot mP vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine

    
    .[2]
    
4.2 Assay Workflow Diagram

FPAssay Prep Reagent Prep (XIAP, Tracer, Buffer) Mix Master Mix (Protein + Tracer) Prep->Mix Plate Plate Compounds (H-AVPIAQK-OH Dilution) Mix->Plate Add Mix to Wells Incubate Incubation (60 min @ RT) Plate->Incubate Read Read FP Signal (Ex 485 / Em 535) Incubate->Read Analyze Data Analysis (IC50 Calculation) Read->Analyze

Figure 2: Fluorescence Polarization Workflow. Standard protocol for validating Smac mimetics using H-AVPIAQK-OH as a reference.

References
  • Structural Basis of Smac/XIAP Interaction Liu, Z., et al. (2000). Structural basis for binding of Smac/DIABLO to the XIAP BIR3 domain.[5][11] Nature.[12] [Link]

  • Identification of Smac/DIABLO Du, C., et al. (2000). Smac, a Mitochondrial Protein that Promotes Cytochrome c–Dependent Caspase Activation by Eliminating IAP Inhibition. Cell. [Link][2]

  • Fluorescence Polarization Assay Protocols Nikolovska-Coleska, Z., et al. (2004).[2] Development and optimization of a fluorescence polarization assay for the evaluation of small-molecule inhibitors of the XIAP BIR3 domain. Analytical Biochemistry.[12] [Link]

Sources

Foundational

Technical Guide: H-AVPIAQK-OH Sequence Homology &amp; Therapeutic Application

This technical guide details the structural homology, thermodynamic properties, and experimental utility of the H-AVPIAQK-OH peptide sequence derived from the N-terminus of the mature Smac/DIABLO protein. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural homology, thermodynamic properties, and experimental utility of the H-AVPIAQK-OH peptide sequence derived from the N-terminus of the mature Smac/DIABLO protein.

Executive Summary

H-AVPIAQK-OH is a synthetic heptapeptide corresponding to the N-terminal seven residues of the mature human Smac/DIABLO protein (residues 56–62 of the precursor). It functions as a precise structural template for the IAP-Binding Motif (IBM) , a conserved "warhead" that antagonizes Inhibitor of Apoptosis Proteins (IAPs), specifically XIAP, cIAP1, and cIAP2.

While the tetrapeptide core (AVPI ) drives the primary thermodynamic binding event to the BIR3 domain of XIAP (


), the full heptapeptide (AVPIAQK) provides essential solubility and a C-terminal lysine handle for conjugation without disrupting the N-terminal pharmacophore. This sequence is the foundational template for the development of bivalent Smac mimetics (e.g., birinapant) that achieve picomolar affinity.

Part 1: Structural Homology & Mechanistic Basis

Sequence Context

The native Smac protein is synthesized as a precursor with a mitochondrial targeting sequence (MTS). Upon apoptotic signaling, the MTS is cleaved, exposing the AVPI motif.

Sequence SegmentResiduesSequenceFunction
MTS 1–55(Cleaved)Mitochondrial import; removed in mature form.
IBM Warhead 56–59A-V-P-I Primary anchor to XIAP BIR3 domain.
Linker/Solubility 60–62A-Q-K Solvent-exposed extension; Lysine (K) aids solubility.
H-AVPIAQK-OH SyntheticH-AVPIAQK-OH Recombinant/Synthetic tool compound.
The "AVPI" Binding Mechanism

The interaction between H-AVPIAQK-OH and the XIAP BIR3 domain is a textbook example of a high-affinity protein-peptide interface driven by an N-terminal anchor.

  • N-terminal Alanine (Ala1): The free amine (

    
    ) is critical. It forms a salt bridge with Glu314  and hydrogen bonds with Asp309  and Gln319  within the BIR3 acidic cleft. Methylation or acetylation of this amine abolishes binding.
    
  • Proline (Pro3): Provides structural rigidity, locking the peptide into an extended

    
    -strand conformation. This allows the peptide to form an intermolecular antiparallel 
    
    
    
    -sheet with the BIR3 domain.[1]
  • Isoleucine (Ile4): Inserts into a hydrophobic pocket defined by Leu292, Val298, and Lys299.[2]

  • The AQK Tail: Structural data (PDB: 1G73) indicates residues 5–7 (AQK) are largely solvent-exposed. However, the Lysine (Lys7) is critical for in vitro utility, preventing aggregation and providing a reactive

    
    -amine for fluorescein conjugation (FAM-AVPIAQK) used in binding assays.
    
Biological Pathway Visualization

The following diagram illustrates the competitive mechanism where Smac (or the AVPI peptide) displaces Caspase-9 from XIAP.[3]

SmacPathway cluster_competition Competitive Binding Event Mito Mitochondria Smac Smac/DIABLO (Exposes AVPI) Mito->Smac Release (MOMP) XIAP XIAP (BIR3 Domain) Smac->XIAP High Affinity Binding (AVPI Motif) Casp9_Act Caspase-9 (Active) Smac->Casp9_Act Displaces Inhibition Casp9_Inact Caspase-9 (Inhibited) XIAP->Casp9_Inact Inhibits Casp9_Inact->Casp9_Act Release Apoptosis Apoptosis Induction Casp9_Act->Apoptosis Cascade

Caption: Smac/AVPI peptide competitively binds the XIAP BIR3 domain, releasing Caspase-9 to trigger apoptosis.

Part 2: Thermodynamics & Binding Kinetics

Understanding the affinity gap between the monomeric peptide and the native dimeric protein is crucial for experimental design.

Affinity Data ( / )
Ligand FormatTarget DomainAffinity (

)
Interaction Type
H-AVPIAQK-OH (Monomer) XIAP BIR30.6 – 2.0

Moderate affinity; 1:1 stoichiometry.
H-AVPIAQK-OH (Monomer) XIAP BIR2> 10

Weak affinity; BIR2 prefers Caspase-3/7.
Native Smac (Dimer) XIAP (Full Length)~300 pM High avidity; bivalent binding to BIR2 & BIR3.[4]
Smac Mimetic (Bivalent) XIAP / cIAPs< 100 pM Synthetic optimization of the AVPI motif.
Thermodynamic Implications

The monomeric H-AVPIAQK-OH peptide is insufficient to induce robust apoptosis in cells on its own because:

  • Charge: The N-terminal amine and C-terminal lysine make it cell-impermeable.

  • Avidity: It lacks the "pincer" effect of the native homodimer, which simultaneously binds BIR2 and BIR3.

Scientific Insight: Researchers use H-AVPIAQK-OH primarily as a competitive control in biophysical assays or as a tracer precursor (via Lys conjugation), rather than a direct therapeutic agent.

Part 3: Experimental Validation Workflows

Protocol: Fluorescence Polarization (FP) Binding Assay

This is the gold-standard method to validate Smac mimetics using H-AVPIAQK-OH as the reference tracer.

Reagents:

  • Tracer: 5-FAM-AVPIAQK (Fluorescein conjugated to C-term Lysine).

  • Protein: Recombinant XIAP BIR3 domain (His-tagged).

  • Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 0.01% Triton X-100 (prevents stickiness), 1 mM DTT.

Step-by-Step Workflow:

  • Tracer Preparation: Dilute 5-FAM-AVPIAQK to 5 nM in assay buffer.

  • Protein Titration: Prepare serial dilutions of XIAP BIR3 (0 nM to 10

    
    ).
    
  • Incubation: Mix 10

    
     protein + 10 
    
    
    
    tracer in a black 384-well low-volume plate. Incubate 30 mins at RT in dark.
  • Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Data Analysis: Plot mP (milli-polarization) vs. [Protein]. Fit to a one-site binding model to determine

    
    .
    
  • Competition Assay: To test a novel drug, use [Protein] at

    
     concentration + 5 nM Tracer + Serial dilution of Drug. Measure IC50 (displacement of tracer decreases polarization).
    
FP Assay Logic Diagram

FPAssay Tracer Tracer (FAM-AVPIAQK) Complex Bound Complex (Slow Tumbling) Tracer->Complex + Protein Free Free Tracer (Fast Tumbling) Tracer->Free Alone Protein XIAP BIR3 Protein->Complex Complex->Free + Inhibitor (Displacement) Signal_High High Polarization (mP) (Binding Intact) Complex->Signal_High Signal_Low Low Polarization (mP) (No Binding / Displacement) Free->Signal_Low Inhibitor Competitor Drug (Smac Mimetic) Inhibitor->Complex Competes

Caption: FP Assay Principle: Binding of the FAM-AVPIAQK tracer to XIAP increases polarization. Inhibitors displace the tracer, lowering polarization.

Part 4: Therapeutic Application & Peptidomimetic Design

The H-AVPIAQK-OH sequence is the starting point for "Smac Mimetics." Drug development focuses on overcoming the peptide's limitations (stability and permeability) while retaining the AVPI pharmacophore.

Design Evolution
  • Peptide (AVPIAQK): High specificity, poor stability, poor permeability.

  • Peptidomimetic (Monovalent): Modifying the N-terminus (e.g., N-methyl alanine) to resist aminopeptidases. Replacing the Proline with rigid bicyclic rings.

  • Bivalent Mimetics (e.g., Birinapant): Linking two AVPI-like units to mimic the native Smac dimer. This increases affinity to picomolar levels and allows simultaneous degradation of cIAP1/2.

Critical Control: The "A-Cap"

To prove an effect is Smac-dependent, researchers use a negative control peptide where the N-terminal Alanine is methylated or replaced (e.g., M VPIAQK). This prevents burial in the BIR3 hydrophobic pocket, abolishing binding. If the control peptide still kills cells, the effect is off-target toxicity.

References

  • Wu, G., et al. (2000). Structural basis of IAP recognition by Smac/DIABLO. Nature, 408, 1008–1012.

  • Chai, J., et al. (2000). Structural and biochemical basis of apoptotic activation by Smac/DIABLO. Nature, 406, 855–862.

  • Liu, Z., et al. (2000). Structural basis for binding of Smac/DIABLO to the XIAP BIR3 domain.[4] Nature, 408, 1004–1008.

  • Sun, H., et al. (2004). Structure-based design of potent, conformationally constrained Smac mimetics. Journal of the American Chemical Society, 126(51), 16686–16687.

  • Nikolovska-Coleska, Z., et al. (2004). Development and optimization of a fluorescence polarization assay for the evaluation of small molecule inhibitors of the XIAP-caspase-9 interaction. Analytical Biochemistry, 332(2), 261–273.

Sources

Exploratory

Therapeutic Potential of Smac Mimetics in Cancer Research: A Technical Guide

Executive Summary The development of Smac mimetics (SMs) represents a masterclass in rational drug design, yet their translation into clinical efficacy has been fraught with complexity. Originally designed to antagonize...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of Smac mimetics (SMs) represents a masterclass in rational drug design, yet their translation into clinical efficacy has been fraught with complexity. Originally designed to antagonize Inhibitor of Apoptosis Proteins (IAPs)—specifically XIAP, cIAP1, and cIAP2—these small molecules were intended to release the "brakes" on caspase activity. However, decades of research have revealed a far more intricate mechanism involving E3 ligase redirection, non-canonical NF-


B signaling, and TNF-dependent cell death loops.

This guide provides a technical deep-dive for researchers investigating SMs. It moves beyond the simplistic "pro-apoptotic" view to address the current clinical reality: while high-profile candidates like Xevinapant (Debio 1143) have faced recent Phase III setbacks, the therapeutic potential of SMs may lie in specific niches such as necroptosis induction and immune modulation.

Mechanistic Foundation: The E3 Ligase Switch

To effectively utilize SMs, one must understand that they function primarily not as simple inhibitors, but as catalysts for auto-ubiquitylation .

The cIAP Degradation Cascade

Unlike XIAP, which directly inhibits caspases, cIAP1 and cIAP2 function as E3 ubiquitin ligases. They regulate the stability of NIK (NF-


B-inducing kinase) and RIPK1.
  • Resting State: cIAP1/2 ubiquitylate NIK, targeting it for proteasomal degradation, thus keeping non-canonical NF-

    
    B levels low.
    
  • SM Binding: Smac mimetics bind the BIR domains of cIAPs.[1] This binding induces a conformational change that activates the cIAP RING domain.

  • The "Suicide" Event: Activated cIAPs auto-ubiquitylate and are rapidly degraded by the proteasome (often within minutes).

  • Consequences:

    • NIK Stabilization: Loss of cIAPs allows NIK to accumulate, activating the non-canonical NF-

      
      B pathway.
      
    • TNF Production: NF-

      
      B activation drives the transcription of TNF-
      
      
      
      .
    • RIPK1 Stabilization: cIAPs normally ubiquitylate RIPK1 to keep it in a pro-survival scaffolding mode (Complex I). Loss of cIAPs allows RIPK1 to transition into a death-inducing complex (Complex II).

Visualization of the Signaling Pathway

The following diagram illustrates the transition from cIAP degradation to cell death outcomes.

SmacMechanism cluster_0 Critical Switch SM Smac Mimetic cIAP cIAP1/2 Complex SM->cIAP Binds BIR domain Proteasome Proteasomal Degradation cIAP->Proteasome Auto-ubiquitylation NIK NIK Accumulation cIAP->NIK Normally degrades RIPK1 RIPK1 (De-ubiquitylated) cIAP->RIPK1 Normally stabilizes Complex I Proteasome->NIK Loss of repression NFkB Non-canonical NF-kB NIK->NFkB Activates TNF TNF-alpha Production NFkB->TNF Transcription TNFR TNFR1 Signaling TNF->TNFR Autocrine/Paracrine TNFR->RIPK1 Recruitment Casp8 Caspase-8 (Apoptosis) RIPK1->Casp8 Complex II Formation Necro RIPK3/MLKL (Necroptosis) RIPK1->Necro If Caspase-8 Inhibited

Figure 1: Mechanism of Action. SMs induce cIAP degradation, stabilizing NIK and RIPK1, leading to TNF-dependent cell death.

Experimental Protocols: Validating Target Engagement & Sensitivity

A common failure mode in SM research is assuming that cIAP degradation equals cell death. This protocol ensures you validate both the pharmacodynamic effect (target engagement) and the phenotypic outcome.

Protocol A: Pharmacodynamic Validation (Western Blot)

Objective: Confirm SM-induced rapid degradation of cIAP1 (primary target). Timeframe: 15 minutes to 6 hours.

Reagent/StepSpecificationRationale
Cell Lysis RIPA Buffer + Protease InhibitorsStandard lysis; cIAP1 is cytosolic.
Protein Load 20–30 µg per laneSufficient for endogenous cIAP1 detection.
Primary Ab Anti-cIAP1 (e.g., clone D5G9)Specificity is crucial; avoid cross-reactivity with cIAP2.
Control Ab Anti-GAPDH or Beta-ActinLoading control.
SM Conc. Dose curve (e.g., 10 nM – 10 µM)Determine potency (EC50 for degradation).

Step-by-Step:

  • Seed tumor cells (e.g., MDA-MB-231) at 70% confluence.

  • Treat with Smac mimetic (e.g., Birinapant or LCL161) at 100 nM.

  • Critical Step: Harvest lysates at 15 min, 30 min, 1 h, and 4 h . cIAP1 degradation is extremely rapid; 24h endpoints often miss the event due to transcriptional rebound or cell death.

  • Perform SDS-PAGE and transfer to PVDF/Nitrocellulose.[2]

  • Blot for cIAP1.[3][4][5][6][7] Success Criteria: >90% loss of cIAP1 band within 30 minutes.

Protocol B: Differentiating Apoptosis vs. Necroptosis

Objective: Determine if the cell death mechanism is Caspase-dependent (Apoptosis) or RIPK-dependent (Necroptosis).

Experimental Matrix: Create a treatment matrix in a 96-well plate using CellTiter-Glo or Annexin V flow cytometry.

ConditionAdditivesExpected Outcome (Sensitive Cells)
1. Vehicle DMSO100% Viability
2. SM Only 100 nM SMCell death (if TNF autocrine loop exists)
3. SM + TNF 100 nM SM + 10 ng/mL TNF

Massive synergistic death (Standard Model)
4. SM + zVAD + 20 µM zVAD-fmk (Pan-caspase inhibitor)Rescue = ApoptosisNo Rescue/Enhanced = Necroptosis
5. SM + zVAD + Nec-1 + 10 µM Necrostatin-1 (RIPK1 inhibitor)Rescue = Confirms Necroptosis

Expert Insight: If Condition 2 (SM Only) causes no death, but Condition 3 (SM + TNF) kills, your cells lack the autocrine TNF loop. This is a primary reason for clinical failure—tumors in patients often do not produce sufficient TNF to drive the suicide loop.

Clinical Landscape: The Reality Check

The field is currently in a recalibration phase following high-profile setbacks.

The Xevinapant (Debio 1143) Failure

As of mid-2024, the Phase III Trilynx trial investigating Xevinapant in Head & Neck Squamous Cell Carcinoma (HNSCC) was discontinued.

  • Hypothesis: Xevinapant would sensitize tumor cells to chemoradiotherapy (CRT).

  • Outcome: The trial failed to meet the primary endpoint (Event-Free Survival).

  • Implication: This suggests that in a heterogeneous patient population, the "sensitization" effect seen in preclinical models does not translate linearly, possibly due to the complexity of the tumor microenvironment or lack of sufficient TNF signaling in situ.

The Path Forward: Necroptosis & Immunity

With the failure of "SM + Chemo" as a blunt instrument, research is pivoting toward:

  • Necroptosis Induction: Targeting tumors with defects in apoptotic machinery (e.g., Caspase-8 silencing) by forcing them into necroptosis using SMs.

  • Immune Modulation: While originally thought to boost immunity, some data suggests SMs might inhibit T-cell proliferation.[8] However, combinations with Immune Checkpoint Inhibitors (ICIs) like anti-PD1 have shown synergy in glioblastoma models, driven by TNF

    
     and IFN
    
    
    
    from the immune compartment.

Visualization: Experimental Workflow

Use this decision tree to characterize new compounds or cell lines.

Workflow Start Start: Treat Cells with SM CheckIAP Step 1: Check cIAP1 Levels (WB @ 1h) Start->CheckIAP Degraded Is cIAP1 Degraded? CheckIAP->Degraded NoTarget STOP: Compound Inactive or Resistant Degraded->NoTarget No CheckDeath Step 2: Check Viability (24-48h) Degraded->CheckDeath Yes Death Is there >50% Cell Death? CheckDeath->Death AddTNF Step 2b: Add Exogenous TNF-alpha Death->AddTNF No MechCheck Step 3: Add zVAD-fmk (Caspase Inhibitor) Death->MechCheck Yes (Autocrine Loop) Sensitized Death with TNF? AddTNF->Sensitized Resistant STOP: Pathway Blocked (e.g. cFLIP high) Sensitized->Resistant No Sensitized->MechCheck Yes (TNF Dependent) Rescued Is Death Rescued? MechCheck->Rescued Apoptosis Mechanism: Apoptosis (Classic SM Activity) Rescued->Apoptosis Yes Necroptosis Mechanism: Necroptosis (Confirm with Nec-1) Rescued->Necroptosis No (Switch to Necroptosis)

Figure 2: Experimental Decision Tree. A logic flow for characterizing Smac mimetic sensitivity and cell death mechanism.

Quantitative Data Summary: Key Compounds

CompoundDeveloperTarget ProfileClinical Status (2024/25)Key Reference
LCL161 NovartisMonovalent (cIAP1 > XIAP)Phase 2 completed; limited single-agent efficacy.[1]
Birinapant IGM / TetralogicBivalent (cIAP1/2 >> XIAP)Shelved (Lack of efficacy in combinations).[2]
Xevinapant Merck / DebiopharmMonovalent (Potent XIAP/cIAP)Discontinued (Failed Phase 3 Trilynx in HNSCC).[3]
GDC-0152 GenentechMonovalent Pan-IAPPhase 1 completed; development stalled.[4]
APG-1387 AscentageBivalent Pan-IAPOngoing Phase 1/2 (Solid tumors + Immuno-oncology).[5]

References

  • Infante, J. R., et al. "Phase I and pharmacokinetic study of LCL161, an oral Smac mimetic, in patients with advanced solid tumors." Journal of Clinical Oncology, 2014.

  • Amaravadi, R. K., et al. "Phase I and Pharmacodynamic Study of the SMAC Mimetic Birinapant in Patients with Refractory Solid Tumors and Lymphomas." Molecular Cancer Therapeutics, 2015.

  • Targeted Oncology. "Xevinapant Fails to Improve EFS in Patients with Head and Neck Cancer."[9] Targeted Oncology, 2024.[9][10]

  • Flygare, J. A., et al. "Discovery of a non-peptide cell-permeable Smac mimetic that induces apoptosis and tumor regression." Chemistry & Biology, 2012.

  • Ascentage Pharma. "APG-1387 Clinical Trials." ClinicalTrials.gov.

  • Beug, S. T., et al. "Smac mimetics synergize with immune checkpoint inhibitors to promote tumour immunity against glioblastoma." Nature Communications, 2017.[8][11]

  • Vince, J. E., et al. "IAP antagonists target cIAP1 to induce TNFalpha-dependent apoptosis." Cell, 2007.[1][12]

  • Li, L., et al. "A small molecule Smac mimetic potentiates TRAIL- and TNFalpha-mediated cell death." Science, 2004.

Sources

Foundational

Technical Guide: Interaction of H-AVPIAQK-OH with cIAP1 and cIAP2 E3 Ligases

The following technical guide details the interaction between the heptapeptide H-AVPIAQK-OH and the Cellular Inhibitor of Apoptosis Proteins (cIAP1 and cIAP2). This document is structured for researchers and drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the interaction between the heptapeptide H-AVPIAQK-OH and the Cellular Inhibitor of Apoptosis Proteins (cIAP1 and cIAP2). This document is structured for researchers and drug discovery professionals, focusing on mechanistic rigor, experimental validation, and structural biology.

Executive Summary

The peptide H-AVPIAQK-OH corresponds to the native N-terminal sequence of the mature mitochondrial protein SMAC/DIABLO (Second Mitochondria-derived Activator of Caspases). Upon release into the cytosol during apoptotic stress, this motif acts as a potent antagonist to the Inhibitor of Apoptosis (IAP) family.[1]

Its primary mechanism involves high-affinity binding to the BIR3 domains of cIAP1 and cIAP2. This binding event is not merely a competitive blockade of caspase inhibition; it acts as an allosteric switch that triggers the dimerization of the cIAP RING domains, activating their E3 ubiquitin ligase activity. This leads to rapid auto-ubiquitination and proteasomal degradation of the cIAPs, subsequently stabilizing NIK (NF-


B-inducing kinase) and activating non-canonical NF-

B signaling.

Structural & Mechanistic Basis[2][3]

The IAP Binding Motif (IBM)

The interaction is governed by the conserved IAP Binding Motif (IBM): A-V-P-I .

  • Residue 1 (Alanine): Critical for anchoring. The free N-terminal amino group forms a charge-stabilized hydrogen bond network with acidic residues (typically Glu/Asp) in the BIR3 binding pocket. Methylation or acetylation of this amine abolishes binding.

  • Residue 2 (Valine): Interacts with a hydrophobic pocket.

  • Residue 3 (Proline): Provides structural rigidity, directing the peptide backbone away from the protein surface to prevent steric clash.

  • Residue 4 (Isoleucine): Buries into a deep hydrophobic groove, providing the majority of the binding energy.

Structural Interface (cIAP1-BIR3)

Crystallographic studies (e.g., PDB: 3D9U ) reveal that the AVPIAQK peptide binds to a surface groove on the BIR3 domain of cIAP1.[2] Unlike XIAP, where SMAC blocks caspase-9 binding directly, the binding to cIAP1/2 primarily functions to modulate the protein's stability and E3 ligase state.

Thermodynamic Parameters

The binding affinity (


) of the native SMAC peptide to cIAP1-BIR3 is in the nanomolar range.

Table 1: Comparative Binding Affinities (Fluorescence Polarization)

LigandTarget Domain

(Approximate)
Interaction Type
H-AVPIAQK-OH (Native SMAC)cIAP1-BIR340 - 85 nMReversible / Competitive
H-AVPIAQK-OH (Native SMAC)cIAP2-BIR3~100 - 200 nMReversible / Competitive
Caspase-9 Peptide (ATPFQE)cIAP1-BIR3~48 nMReversible
Smac037 (Mimetic)cIAP1-BIR3< 5 nMTight Binding

Data synthesized from Kulathila et al. (2009) and Cossu et al. (2009).

Functional Pathway: The Degradation Switch

Binding of H-AVPIAQK-OH to the BIR3 domain induces a conformational change that promotes the formation of cIAP homodimers or heterodimers via their C-terminal RING domains. This dimerization is the catalytic requirement for E3 ubiquitin ligase activity.

Pathway Visualization

The following diagram illustrates the mechanistic flow from peptide binding to downstream signaling.

SMAC_Pathway SMAC H-AVPIAQK-OH (Peptide) cIAP_Mono cIAP1/2 Monomer (Inactive E3) SMAC->cIAP_Mono Binds BIR3 cIAP_Complex cIAP-Peptide Complex (BIR3 Occupied) cIAP_Mono->cIAP_Complex Conformational Change RING_Dimer RING Domain Dimerization cIAP_Complex->RING_Dimer Allosteric Activation Ubiquitin Auto-Ubiquitination (K48-linked) RING_Dimer->Ubiquitin E3 Ligase Active Proteasome Proteasomal Degradation Ubiquitin->Proteasome Degradation Signal NIK NIK Stabilization Proteasome->NIK Relief of Inhibition NFkB Non-Canonical NF-kB Activation NIK->NFkB Phosphorylation Cascade

Figure 1: Mechanistic cascade triggered by H-AVPIAQK-OH binding to cIAP1/2.[3]

Experimental Methodology: Fluorescence Polarization (FP) Assay[2][3][5][6]

To quantify the interaction between H-AVPIAQK-OH and cIAP1/2, a Fluorescence Polarization (FP) competition assay is the industry standard. This protocol is designed as a self-validating system ; if the controls fail, the data is invalid.

Assay Principle

A fluorescently labeled tracer (e.g., 5-FAM-AVPIAQK) binds to the recombinant BIR3 domain, resulting in high polarization (slow rotation). The unlabeled test peptide (H-AVPIAQK-OH) competes for the binding site. As the test peptide concentration increases, the tracer is displaced, rotates freely, and polarization decreases.

Reagents & Buffer Composition
  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.5), 100

    
    g/mL Bovine Gamma Globulin (bGG), 0.02% Sodium Azide.[4]
    
    • Why bGG? Prevents non-specific binding of the hydrophobic peptide to the plastic microplate.

    • Why Phosphate? Maintains physiological pH without interfering with zinc coordination in the BIR domain (unlike some amine-based buffers).

  • Tracer: 5-FAM-Abu-RPF-K-NH2 (High affinity synthetic tracer) or 5-FAM-AVPIAQK.

  • Protein: Recombinant human cIAP1-BIR3 (residues ~245–357).[4]

Step-by-Step Protocol
  • Tracer

    
     Determination (Validation Step 1): 
    
    • Titrate cIAP1-BIR3 (0 nM to 20

      
      M) against a fixed concentration of Tracer (2 nM).
      
    • Plot mP (milli-Polarization) vs. [Protein].

    • Success Criteria: The curve must be sigmoidal and reach saturation. The

      
       of the tracer should match historical internal standards (typically < 20 nM for optimized tracers).
      
  • Competition Assay (Testing H-AVPIAQK-OH):

    • Mix: Prepare a master mix of Protein (at

      
       concentration determined in Step 1) and Tracer (2 nM).
      
    • Dispense: Add 20

      
      L of master mix to black 384-well low-binding plates.
      
    • Titrate: Add 1

      
      L of H-AVPIAQK-OH (serial dilution in DMSO). Ensure final DMSO < 2%.
      
    • Incubate: 3 hours at Room Temperature in the dark. (Equilibrium is slow due to tight binding).

    • Read: Measure FP (Ex: 485 nm, Em: 530 nm).

  • Data Analysis:

    • Fit data to a one-site competition model (IC50 determination).

    • Convert IC50 to

      
       using the Cheng-Prusoff equation:
      
      
      
      
Assay Workflow Diagram

FP_Assay Mix Master Mix: cIAP1-BIR3 + FAM-Tracer High_P High Polarization (Bound State) Mix->High_P Binding Add_Pep Add H-AVPIAQK-OH (Competitor) High_P->Add_Pep Displace Tracer Displacement Add_Pep->Displace Competition Low_P Low Polarization (Free State) Displace->Low_P Read Signal

Figure 2: Fluorescence Polarization competition workflow.

References

  • Kulathila, R. et al. (2009). The structure of the BIR3 domain of cIAP1 in complex with the N-terminal peptides of SMAC and caspase-9.[5][6] Acta Crystallographica Section D.

  • Cossu, F. et al. (2009). Recognition of Smac-mimetic compounds by the BIR domain of cIAP1. Protein Science.

  • Liu, Z. et al. (2000). Structural basis for binding of Smac/DIABLO to the XIAP BIR3 domain. Nature. (Note: Foundational structure for AVPI motif).

  • Vucic, D. et al. (2011). Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2.[7] Cell Death & Differentiation.

  • Lu, J. et al. (2003). Combinatorial Peptide Libraries Facilitate Development of Potent and Selective Inhibitors of XIAP and cIAP1/2. Journal of Biological Chemistry. (Protocol basis for FP assay).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Integrity Solubilization &amp; Handling of H-AVPIAQK-OH (Smac Mimetic) for Cell Culture

Abstract & Biological Context The heptapeptide H-AVPIAQK-OH corresponds to the N-terminal seven amino acids of the mature Smac/DIABLO protein. It functions as a potent Smac mimetic , binding to the BIR3 domain of X-linke...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

The heptapeptide H-AVPIAQK-OH corresponds to the N-terminal seven amino acids of the mature Smac/DIABLO protein. It functions as a potent Smac mimetic , binding to the BIR3 domain of X-linked Inhibitor of Apoptosis Protein (XIAP) with high affinity. This interaction antagonizes XIAP's inhibition of Caspase-9, thereby sensitizing cancer cells to apoptotic stimuli such as TRAIL or chemotherapeutic agents.

Critical Mechanism: The biological activity of H-AVPIAQK-OH is strictly dependent on a free, unblocked N-terminal Alanine (H-). Acetylation or modification of this N-terminus abolishes BIR3 binding. Furthermore, the hydrophobic "AVPI" motif drives binding but also presents solubility challenges in aqueous buffers, necessitating a rigorous solubilization protocol to prevent micro-aggregation that can skew IC50 data.

Physicochemical Profile & Solubility Logic

Before handling, researchers must understand the peptide's intrinsic properties to predict solvent behavior.

ParameterValue / CharacteristicImplication for Protocol
Sequence H-Ala-Val-Pro-Ile-Ala-Gln-Lys-OHN-term is hydrophobic; C-term is hydrophilic.
Molecular Weight ~725.9 DaSmall molecule-like kinetics.
Net Charge (pH 7) +1 (Basic)Positive charge aids aqueous solubility, but hydrophobic head (AVPI) competes.
Isoelectric Point (pI) ~9.8Soluble in acidic or neutral pH; risk of aggregation at high pH (>9).
Hydrophobicity AmphipathicRisk: The AVPI head can form micelles or aggregates in pure water at high concentrations (>5 mM).

Expert Insight: While theoretical models suggest water solubility due to the C-terminal Lysine, DMSO (Dimethyl Sulfoxide) is the preferred solvent for stock solutions. It ensures complete disruption of hydrophobic interactions between AVPI motifs, guaranteeing a monomeric state essential for accurate molar dosing.

Protocol: Preparation of Stock Solution

Goal: Create a stable, sterile 10 mM stock solution.

Materials Required[1][2][3][4][5][6]
  • H-AVPIAQK-OH (Lyophilized powder)

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9%)

  • Sterile 1.5 mL microcentrifuge tubes (Low Protein Binding)

  • Desiccator[1]

Step-by-Step Methodology
  • Equilibration: Remove the peptide vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide, causing hydrolysis or weighing errors.

  • Weighing: Accurately weigh the peptide. Calculate the required DMSO volume for a 10 mM concentration.

    • Formula:

      
      
      
    • Example: For 1 mg of peptide (MW 725.9):

      
      
      
  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Agitation: Vortex moderately for 30-60 seconds. If particles persist, sonicate in a water bath for 2 minutes.

    • Visual Check: Solution must be optically clear.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

    • Storage: -80°C (Stable for 6-12 months). -20°C (Stable for 1-3 months).

Protocol: Application in Cell Culture

Goal: Dilute stock into media without precipitation or solvent toxicity.

Critical Constraints
  • Final DMSO Concentration: Must remain < 0.5% (v/v) to avoid vehicle toxicity. Ideally < 0.1%.

  • Addition Order: Always add the peptide stock to the media, not vice versa.

Workflow Diagram (DOT)

G cluster_0 Stock Prep (10 mM) cluster_1 Working Solution Lyophilized Lyophilized Peptide Stock 10 mM Stock (Clear Solution) Lyophilized->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Dilution Intermediate Dilution (Optional) Stock->Dilution 1:10 in PBS (If ppt occurs) Final Cell Culture Well Stock->Final Direct Add (If <0.1% DMSO) Media Pre-warmed Media (37°C) Media->Final Dilution->Final

Caption: Workflow for dissolving and diluting H-AVPIAQK-OH to ensure solubility and sterility.

Dilution Table (Example for 5 mL Media)
Target Conc.[2][1][3][4][5] (µM)Stock Conc.[1][3] (mM)Vol. of Stock (µL)Vol. of Media (mL)Final DMSO %
50 µM 10 mM25.0 µL4.975 mL0.50%
10 µM 10 mM5.0 µL4.995 mL0.10%
1 µM 1 mM*5.0 µL4.995 mL0.01%

*Prepare a 1 mM intermediate dilution using sterile PBS or Media if low concentrations are required.

Mechanism of Action & Biological Logic

Understanding the molecular target ensures the assay is designed correctly. H-AVPIAQK-OH acts by displacing Caspase-9 from the XIAP BIR3 domain.

MOA Smac H-AVPIAQK-OH (Mimetic) XIAP XIAP (BIR3 Domain) Smac->XIAP High Affinity Binding Casp9_Inac Caspase-9 (Inhibited) Smac->Casp9_Inac Displaces XIAP->Casp9_Inac Inhibits Casp9_Act Caspase-9 (Active) Casp9_Inac->Casp9_Act Release Apoptosis Apoptosis Cascade Casp9_Act->Apoptosis Triggers

Caption: Competitive binding mechanism: Peptide displaces Caspase-9 from XIAP, restoring apoptotic signaling.

Troubleshooting & QC

Issue: Precipitation in Media
  • Cause: Adding high-concentration hydrophobic peptide stocks directly to static media can cause local saturation and "crashing out."

  • Solution:

    • Swirl the media continuously while adding the peptide dropwise.

    • If precipitation persists, create a 10x intermediate dilution in sterile PBS (pH 7.4) before adding to the final media.

    • Verify the pH of the media; acidic environments may reduce solubility of the C-terminal tail.

Issue: Loss of Activity
  • Cause: N-terminal degradation or adsorption to plastic.

  • Solution:

    • Use Low Protein Binding tips and tubes.[1]

    • Ensure the N-terminus is not acetylated (check CoA from vendor).

    • Avoid freeze-thaw cycles; use fresh aliquots.

References

  • Wu, G., et al. (2000). Structural basis of IAP recognition by Smac/DIABLO. Nature, 408(6815), 1008–1012.

  • Fulda, S., & Vucic, D. (2012). Targeting IAP proteins for therapeutic intervention in cancer.[6][7] Nature Reviews Drug Discovery, 11(2), 109–124.

  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Technical Guides.

  • GenScript. (2017). Peptide Solubility Guidelines. Application Notes.

Sources

Application

Application Note: Optimization of Smac-N7 Peptide Concentration for Apoptosis Induction

Abstract & Core Rationale The Smac-N7 peptide (AVPIAQK) is a synthetic mimetic of the N-terminal tail of the Second Mitochondria-derived Activator of Caspases (Smac/DIABLO). Its primary utility lies in its ability to ant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Rationale

The Smac-N7 peptide (AVPIAQK) is a synthetic mimetic of the N-terminal tail of the Second Mitochondria-derived Activator of Caspases (Smac/DIABLO). Its primary utility lies in its ability to antagonize Inhibitor of Apoptosis Proteins (IAPs), specifically XIAP, cIAP1, and cIAP2.[1] By binding to the BIR (Baculovirus IAP Repeat) domains of these proteins, Smac-N7 prevents them from inhibiting Caspase-9, -3, and -7, thereby lowering the apoptotic threshold.

Critical Insight: The "optimal" concentration of Smac-N7 is not a fixed constant; it is highly dependent on cell permeability (fusion status) and cellular context (IAP expression levels). While cell-free assays function in the nanomolar range, intracellular delivery of peptide fusions typically requires 10 µM to 100 µM .

This guide provides a rigorous framework to determine the precise effective dose for your specific cell line, distinguishing between direct induction and sensitization protocols.

Mechanism of Action

Understanding the molecular target is prerequisite to dose optimization. Smac-N7 functions as a competitive inhibitor.

  • Target: BIR3 domain (displaces Caspase-9) and BIR2 domain (displaces Caspase-3/7) of XIAP.[2]

  • Binding Affinity: The native AVPIAQK peptide binds XIAP with a

    
     of approximately 0.4 – 0.8 µM  in cell-free systems.
    
  • Cellular Barrier: The native peptide is impermeable to the plasma membrane. It requires a carrier (e.g., TAT, Antennapedia/Penetratin) or physical delivery (electroporation) to function in live cells.

Pathway Visualization

SmacMechanism Smac Smac-N7 Peptide (Mimetic) XIAP XIAP / cIAPs (Anti-Apoptotic) Smac->XIAP Binds BIR Domains (Competitive Inhibition) Caspase9 Caspase-9 (Initiator) XIAP->Caspase9 Inhibits Caspase3 Caspase-3/7 (Executioner) XIAP->Caspase3 Inhibits Caspase9->Caspase3 Cleaves/Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Execution

Figure 1: Mechanism of Action. Smac-N7 neutralizes XIAP, releasing the brake on the Caspase cascade.

Critical Experimental Variables

Before starting the protocol, verify the specific variant of Smac-N7 you possess.

Peptide VariantSequence StructurePermeabilityTypical Working Conc.Application
Native Smac-N7 AVPIAQKNo 0.5 – 10 µMCell-free lysates, Electroporation
TAT-Smac-N7 YGRKKRRQRRR-AVPIAQKYes 10 – 50 µMLive cell treatment
Ant-Smac-N7 RQIKIWFQNRRMKWKK-AVPIAQKYes 20 – 100 µMLive cell treatment
Mutant Control MVPIAQK (A1M mutation)Yes Same as ActiveNegative Control (Must not bind IAPs)

Note: The N-terminal Alanine is strictly required for IAP binding. Any fusion tag (TAT/Ant) must be placed at the C-terminus of the Smac sequence to maintain the free N-terminal Alanine.

Protocol: Preparation and Handling

Reagents
  • Smac-N7 Peptide (Lyophilized): Store at -20°C.

  • Solvent: Sterile DMSO (Dimethyl sulfoxide).

  • Diluent: PBS or Serum-Free Media.

Reconstitution Procedure
  • Equilibrate: Allow the lyophilized peptide vial to reach room temperature before opening to prevent condensation.

  • Dissolve: Add sterile DMSO to the vial to create a high-concentration stock (e.g., 25 mM ).

    • Calculation: Molecular Weight of TAT-Smac-N7 is approx. 2000-2500 Da (check specific CoA).

    • Example: For 1 mg of peptide (MW ~2500), add ~16 µL DMSO for a 25 mM stock.

  • Aliquot: Dispense into single-use aliquots (e.g., 5-10 µL) to avoid freeze-thaw cycles. Store at -80°C.

Protocol: Determination of Optimal Concentration

This protocol outlines a "Sensitization Strategy." Smac peptides are often weak inducers of apoptosis alone but are potent sensitizers to death ligands (TRAIL, TNF


) or chemotherapy (Doxorubicin, Cisplatin).
Experimental Design Workflow

OptimizationWorkflow Start Start Optimization Phase1 Phase 1: Toxicity Titration (Single Agent) Start->Phase1 Readout Readout: Viability (MTT/ATP) & Caspase 3/7 Activity Phase1->Readout Define Max Non-Toxic Dose Phase2 Phase 2: Sensitization Assay (Combo with TRAIL/Chemo) Phase2->Readout Identify Synergistic Dose Readout->Phase2 Select Sub-Lethal Dose

Figure 2: Optimization Workflow. Determine single-agent toxicity first, then optimize for sensitization.

Step-by-Step Procedure
Phase 1: Single Agent Titration (Range Finding)
  • Seeding: Seed cells (e.g., HeLa, MCF-7, A549) in 96-well plates at 5,000–10,000 cells/well. Incubate overnight.

  • Preparation: Prepare serial dilutions of Cell-Permeable Smac-N7 in culture media.

    • Concentration Ladder: 0, 10, 25, 50, 75, 100 µM.

    • Control: Include a vehicle control (DMSO equivalent) and Mutant Peptide (MVPIAQK) at 100 µM.

  • Treatment: Aspirate media and add 100 µL of peptide-containing media.

  • Incubation: Incubate for 12 to 24 hours .

  • Readout: Perform an MTT/WST-1 assay or CellTiter-Glo to assess viability.

    • Goal: Identify the concentration that causes minimal cell death (<10-20%) on its own. This is your Sensitizing Dose .

Phase 2: Sensitization (Synergy Assessment)
  • Seeding: As above.

  • Co-Treatment: Treat cells with a matrix of Smac-N7 and an apoptotic trigger (e.g., TRAIL).[3]

    • Fixed Trigger: TRAIL (e.g., 10-50 ng/mL) or Cisplatin (IC20 dose).

    • Variable Smac-N7: 10, 25, 50 µM (based on Phase 1 results).

  • Incubation: 24 hours.

  • Readout:

    • Primary: Cell Viability (MTT).

    • Secondary (Validation): Western Blot for Cleaved Caspase-3 and PARP.

Data Analysis & Expected Results

Interpreting the Data[1][2][4][5][6][7][8][9]
  • Single Agent: You may observe minimal apoptosis (10-15%) even at 100 µM. This is normal for many resistant cell lines (e.g., A549).

  • Combination: A successful "optimal" concentration is one where the combination treatment significantly reduces viability compared to the additive effect of single agents.

    • Example: TRAIL alone = 80% viability. Smac-N7 (25 µM) alone = 90% viability. Combination = 30% viability. Result: Synergy.

Troubleshooting Table
ObservationPossible CauseCorrective Action
No effect at 100 µM (Combo) Peptide degradation or low uptakeUse fresh stock; Ensure serum-free media during initial 4h pulse (serum proteases can degrade peptides).
High toxicity in Control (Mutant) Non-specific toxicity of TAT/Ant tagReduce concentration < 50 µM; Wash cells after 4h peptide pulse.
Precipitation in media High concentration / Low solubilityPre-dilute in PBS before adding to media; Do not exceed 0.5% DMSO final.

References

  • Du, C., et al. (2000). Smac, a Mitochondrial Protein that Promotes Cytochrome c-Dependent Caspase Activation by Eliminating IAP Inhibition.[4] Cell, 102(1), 33-42.

  • Fulda, S., et al. (2002). Smac agonists sensitize for Apo2L/TRAIL- or anticancer drug-induced apoptosis and induce regression of malignant glioma in vivo.[2] Nature Medicine, 8, 808–815.[2]

  • Arnt, C. R., et al. (2002). Synthetic Smac/DIABLO peptides enhance the effects of chemotherapeutic agents by binding XIAP and cIAP1 in situ.[2] Journal of Biological Chemistry, 277, 44236–44243.[2]

  • Vucic, D., et al. (2002). SMAC negatively regulates the anti-apoptotic activity of melanoma inhibitor of apoptosis (ML-IAP). Journal of Biological Chemistry, 277(14), 12275-12279.

  • Sigma-Aldrich. Smac-N7 Peptide, Cell-Permeable - Product Information.

Sources

Method

Application Note: Strategies for Intracellular Delivery of the H-AVPIAQK-OH Peptide

Introduction The therapeutic landscape is increasingly focused on intracellular targets, which have historically been challenging to address with biologic drugs like peptides.[1] Peptides offer high specificity and low t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The therapeutic landscape is increasingly focused on intracellular targets, which have historically been challenging to address with biologic drugs like peptides.[1] Peptides offer high specificity and low toxicity, making them attractive therapeutic candidates.[2][3] However, their utility is often limited by the cell's plasma membrane, a formidable barrier for large, hydrophilic molecules.[4][5] The peptide H-AVPIAQK-OH, a heptapeptide with the sequence Alanine-Valine-Proline-Isoleucine-Alanine-Glutamine-Lysine, represents a typical challenge. Based on its primary structure, it is likely hydrophilic and requires a dedicated delivery strategy to reach intracellular targets.

The primary obstacles to successful intracellular peptide delivery include poor membrane permeability and susceptibility to enzymatic degradation.[6] Overcoming these challenges is paramount for therapeutic efficacy. This guide provides an in-depth overview of established and cutting-edge methodologies for delivering the H-AVPIAQK-OH peptide, or similar cargo, into the cell's cytoplasm. We will explore the mechanistic basis for each technology, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific application.

This document is intended for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the scientific rationale behind them, ensuring a robust and reproducible experimental design.

Section 1: Foundational Strategies Using Cell-Penetrating Peptides (CPPs)

Cell-penetrating peptides are short peptides, typically 5-30 amino acids long, that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes.[7][8] They are a versatile tool for peptide delivery due to their high efficiency and applicability across a range of cell types.[9] The primary mechanisms of entry involve direct translocation across the membrane or, more commonly for CPP-cargo complexes, endocytosis followed by escape from the endosome.[10][11]

Strategy A: Covalent Conjugation to a CPP

Covalently linking the cargo peptide to a CPP creates a single, stable molecule, ensuring that the cargo is transported alongside the CPP. This is a robust method, though it requires chemical modification of the cargo peptide, which must be validated to ensure it does not disrupt its function. The Arginine-rich TAT peptide (derived from HIV-1) is a classic example of a CPP used for this purpose.[12]

Rationale for Covalent Conjugation:
  • Stoichiometric Control: Ensures a 1:1 ratio of CPP to cargo, leading to predictable and reproducible delivery.

  • Stability: The covalent bond is stable in biological fluids, preventing premature dissociation of the cargo from its delivery vector.

  • Versatility: A variety of chemical linkers can be used to connect the peptides, allowing for the potential inclusion of cleavable elements that release the cargo in specific intracellular environments (e.g., in the presence of high glutathione concentrations).

Diagram: Workflow for CPP-Cargo Conjugation

G start_node Start: Synthesize or Procure Peptides peptide_prep 1. Prepare Peptides - Dissolve H-AVPIAQK-OH in reaction buffer. - Add TCEP to reduce any disulfide bonds. start_node->peptide_prep H-AVPIAQK-OH & TAT-Maleimide process_node process_node qc_node qc_node end_node Purified H-AVPIAQK-OH-CPP Conjugate conjugation 2. Conjugation Reaction - React Maleimide group on CPP with Thiol group on C-terminal Cysteine of Cargo (Requires Cys-modified AVPIAQK-OH) peptide_prep->conjugation Introduce TAT-Maleimide quench 3. Quench Reaction - Add excess β-mercaptoethanol to cap unreacted maleimide groups. conjugation->quench Incubate 2-4 hours at RT qc1 4. Purification by RP-HPLC - Separate conjugate from unreacted peptides. quench->qc1 Proceed to purification qc2 5. Characterization - Confirm mass by MALDI-TOF MS - Assess purity by analytical HPLC qc1->qc2 Collect conjugate peak qc2->end_node Purity >95%

Caption: Covalent conjugation workflow of a cargo peptide to a CPP.

Protocol 1: Covalent Conjugation of H-AVPIAQK-OH to TAT Peptide

Note: This protocol assumes H-AVPIAQK-OH has been synthesized with a C-terminal Cysteine for thiol-maleimide chemistry (H-AVPIAQK-Cys-OH).

Materials:

  • H-AVPIAQK-Cys-OH peptide (purity >95%)

  • TAT-maleimide peptide (e.g., YGRKKRRQRRR-maleimide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 2 mM EDTA.

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • β-mercaptoethanol (BME)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Peptide Preparation:

    • Dissolve H-AVPIAQK-Cys-OH in conjugation buffer to a final concentration of 1 mM.

    • Add TCEP to a final concentration of 0.5 mM to ensure the cysteine thiol is in a reduced state. Incubate for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add TAT-maleimide to the cargo peptide solution at a 1.2:1 molar ratio (CPP:cargo).

    • Gently mix and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Quenching:

    • Add BME to a final concentration of 10 mM to quench any unreacted maleimide groups. Let it react for 30 minutes.

  • Purification:

    • Purify the conjugate using a preparative RP-HPLC system with a C18 column.

    • Use a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) to elute the conjugate. The conjugate will elute later than the individual peptides due to its larger size and modified hydrophobicity.

  • Validation:

    • Collect the fractions corresponding to the conjugate peak.

    • Confirm the molecular weight of the purified product using MALDI-TOF mass spectrometry. The expected mass will be the sum of the two peptides minus the mass of water (if a condensation reaction) or simply the sum if it's an addition reaction like thiol-maleimide.

    • Assess the final purity using analytical RP-HPLC. Purity should be >95%.

    • Lyophilize the pure conjugate and store at -20°C or -80°C.

Strategy B: Non-covalent Complexation with CPPs

For cargoes that should not be chemically modified, forming a non-covalent complex with a CPP is an excellent alternative.[7] This strategy relies on electrostatic and hydrophobic interactions to form nanoparticles that are then internalized by cells.[13] This method is simpler and faster than covalent conjugation.

Rationale for Non-covalent Complexation:
  • Simplicity: Involves simple mixing of the CPP and cargo.[4]

  • Cargo Integrity: The cargo peptide remains unmodified, preserving its native structure and function.

  • Tunability: The ratio of CPP to cargo can be easily adjusted to optimize nanoparticle formation, size, and charge, which are critical parameters for cellular uptake.

Protocol 2: Forming H-AVPIAQK-OH/CPP Nanoparticles

Materials:

  • H-AVPIAQK-OH peptide (lyophilized)

  • Delivery CPP (e.g., PepFect14 or a similar amphipathic peptide)

  • Nuclease-free water or appropriate buffer (e.g., 20 mM HEPES)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement.

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of H-AVPIAQK-OH in nuclease-free water.

    • Prepare a 1 mM stock solution of the CPP in nuclease-free water.

  • Complex Formation:

    • Determine the desired N/P ratio (molar ratio of nitrogen atoms in the CPP's basic residues to phosphate groups in nucleic acids) or, for a peptide cargo, a simple charge ratio or molar ratio. For peptides, a molar ratio (CPP:Cargo) is more straightforward. Start by testing ratios from 2:1 to 20:1.

    • In a microcentrifuge tube, add the required volume of H-AVPIAQK-OH.

    • In a separate tube, add the required volume of CPP.

    • Add the peptide solution to the CPP solution dropwise while gently vortexing. Causality: Adding the cargo to the CPP (rather than the reverse) often prevents aggregation and leads to more stable nanoparticles.

    • Incubate the mixture at room temperature for 30 minutes to allow stable complexes to form.

  • Characterization (Optional but Recommended):

    • Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles using DLS. Ideal particles are typically in the range of 50-200 nm with a PDI < 0.3.

    • Measure the zeta potential to confirm the surface charge. A positive zeta potential (e.g., +15 to +30 mV) is generally desired for interaction with the negatively charged cell membrane.

  • Cellular Treatment:

    • Dilute the formed complexes in serum-free cell culture medium to the desired final concentration before adding to cells. Causality: Serum proteins can interact with and destabilize the nanoparticles, so initial treatment is often performed in serum-free conditions.[11]

Section 2: Encapsulation within Nanoparticle Systems

Nanoparticles serve as versatile carriers that protect peptides from degradation and facilitate their transport across biological barriers.[14][15] Lipid-based and polymer-based nanoparticles are two of the most developed platforms for peptide delivery.[16][17]

Strategy C: Lipid Nanoparticle (LNP) Formulation

LNPs are clinically mature systems, most famously used for mRNA vaccines, that can efficiently encapsulate and deliver biomolecules.[16] They are composed of lipids that self-assemble into a nanoparticle structure, entrapping the cargo within.[18]

Rationale for LNP Delivery:
  • Biocompatibility: Composed of biodegradable lipids, leading to low toxicity.[14]

  • Protection: The lipid shell protects the peptide cargo from enzymatic degradation in the extracellular environment.

  • Endosomal Escape: Formulations often include ionizable lipids that become positively charged in the acidic endosome, disrupting the endosomal membrane and releasing the cargo into the cytoplasm.

Diagram: LNP-Mediated Intracellular Delivery

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome (Acidic pH) lnp LNP with encapsulated H-AVPIAQK-OH endosome_lnp Internalized LNP lnp->endosome_lnp Endocytosis membrane Plasma Membrane endosome_disrupt Ionizable lipids become charged. Membrane disruption. endosome_lnp->endosome_disrupt cargo_release H-AVPIAQK-OH (Released) endosome_disrupt->cargo_release Endosomal Escape cytoplasm Cytoplasm cargo_release->cytoplasm Acts on Target

Caption: Mechanism of LNP uptake and cargo release.

Protocol 3: Peptide Encapsulation in LNPs via Microfluidics

Materials:

  • Microfluidic mixing device (e.g., NanoAssemblr or similar).

  • Lipid mixture in ethanol: e.g., ionizable lipid, helper lipid (DSPC), cholesterol, and PEG-lipid in a specific molar ratio.

  • Aqueous Buffer: 50 mM citrate buffer, pH 4.0.

  • H-AVPIAQK-OH peptide dissolved in the aqueous buffer.

  • Dialysis system for buffer exchange.

Procedure:

  • Solution Preparation:

    • Prepare the lipid mixture in 100% ethanol.

    • Dissolve the H-AVPIAQK-OH peptide in the citrate buffer (pH 4.0) to the desired concentration. Causality: The acidic pH ensures the ionizable lipid is charged, facilitating interaction and encapsulation of the peptide.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the peptide-aqueous solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic). The rapid mixing causes the lipids to precipitate and self-assemble into LNPs, entrapping the peptide.

  • Maturation and Purification:

    • Collect the nanoparticle suspension.

    • Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours to remove ethanol and exchange the buffer to a physiological pH. This step neutralizes the surface charge of the LNPs, making them more stable in circulation.

  • Characterization:

    • Measure LNP size, PDI, and zeta potential using DLS.

    • Determine the encapsulation efficiency. This can be done by lysing the LNPs with a detergent (e.g., Triton X-100) and quantifying the total peptide amount (e.g., by HPLC) and comparing it to the amount of unencapsulated peptide in the supernatant after centrifugation.

Section 3: Comparative Analysis of Delivery Methods

Choosing the right delivery method depends on the specific research question, cell type, and nature of the peptide cargo. The following table provides a comparative summary of the discussed strategies.

FeatureCovalent CPP ConjugateNon-covalent CPP ComplexLipid Nanoparticles (LNPs)
Delivery Efficiency HighVariable, depends on ratio & cargoHigh
Cytotoxicity Can be moderate, CPP-dependentGenerally lower than covalentLow, lipid-dependent
Cargo Integrity ModifiedUnmodifiedUnmodified
Formulation Ease Complex (synthesis, purification)Simple (mixing)Moderate (requires specific equipment)
Stability HighModerate (can dissociate)High (post-formulation)
Key Advantage Robust, stoichiometric deliveryPreserves native cargo functionClinically advanced, good for in vivo
Key Consideration Potential for altered cargo activityOptimization of ratios is criticalEncapsulation efficiency can be variable

Section 4: Protocols for Validating Intracellular Delivery

Confirming that the peptide has successfully reached the cell interior is a critical final step. This is typically achieved through a combination of imaging and functional assays.

Protocol 4: Visualization by Confocal Microscopy

This method provides direct visual evidence of intracellular localization. It requires a fluorescently labeled version of the H-AVPIAQK-OH peptide.

Materials:

  • Fluorescently labeled H-AVPIAQK-OH (e.g., FITC-AVPIAQK-OH).

  • Delivery formulation (e.g., CPP conjugate or LNP).

  • Cells cultured on glass-bottom dishes.

  • Hoechst 33342 (for nuclear staining).

  • LysoTracker Red (for endosome/lysosome staining).

  • Confocal microscope.

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes 24 hours before the experiment to achieve 60-70% confluency.

  • Treatment:

    • Prepare the delivery complex with the fluorescently labeled peptide as described in previous protocols.

    • Add the complex to the cells at the desired final concentration and incubate for a set time course (e.g., 2, 4, 8 hours).

  • Staining:

    • 30 minutes before imaging, add LysoTracker Red to the medium to stain late endosomes/lysosomes.

    • 5 minutes before imaging, add Hoechst 33342 to stain the nucleus.

  • Imaging:

    • Wash the cells three times with PBS to remove extracellular complexes.

    • Add fresh medium or PBS for imaging.

    • Acquire images using a confocal microscope, capturing channels for the peptide (FITC), nucleus (Hoechst), and endosomes (LysoTracker).

  • Analysis:

    • Analyze the images for co-localization. Green signal (peptide) co-localizing with red signal (endosomes) indicates endosomal entrapment. Diffuse green signal throughout the cytoplasm indicates successful cytosolic delivery.

Protocol 5: Assessment by Functional Assay (Hypothetical)

The most definitive proof of delivery is the observation of a biological effect. Since the function of H-AVPIAQK-OH is not specified, we provide a template based on a common peptide function: inhibiting a target protein.

Scenario: Assume H-AVPIAQK-OH is designed to inhibit the phosphorylation of a target protein "X".

Procedure:

  • Cell Treatment: Treat cells with the H-AVPIAQK-OH delivery formulation for an appropriate time. Include controls: untreated cells, cells treated with a scrambled peptide formulation, and cells treated with the delivery vehicle alone.

  • Stimulation (if necessary): Add a stimulus that is known to induce the phosphorylation of protein X.

  • Cell Lysis: Wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the total protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of protein X (p-X).

    • Probe a separate blot or strip and re-probe the same blot with an antibody for total protein X as a loading control.

  • Analysis:

    • Develop the blots using an appropriate detection method (e.g., chemiluminescence).

    • Quantify the band intensities. A significant decrease in the p-X/Total-X ratio in cells treated with the H-AVPIAQK-OH formulation compared to controls would confirm successful intracellular delivery and target engagement.

References

  • Intracellular Delivery of Molecular Cargo Using Cell-Penetrating Peptides and the Combination Strategies. MDPI. [Link]

  • Structure and Function of AApeptides. PMC. [Link]

  • Intracellular delivery of a peptide nucleic acid-based hybrid of an autophagy inducing peptide with a cell-penetrating peptide. PubMed. [Link]

  • Peptide-Based Inorganic Nanoparticles as Efficient Intracellular Delivery Systems. MDPI. [Link]

  • Towards Intracellular Delivery of Peptides. CHIMIA. [Link]

  • Intracellular delivery of peptide drugs using viral nanoparticles of bacteriophage P22: covalent loading and cleavable release. Royal Society of Chemistry. [Link]

  • Effective delivery of a rationally designed intracellular peptide drug with gold nanoparticle-peptide hybrid. The Royal Society of Chemistry. [Link]

  • Intracellular fate of peptide-mediated delivered cargoes. PubMed. [Link]

  • Intracellular delivery of protein and peptide therapeutics. LD Biopharma Inc. [Link]

  • Emerging Nanoplatforms in Biopharma: LNPs, Exosomes, Smart Nanocarriers. AZoNano. [Link]

  • Microspheres and Nanoparticles for Peptide Delivery. YouTube. [Link]

  • Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos. MDPI. [Link]

  • Intracellular Delivery of Proteins with Cell-Penetrating Peptides for Therapeutic Uses in Human Disease. MDPI. [Link]

  • Intracellular delivery strategies using membrane-interacting peptides and proteins. Royal Society of Chemistry. [Link]

  • Peptides and Their Mechanisms of Action in the Skin. MDPI. [Link]

  • Human-protein-derived peptides for intracellular delivery of biomolecules. PubMed. [Link]

  • Peptide-Based Vectors for Gene Delivery. MDPI. [Link]

  • Polymeric Nanostructures Containing Proteins and Peptides for Pharmaceutical Applications. PMC. [Link]

  • Therapeutic peptides and their delivery using lipid-based nanoparticles. PMC. [Link]

  • Cell-penetrating peptides: mechanism and kinetics of cargo delivery. PubMed. [Link]

  • Physical Methods for Intracellular Delivery: Practical Aspects from Laboratory Use to Industrial-Scale Processing. PMC. [Link]

  • Therapeutic peptides: current applications and future directions. PMC. [Link]

  • Nanoparticle-based delivery platforms for the enhanced oral delivery of peptides/proteins. future-science.com. [Link]

  • Peptide-Functionalized Lipid Nanoparticles for Targeted Systemic mRNA Delivery to the Brain. ACS Publications. [Link]

  • Cell-penetrating peptides as facilitators of cargo-specific nanocarrier-based drug delivery. Royal Society of Chemistry. [Link]

  • Peptide-based gene delivery vectors. Royal Society of Chemistry. [Link]

  • Polymeric nanoparticles for protein and peptide delivery. ResearchGate. [Link]

  • Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. PMC. [Link]

  • Protein Cargo Delivery Properties of Cell-Penetrating Peptides. A Comparative Study. ACS Publications. [Link]

  • The 4 Most Promising Therapeutic Applications for Peptide Drug Development. acadecraft.com. [Link]

  • Inkjet-Based Intracellular Delivery System that Effectively Utilizes Cell-Penetrating Peptides for Cytosolic Introduction of Biomacromolecules through the Cell Membrane. ACS Publications. [Link]

  • Peptide nanoparticles for systemic mRNA delivery in rodents and non-human primates. nature.com. [Link]

  • Peptide Drug Conjugate - Lipid nanoparticles (LNPs). LifeTein. [Link]

  • Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. MDPI. [Link]

  • A Peptide-based Vector for Efficient Gene Transfer In Vitro and In Vivo. PMC. [Link]

  • Nanocarriers for Protein and Peptide Drug Delivery. Qeios. [Link]

  • (PDF) Peptide-Based Vectors for Gene Delivery. ResearchGate. [Link]

  • Lipid-Polymer Hybrid Nanoparticles as a Smart Drug Delivery System for Peptide/Protein Delivery. MDPI. [Link]

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Application

Application Note: Reversal of XIAP-Mediated Caspase-3 Inhibition using H-AVPIAQK-OH

This Application Note and Protocol is designed for researchers utilizing the Smac/DIABLO N-terminal peptide H-AVPIAQK-OH to investigate IAP-mediated suppression of apoptosis. This guide moves beyond basic product sheets,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers utilizing the Smac/DIABLO N-terminal peptide H-AVPIAQK-OH to investigate IAP-mediated suppression of apoptosis. This guide moves beyond basic product sheets, offering a mechanistic validation system for IAP antagonism assays.

Introduction & Mechanism of Action

The heptapeptide H-AVPIAQK-OH corresponds to the N-terminal sequence of the mature Smac/DIABLO protein. In the intrinsic apoptotic pathway, Smac is released from the mitochondria into the cytosol, where it functions as an endogenous antagonist of Inhibitor of Apoptosis Proteins (IAPs).

Unlike direct enzyme substrates (e.g., Ac-DEVD-AMC), H-AVPIAQK-OH is not cleaved by Caspase-3 . Instead, it functions as a derepressor . It binds with high affinity to the BIR (Baculovirus IAP Repeat) domains of XIAP, cIAP1, and cIAP2.[1] This binding sterically displaces the IAP from the caspase active site, thereby "releasing the brake" and restoring caspase proteolytic activity.

Mechanistic Pathway

The following diagram illustrates the specific node of intervention for H-AVPIAQK-OH within the apoptotic cascade.

G Mito Mitochondria Smac Smac/DIABLO (Endogenous) Mito->Smac Release XIAP XIAP (Inhibitor) Smac->XIAP Antagonizes Peptide H-AVPIAQK-OH (Synthetic Mimetic) Peptide->XIAP Competitive Binding (Ki ~3.6 µM) Casp3_Inac Caspase-3 (Inhibited Complex) XIAP->Casp3_Inac Binds & Inhibits Casp3_Act Caspase-3 (Active) Casp3_Inac->Casp3_Act Displaced by Peptide/Smac Substrate DEVD-Fluorophore Casp3_Act->Substrate Cleaves Signal Fluorescence (Apoptosis) Substrate->Signal Emits

Figure 1: Mechanism of Action.[2][3][4][5][6] H-AVPIAQK-OH competes with Caspase-3 for the BIR domains of XIAP, liberating the enzyme to cleave the fluorogenic substrate.

Experimental Design: The "Gain-of-Signal" Assay

Standard caspase assays measure enzyme activity directly. When using H-AVPIAQK-OH, the experimental logic is inverted: you are measuring the recovery of activity in a suppressed system.

Critical Experimental Conditions

To validate H-AVPIAQK-OH activity, your assay system must contain both active Caspase-3 and recombinant XIAP.

  • Negative Control (Suppressed): Caspase-3 + XIAP (Low Signal)

  • Positive Control (Restored): Caspase-3 + XIAP + H-AVPIAQK-OH (High Signal)

  • Background: Buffer only (No Signal)

Quantitative Parameters
ParameterValue / ConditionNotes
Peptide Sequence Ala-Val-Pro-Ile-Ala-Gln-LysN-terminal Smac mimetic
Molecular Weight ~726.9 g/mol Verify via Mass Spec if synthesizing
Solubility Soluble in H₂O or PBSStock in DMSO (10 mM) recommended for storage
Typical Ki (XIAP-BIR3) ~3.6 µMMonomeric affinity [1]
Working Concentration 10 µM – 100 µMRequires excess to displace Caspase-3 fully
Detection Wave (AFC) Ex/Em: 400/505 nmFor DEVD-AFC substrate

Comprehensive Protocol: XIAP Antagonism Screening

This protocol details the setup for a 96-well fluorometric assay to test the efficacy of H-AVPIAQK-OH or screen for novel Smac mimetics.

A. Reagent Preparation[7][8]
  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 10 mM DTT.

    • Note: DTT must be added fresh to preserve Caspase-3 activity.

  • H-AVPIAQK-OH Stock (10 mM): Dissolve 1 mg of peptide in ~137 µL of dry DMSO. Aliquot and store at -20°C.

  • Recombinant Proteins:

    • Active Human Caspase-3 (Target: 5 nM final conc.)

    • Full-length Human XIAP (Target: 20-50 nM final conc.)

    • Optimization Tip: Titrate XIAP first to find the concentration that inhibits 80% of Caspase-3 activity. This is your "assay window."

  • Substrate: Ac-DEVD-AFC (50 µM final conc.).

B. Assay Workflow (96-Well Plate)

Step 1: The Inhibition Complex (Pre-Incubation)

  • In the assay plate, combine Recombinant Caspase-3 and Recombinant XIAP in Assay Buffer.

  • Volume: 40 µL per well.

  • Incubation: 15 minutes at Room Temperature (RT). This allows XIAP to bind and inhibit Caspase-3.[3][6]

Step 2: Peptide Challenge

  • Add H-AVPIAQK-OH (diluted in buffer) to the respective wells.

  • Dose Response: Prepare a serial dilution (e.g., 0, 1, 5, 10, 50, 100 µM).

  • Volume: 10 µL per well.

  • Incubation: 15 minutes at RT. The peptide competes with Caspase-3 for the XIAP BIR domains.

Step 3: Substrate Addition & Readout

  • Add Ac-DEVD-AFC substrate solution.

  • Volume: 50 µL per well (Final reaction volume = 100 µL).

  • Measurement: Immediately place in a fluorescence plate reader.

  • Settings: Kinetic mode, read every 2 minutes for 60 minutes at 37°C. Ex/Em = 400/505 nm.

C. Workflow Diagram

Figure 2: Experimental Workflow. The sequential addition ensures the inhibition complex forms before the peptide antagonist is introduced.

Data Analysis & Interpretation

Calculating % Recovery

To quantify the efficacy of H-AVPIAQK-OH, normalize the Vmax (slope of the linear portion of the curve) against controls.



  • 
     : Slope of well with Casp3 + XIAP + H-AVPIAQK-OH.
    
  • 
     : Slope of well with Casp3 + XIAP (Negative Control).
    
  • 
     : Slope of well with Casp3 only (No XIAP, Max Signal).
    
Expected Results
  • Low Concentration (< 1 µM): Minimal recovery of signal. The monomeric peptide has moderate affinity and cannot displace XIAP efficiently at low molar ratios [2].

  • High Concentration (> 50 µM): Significant recovery of Caspase-3 activity. The curve should approach the

    
     level.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Inhibition in Control XIAP is inactive or degraded.Ensure XIAP is stored at -80°C. Titrate XIAP concentration up to 100 nM.
No Recovery with Peptide Peptide oxidation or degradation.H-AVPIAQK-OH contains Methionine/Cysteine? No, but N-terminus is sensitive. Use fresh stock. Verify sequence.
High Background Substrate hydrolysis.[7][8]Check buffer pH. Ensure DEVD-AFC is protected from light.
Low Signal Overall DTT oxidation.DTT is crucial for Caspase-3 stability. Add fresh DTT (10 mM) to the buffer immediately before use.

References

  • Sun, H., et al. (2010).[6] "Cyclopeptide Smac mimetics as antagonists of IAP proteins." Bioorganic & Medicinal Chemistry Letters, 20(9), 2747-2750.

    • Establishes the binding affinity (Ki)
  • Liu, Z., et al. (2007). "A Dimeric Smac/Diablo Peptide Directly Relieves Caspase-3 Inhibition by XIAP." Molecular Cell, 28(4), 669-680.

    • Detailed mechanism of how Smac peptides displace Caspase-3
  • Eckelman, B. P., & Salvesen, G. S. (2006). "The human anti-apoptotic proteins cIAP1 and cIAP2 bind but do not inhibit caspases." Journal of Biological Chemistry, 281(6), 3254-3260.

    • Provides foundational context on IAP specificity and binding modes.

Sources

Method

Application Notes and Protocols: Co-treatment Strategies for H-AVPIAQK-OH and Chemotherapeutics

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for designing and executing co-treatment protocols involving the research peptide H-AVPIAQK...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for designing and executing co-treatment protocols involving the research peptide H-AVPIAQK-OH and conventional chemotherapeutic agents. The central hypothesis of this document is that H-AVPIAQK-OH, likely acting as a cell-penetrating or drug-delivery-enhancing peptide, can potentiate the cytotoxic effects of chemotherapeutics in cancer cells. We will detail the scientific rationale, step-by-step experimental protocols for in vitro and in vivo studies, and data analysis methodologies to rigorously evaluate the potential synergistic or additive effects of such combination therapies. This guide is intended to equip researchers with the necessary tools to explore novel therapeutic strategies aimed at enhancing treatment efficacy and potentially overcoming drug resistance.

Introduction: The Rationale for Co-treatment

Standard chemotherapy regimens, while a cornerstone of cancer treatment, are often limited by systemic toxicity and the development of drug resistance.[1][2] A promising strategy to overcome these limitations is the combination of chemotherapeutic agents with compounds that can enhance their efficacy at the tumor site.[3][4][5] The peptide H-AVPIAQK-OH has been implicated in research concerning cytosolic delivery mechanisms, suggesting its potential as a vehicle to increase the intracellular concentration of co-administered drugs.[6] By facilitating higher uptake of chemotherapeutics into cancer cells, H-AVPIAQK-OH could lead to a more potent anti-cancer effect at lower, less toxic doses of the chemotherapeutic agent.

This application note will focus on protocols to test this hypothesis using three widely-used chemotherapeutic agents with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[1][7]

  • Cisplatin: A platinum-based drug that forms DNA adducts, cross-linking DNA strands and triggering apoptosis.[8][9][10]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in mitosis and subsequent apoptosis.[11][12][13]

The primary objectives of the described protocols are to:

  • Determine the individual cytotoxic profiles of H-AVPIAQK-OH and selected chemotherapeutics.

  • Quantitatively assess the nature of the interaction (synergism, additivity, or antagonism) between H-AVPIAQK-OH and these chemotherapeutics.

  • Elucidate the cellular mechanisms underlying the observed combination effects, with a focus on apoptosis.

  • Provide a framework for translating in vitro findings to in vivo preclinical models.

In Vitro Co-treatment Protocols

Cell Line Selection and Culture

The choice of cancer cell lines is critical and should be guided by the research question. It is advisable to use cell lines with varying sensitivities to the chosen chemotherapeutics. For instance, a pair of cell lines, one sensitive and one resistant to doxorubicin, could be employed to investigate if H-AVPIAQK-OH can overcome resistance. All cell lines should be cultured in their recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Reagent Preparation
  • H-AVPIAQK-OH: The peptide should be reconstituted in sterile, nuclease-free water or a suitable buffer to a stock concentration of 1-10 mM. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Chemotherapeutics: Doxorubicin, Cisplatin, and Paclitaxel should be dissolved in their recommended solvents (e.g., water, DMSO) to create high-concentration stock solutions. Store as recommended by the manufacturer, typically in aliquots at -20°C.

Determining Single-Agent Cytotoxicity (IC50 Values)

Before assessing synergy, the half-maximal inhibitory concentration (IC50) for each compound must be determined. This is crucial for designing the combination studies with appropriate dose ranges.

Protocol: Cell Viability Assessment using XTT Assay

The XTT assay is a colorimetric method that measures cell viability based on the metabolic activity of living cells.[14][15][16]

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of H-AVPIAQK-OH and each chemotherapeutic in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period relevant to the cell line's doubling time and the drug's mechanism of action (typically 48-72 hours).

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

  • Incubation with XTT: Incubate the plates for 2-4 hours at 37°C, allowing the metabolically active cells to convert the XTT tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of each well at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.

Synergy Assessment: The Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach for quantifying the interaction between two or more drugs.[4][5][17][18] It is based on the median-effect equation and provides a Combination Index (CI) value, where:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Protocol: Combination Cytotoxicity Assay

  • Experimental Design: Based on the single-agent IC50 values, design a matrix of combination concentrations. A common approach is to use a constant ratio of the two drugs (e.g., based on their IC50 ratio) and perform serial dilutions. Alternatively, a checkerboard design with varying concentrations of both drugs can be used.

  • Cell Seeding and Treatment: Follow the same procedure as the single-agent cytotoxicity assay, but treat the cells with the drug combinations.

  • Cell Viability Measurement: Use the XTT assay as described above to determine the cell viability for each combination.

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each dose and combination (Fa = 1 - % Viability).

    • Use software like CompuSyn to automatically calculate the CI values for different Fa levels.

    • Generate a CI plot (CI vs. Fa) and an isobologram to visualize the interaction.

Table 1: Example Data for Synergy Analysis

Drug CombinationConcentration Drug AConcentration Drug BFraction Affected (Fa)Combination Index (CI)
H-AVPIAQK-OH + Doxorubicin0.5x IC500.5x IC500.750.6
H-AVPIAQK-OH + Doxorubicin1x IC501x IC500.900.4
H-AVPIAQK-OH + Cisplatin0.5x IC500.5x IC500.650.8
H-AVPIAQK-OH + Cisplatin1x IC501x IC500.850.7

Experimental Workflow for In Vitro Synergy Assessment

Synergy_Workflow cluster_prep Preparation cluster_single_agent Single-Agent Analysis cluster_combo Combination Analysis cluster_analysis Data Interpretation cell_culture Cell Culture seed_single Seed Cells (96-well) cell_culture->seed_single seed_combo Seed Cells (96-well) cell_culture->seed_combo reagent_prep Reagent Preparation (Peptide & Chemo) treat_single Treat with Serial Dilutions reagent_prep->treat_single treat_combo Treat with Drug Combinations reagent_prep->treat_combo seed_single->treat_single xtt_single XTT Assay treat_single->xtt_single ic50 Calculate IC50 xtt_single->ic50 ic50->treat_combo seed_combo->treat_combo xtt_combo XTT Assay treat_combo->xtt_combo ci_calc Calculate Combination Index (CI) xtt_combo->ci_calc synergy_conclusion Determine Synergy/ Additivity/Antagonism ci_calc->synergy_conclusion

Caption: Workflow for determining the synergistic effects of H-AVPIAQK-OH and chemotherapeutics.

Mechanistic Insights: Apoptosis Assessment

To understand how the combination treatment leads to increased cell death, it is essential to quantify apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.[19][20][21][22]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[23] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[22]

Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with H-AVPIAQK-OH, a chemotherapeutic, or the combination at synergistic concentrations (e.g., IC50 values) for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathway for Chemotherapy-Induced Apoptosis

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_execution Execution Phase chemo Chemotherapeutic (e.g., Doxorubicin, Cisplatin) dna_damage DNA Damage chemo->dna_damage peptide H-AVPIAQK-OH (Enhanced Delivery) peptide->chemo Potentiates mito_stress Mitochondrial Stress dna_damage->mito_stress caspase_act Caspase Activation (Caspase-3, -9) mito_stress->caspase_act apoptosis Apoptosis caspase_act->apoptosis

Caption: Simplified pathway of chemotherapy-induced apoptosis, potentially enhanced by H-AVPIAQK-OH.

In Vivo Co-treatment Protocols

Translating in vitro findings to an in vivo setting is a critical step in preclinical drug development.[24][25][26] Animal models, such as xenografts in immunodeficient mice, are commonly used to evaluate the anti-tumor efficacy of novel therapeutic strategies.[7][27]

Animal Model Selection

Immunodeficient mice (e.g., NOD/SCID or nude mice) are typically used for subcutaneous xenograft models. The cancer cell line used for in vitro studies is injected subcutaneously, and tumors are allowed to grow to a palpable size.

Treatment Schedule and Dosing
  • Tumor Growth Monitoring: Once tumors reach a certain volume (e.g., 100-150 mm³), animals are randomized into treatment groups:

    • Vehicle Control

    • H-AVPIAQK-OH alone

    • Chemotherapeutic alone

    • H-AVPIAQK-OH + Chemotherapeutic

  • Dosing and Administration: Doses for the chemotherapeutic should be based on literature values for murine models. The dose for H-AVPIAQK-OH will need to be determined through preliminary toxicity studies. Administration can be via intravenous, intraperitoneal, or subcutaneous routes, depending on the drug's properties. The two agents can be administered concurrently or sequentially.

  • Efficacy Endpoints:

    • Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers.

    • Animal body weight should be monitored as an indicator of systemic toxicity.

    • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, TUNEL staining for apoptosis).

Table 2: Example In Vivo Study Design

GroupTreatmentDoseSchedule
1Vehicle-3x/week, i.p.
2H-AVPIAQK-OH10 mg/kg3x/week, i.p.
3Doxorubicin2 mg/kg1x/week, i.v.
4H-AVPIAQK-OH + Doxorubicin10 mg/kg + 2 mg/kg3x/week (peptide), 1x/week (chemo)

Concluding Remarks

The protocols outlined in this application note provide a robust framework for the preclinical evaluation of H-AVPIAQK-OH as a potential enhancer of standard chemotherapeutics. By systematically assessing cytotoxicity, quantifying synergy, and investigating the underlying mechanisms of action, researchers can generate the critical data needed to advance promising combination therapies toward clinical development. It is imperative that all experiments are conducted with appropriate controls and statistical rigor to ensure the validity and reproducibility of the findings.

References

  • MDPI. (2023). Pentagalloyl Glucose and Cisplatin Combination Treatment Exhibits a Synergistic Anticancer Effect in 2D and 3D Models of Head and Neck Carcinoma. Retrieved from [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Su, Y., et al. (2020). Co-culture Systems of Drug-Treated Acute Myeloid Leukemia Cells and T Cells for In Vitro and In Vivo Study. STAR Protocols, 1(2), 100089. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. Retrieved from [Link]

  • Shim, M. K., et al. (2020). Combination Therapy of Doxorubicin and Quercetin on Multidrug-Resistant Breast Cancer and Their Sequential Delivery by Reduction-Sensitive Hyaluronic Acid-Based Conjugate/d-α-Tocopheryl Poly(ethylene glycol) 1000 Succinate Mixed Micelles. ACS Applied Materials & Interfaces, 12(34), 37833-37844. Retrieved from [Link]

  • Li, Y., et al. (2021). Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells. Experimental and Therapeutic Medicine, 22(3), 935. Retrieved from [Link]

  • Huizing, M. T., et al. (1997). Phase I and pharmacologic study of the combination paclitaxel and carboplatin as first-line chemotherapy in stage III and IV ovarian cancer. Journal of Clinical Oncology, 15(5), 1953-1964. Retrieved from [Link]

  • American Association for Cancer Research. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Retrieved from [Link]

  • Gehl, J., & Geertsen, P. F. (1998). Combined doxorubicin and paclitaxel in advanced breast cancer: effective and cardiotoxic. Annals of Oncology, 9(5), 553-556. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) In vivo animal models for cancer: What have we learned from chemical-induced and xenograft models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • ResearchGate. (2010). Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification. Retrieved from [Link]

  • WBI Studies Repository. (n.d.). Lost in translation: animal models and clinical trials in cancer treatment. Retrieved from [Link]

  • Fujii, M., et al. (1984). [Combination chemotherapy consisting of cis-platinum and adriamycin in non-small cell carcinoma of the lung]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 11(2), 265-269. Retrieved from [Link]

  • Kang, B. H., et al. (2014). Combination treatment with doxorubicin and gamitrinib synergistically augments anticancer activity through enhanced activation of Bim. BMC Cancer, 14, 431. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Combination Therapy in Cancer: Doxorubicin in Combination with an N-terminal Peptide of Endostatin Suppresses Angiogenesis and stimulates Apoptosis in the Breast Cancer. Retrieved from [Link]

  • MDPI. (2023). Synergistic Effect of Anethole and Platinum Drug Cisplatin against Oral Cancer Cell Growth and Migration by Inhibiting MAPKase, Beta-Catenin, and NF-κB Pathways. Retrieved from [Link]

Sources

Application

Optimizing Intracellular Delivery of the Smac Mimetic H-AVPIAQK-OH

A Comparative Guide to Peptide Transfection Reagents Executive Summary & Biological Context The peptide H-AVPIAQK-OH represents the biologically active N-terminal heptapeptide of the mitochondrial protein Smac/DIABLO . I...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Peptide Transfection Reagents

Executive Summary & Biological Context

The peptide H-AVPIAQK-OH represents the biologically active N-terminal heptapeptide of the mitochondrial protein Smac/DIABLO . Its therapeutic potential lies in its ability to antagonize the X-linked Inhibitor of Apoptosis Protein (XIAP) . By mimicking the endogenous Smac protein, the AVPI motif binds to the BIR3 domain of XIAP, thereby releasing XIAP's inhibitory hold on Caspase-9 and Caspase-3/7, effectively lowering the threshold for apoptosis in cancer cells.

The Challenge: Despite its potency in vitro, H-AVPIAQK-OH is a small (approx. 750 Da), hydrophilic peptide with a charged C-terminus (Lysine). It lacks the intrinsic ability to cross the anionic, hydrophobic plasma membrane. Furthermore, chemical conjugation to Cell-Penetrating Peptides (CPPs) like TAT can sometimes sterically hinder the critical N-terminal Alanine required for the XIAP binding pocket.

The Solution: This guide details the use of non-covalent protein transfection reagents (PTRs).[1] Unlike DNA transfection reagents (e.g., standard Lipofectamine), which rely on the phosphate backbone of DNA for complexation, PTRs are formulated to capture amphipathic and cationic peptide structures.

Mechanism of Action

To validate successful transfection, one must understand the downstream signaling. The H-AVPIAQK-OH peptide does not cause apoptosis directly; it derepresses it. Therefore, efficacy assays must often be combined with a sub-lethal dose of a pro-apoptotic trigger (e.g., TRAIL or etoposide) to observe the "sensitizing" effect.

ApoptosisPathway Smac Endogenous Smac (Mitochondria) XIAP XIAP (E3 Ubiquitin Ligase) Smac->XIAP Inhibits Peptide Transfected H-AVPIAQK-OH (Cytosol) Peptide->XIAP Competitive Inhibition (Binds BIR3 Domain) Caspase9 Caspase-9 (Initiator) XIAP->Caspase9 Ubiquitylates/Inhibits Caspase3 Caspase-3/7 (Executioner) XIAP->Caspase3 Inhibits Caspase9->Caspase3 Cleaves/Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Figure 1: The Smac Mimetic Mechanism.[2] The transfected peptide acts as a competitive inhibitor, freeing Caspases from XIAP suppression.

Reagent Selection Matrix

Standard lipid reagents (e.g., Lipofectamine 2000) are optimized for large, anionic nucleic acids. For a small, cationic/neutral peptide like H-AVPIAQK-OH, specialized reagents are required.

FeatureBioPORTER (Genlantis) Chariot (Active Motif) PulseIn (Thermo/Sartorius)
Class Cationic Lipid FormulationPeptide-based (Pep-1)Cationic Amphiphile
Interaction Hydrophobic/ElectrostaticNon-covalent hydrophobicNon-covalent complex
Cargo Size Broad (Peptides to Proteins)Optimized for <30kDaBroad
Serum Stability Low (Serum-free step required)Moderate (Serum-free preferred)Low (Serum-free required)
Mechanism Fusion with plasma membraneMacropinocytosis/Direct PenetrationEndocytosis & Escape
Best For High efficiency delivery of functional cargo.Fast delivery (<2 hrs); avoiding endosomal entrapment.Hard-to-transfect lines.

Expert Recommendation: For H-AVPIAQK-OH, Chariot is often preferred because it relies on a peptide-peptide interaction (Pep-1) that efficiently cages small peptides without requiring the heavy lipid coating that can sometimes lead to aggregation of small hydrophobic sequences. However, BioPORTER is the industry standard for functional assays (caspase activation).

Detailed Experimental Protocols

Phase 0: Peptide Preparation (Critical)
  • Purity: Ensure peptide is >95% pure (HPLC) and TFA salts are removed (counter-ion exchange to HCl or Acetate is recommended to reduce cytotoxicity).

  • Solubility: Dissolve H-AVPIAQK-OH in sterile, endotoxin-free water or PBS. Avoid DMSO if possible, as it can interfere with lipid reagent formulation. If necessary, keep DMSO < 1%.

  • Concentration: Prepare a stock at 1 mM.

Protocol A: Lipid-Mediated Delivery (BioPORTER QuikEase)

Best for: Functional assays (Annexin V, Cell Viability) in adherent cells.

  • Preparation:

    • Use BioPORTER QuikEase tubes (pre-aliquoted dried lipid).

    • Dilute H-AVPIAQK-OH to 100 µg/mL in serum-free medium (e.g., Opti-MEM).

  • Hydration:

    • Add 10–20 µL of the diluted peptide solution directly to the dried BioPORTER tube.

    • Pipette up and down 3–5 times. Do not vortex violently; shear forces can disrupt the lipid structure needed for small peptides.

    • Incubate at Room Temperature (RT) for 5 minutes .

  • Volume Adjustment:

    • Add serum-free medium to bring the volume to 250 µL (for a 6-well plate) or 100 µL (for a 24-well plate).

  • Transfection:

    • Wash cells 2x with PBS (Serum proteins compete with the reagent).

    • Add the BioPORTER/Peptide complex to cells.[1]

    • Incubate for 3–4 hours at 37°C.

  • Recovery:

    • Add one volume of 20% FBS-containing medium (to reach final 10% FBS). Do not remove the complex yet.

    • Assay for apoptosis after 24 hours.[3]

Protocol B: Peptide-Mediated Delivery (Chariot)

Best for: Fast kinetics and microscopy.

  • Complex Formation:

    • Dilute Chariot reagent in sterile water (according to manufacturer ratio, typically 6 µL Chariot per 1 µg peptide).

    • Dilute H-AVPIAQK-OH in PBS.

    • Mix: Add peptide solution to Chariot solution.

    • Incubate at RT for 30 minutes to allow the Pep-1 carrier to form a "cage" around the AVPI peptide.

  • Transfection:

    • Cells should be 50–70% confluent.

    • Wash cells with PBS.[4]

    • Add the Chariot-Peptide complex to serum-free medium (approx 200 µL for 24-well).

    • Overlay onto cells.[5][6]

  • Incubation:

    • Incubate for 1 hour at 37°C/5% CO2.

  • Chase:

    • Add 1 mL of complete growth medium (with serum).

    • Incubate for an additional 2 hours before imaging or assaying.

Visualization of the Transfection Workflow

TransfectionWorkflow cluster_prep 1. Complex Formation cluster_cell 2. Cellular Uptake Peptide H-AVPIAQK-OH (Hydrophilic) Complex Non-Covalent Nanoparticle Peptide->Complex Mix Reagent Transfection Reagent (Lipid or Pep-1) Reagent->Complex Incubate 15-30m Membrane Cell Membrane (Anionic) Complex->Membrane Adsorption Endosome Endosome Membrane->Endosome Endocytosis Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape (Critical Step) Target Binding\n(XIAP) Target Binding (XIAP) Cytosol->Target Binding\n(XIAP)

Figure 2: Workflow for non-covalent peptide delivery. Endosomal escape is the rate-limiting step for biological activity.

Validation & Quality Control (Self-Validating System)

To ensure the data generated is trustworthy, you must validate that the peptide actually entered the cell before attributing any biological effect to it.

The "FITC-Trace" Control

Run a parallel well using FITC-Ahx-AVPIAQK-OH .

  • Note: The "Ahx" (aminohexanoic acid) linker is vital. It spaces the fluorophore away from the AVPI binding motif. Direct conjugation of FITC to the N-terminus (FITC-AVPI...) will destroy XIAP binding affinity.

  • Readout: Use Flow Cytometry or Fluorescence Microscopy 2–4 hours post-transfection.

  • Success Metric: >70% of cells should be FITC-positive with diffuse cytosolic staining (punctate staining indicates endosomal entrapment failure).

The "Scramble" Control

Always include a scrambled peptide control (e.g., H-VPAIQAK-OH ) transfected at the same concentration. This proves that apoptosis is sequence-specific (XIAP binding) and not due to toxicity from the transfection reagent or the peptide charge itself.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High Cytotoxicity Reagent overdose or DMSO toxicity.Titrate reagent down.[4] Ensure DMSO < 0.5% final conc. Switch peptide salt form from TFA to Acetate.
Punctate Fluorescence Endosomal entrapment.Add Chloroquine (100 µM) during the 3-hour incubation to buffer endosomal pH and promote rupture.
No Biological Effect Serum interference.Ensure the initial 3-hour incubation is strictly Serum-Free . Serum albumin acts as a "sink" for lipid reagents.
Precipitation High concentration mixing.Dilute peptide and reagent separately before mixing. Do not mix concentrated stocks directly.

References

  • Fulda, S., & Vucic, D. (2012). Targeting IAP proteins for therapeutic intervention in cancer. Nature Reviews Drug Discovery, 11(2), 109–124. Link

  • Genlantis. (n.d.). BioPORTER® Protein Delivery Reagent Protocol.[3][7] Genlantis Technical Manuals. Link

  • Morris, M. C., et al. (2001). A peptide carrier for the delivery of biologically active proteins into mammalian cells. Nature Biotechnology, 19, 1173–1176. (Describes the Pep-1/Chariot system). Link

  • Thermo Fisher Scientific. (n.d.). Pierce™ Protein Transfection Reagent Protocol.[5] Link

  • Li, L., et al. (2004). A small molecule Smac mimic potentiates TRAIL- and TNFα-mediated cell death. Science, 305(5689), 1471-1474. (Establishes AVPI mechanism). Link

Sources

Technical Notes & Optimization

Troubleshooting

improving cell permeability of H-AVPIAQK-OH in non-permeabilized cells

Executive Summary & Mechanism of Action The Challenge: H-AVPIAQK-OH is the N-terminal heptapeptide of the mature Smac/DIABLO protein. It functions by binding to the BIR3 domain of X-linked Inhibitor of Apoptosis Protein...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The Challenge: H-AVPIAQK-OH is the N-terminal heptapeptide of the mature Smac/DIABLO protein. It functions by binding to the BIR3 domain of X-linked Inhibitor of Apoptosis Protein (XIAP), thereby releasing Caspase-9 to initiate apoptosis.

The Critical Constraint (The "N-Terminal Trap"): The most common failure mode in delivering this peptide is incorrect modification. Structural data confirms that the N-terminal Alanine must remain free and unmodified. The protonated N-terminus anchors the peptide into the acidic groove of the XIAP BIR3 domain. Any conjugation (dye, CPP, biotin) to the N-terminus will abolish biological activity.

The Solution: To achieve cytosolic access in non-permeabilized cells, you must utilize C-terminal modification strategies. The lysine (K) at position 7 provides a viable handle for conjugation without sterically hindering the AVPI binding motif.

Strategic Decision Matrix

SmacStrategy Start Input: H-AVPIAQK-OH (Hydrophilic / Impermeable) Decision1 Modification Site? Start->Decision1 N_Term N-Terminus (Alanine) Decision1->N_Term Avoid C_Term C-Terminus (Lysine) Decision1->C_Term Target Fail FAILURE: Loss of XIAP Binding (Steric Hindrance) N_Term->Fail Success_Path Select Carrier Strategy C_Term->Success_Path Strat_CPP Conjugation: CPP (TAT or Poly-Arg) Success_Path->Strat_CPP Strat_Lipid Lipidation (Stearic Acid) Success_Path->Strat_Lipid Strat_Nano Encapsulation (Liposomes) Success_Path->Strat_Nano Outcome Outcome: Cytosolic Entry + Active BIR3 Binding Strat_CPP->Outcome Strat_Lipid->Outcome Strat_Nano->Outcome

Figure 1: Decision matrix for Smac mimetic modification. Note the critical requirement to preserve the N-terminus.

Technical Strategies for Permeability

Strategy A: C-Terminal CPP Conjugation (Recommended)

Conjugating a Cell-Penetrating Peptide (CPP) like TAT (48-60) or Octa-arginine (R8) to the C-terminus is the most robust method for this specific sequence.

  • Design: H-AVPIAQK-[Linker]-R8-OH

  • Linker: Use a flexible linker (e.g., GG or PEG2) to prevent the bulky CPP from interfering with the AVPI-XIAP interaction.

  • Synthesis Note: This should be synthesized as a single continuous peptide chain using Solid Phase Peptide Synthesis (SPPS) to ensure homogeneity.

Strategy B: Retro-Inverso Stabilization

Linear peptides like AVPIAQK are rapidly degraded by serum proteases (half-life < 30 mins).

  • Modification: Synthesize the sequence using D-amino acids in reverse order.

  • Caveat: While this improves stability, it may alter the specific binding geometry required for the BIR3 pocket. Strategy A is preferred for initial proof-of-concept in cell culture.

Strategy C: Esterification (Prodrug)

Masking the carboxyl groups to reduce polarity.

  • Method: Convert the C-terminal carboxyl and the Glutamine/Lysine side chains to esters. Intracellular esterases will cleave these, regenerating the active peptide.

Experimental Protocols

Protocol 1: Quantitative Cellular Uptake Assay

Objective: Verify cytosolic entry of the peptide in non-permeabilized cells using Flow Cytometry.

Reagents:

  • Target Peptide: H-AVPIAQK-K(FAM)-R8-OH (Fluorescein on C-term Lysine sidechain).

  • Control Peptide: H-AVPIAQK-OH (Unmodified, negative control).

  • Trypan Blue: 0.4% solution (Quenches extracellular fluorescence).

Step-by-Step Methodology:

  • Seeding: Seed cells (e.g., HeLa or MCF-7) at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Replace media with serum-free Opti-MEM containing the peptide (Concentration range: 1

    
    M – 20 
    
    
    
    M).
    • Note: Serum proteins can bind CPPs and reduce uptake efficiency.

  • Incubation: Incubate for 2 hours at 37°C.

  • Washing (Critical):

    • Wash 3x with cold PBS.

    • Acid Wash Step: Wash 1x with Acidic Glycine Buffer (0.2M Glycine, 0.15M NaCl, pH 3.0) for 2 minutes on ice. This strips surface-bound peptide that hasn't entered the cell, preventing false positives.

  • Harvest: Trypsinize cells and resuspend in cold PBS.

  • Quenching: Add Trypan Blue (0.04% final concentration) immediately before acquisition. Trypan Blue cannot enter live cells but will quench the fluorescence of any peptide stuck to the outer membrane.

  • Acquisition: Analyze via Flow Cytometry (FITC channel). Gate on live cells (PI negative).

Protocol 2: Functional Apoptosis Assay (Caspase-3/7)

Objective: Confirm that the internalized peptide is biologically active (releasing Caspase-9).

ParameterCondition
Cell Line XIAP-overexpressing line (e.g., MCF-7 or A549)
Sensitizer TRAIL or TNF-

(Smac mimetics often require a death signal to potentiate)
Detection Caspase-Glo 3/7 Assay (Luminescence)
Timepoint 24 hours post-treatment

Troubleshooting Guide (FAQ)

Q1: I conjugated FITC to the N-terminus to track the peptide, and uptake is good, but I see no apoptosis. Why?

A: You have inactivated the peptide. The N-terminal Alanine is the "warhead." By attaching FITC there, you blocked the ability of the peptide to dock into the XIAP BIR3 groove.

  • Fix: Move the fluorophore to the C-terminus (e.g., on the side chain of the Lysine at position 7).

Q2: I see punctate fluorescence inside the cell. Is this cytosolic delivery?

A: Likely not. Punctate staining usually indicates endosomal entrapment . If the peptide is stuck in endosomes, it cannot interact with cytosolic XIAP.

  • Fix: Co-treat with Chloroquine (25-50

    
    M) or use a pH-sensitive fusogenic peptide (like GALA) to disrupt endosomes. Alternatively, switch to a higher concentration of Arginine-rich CPP (R8 or R9), which can sometimes access direct translocation mechanisms at higher concentrations.
    
Q3: My cells are dying in the control group (unconjugated peptide).

A: This suggests extremely high concentrations (>100


M) causing non-specific osmotic stress, or the presence of residual TFA (Trifluoroacetic acid) from the peptide synthesis cleavage step.
  • Fix: Ensure your peptide is desalted and exchanged into HCl or Acetate salt form. Perform a toxicity curve with a scrambled peptide sequence.

Q4: The peptide works in serum-free media but fails in 10% FBS.

A: Linear peptides like AVPIAQK are susceptible to rapid enzymatic degradation in serum.

  • Fix:

    • Perform the "pulse" treatment (2-4 hours) in serum-free media, then swap to complete media.

    • Consider chemical stabilization (e.g., N-methylation of peptide bonds after the N-terminal residue) to resist proteolysis.

Visualizing the Validation Workflow

ValidationFlow Step1 Synthesis: H-AVPIAQK-Linker-CPP Step2 Purification: HPLC (>95%) + Salt Exchange Step1->Step2 Step3 Uptake Assay: Flow Cytometry (with Trypan Blue Quench) Step2->Step3 Decision Uptake Confirmed? Step3->Decision Path_No No: Check Endosomal Entrapment Decision->Path_No Negative Path_Yes Yes: Proceed to Functional Decision->Path_Yes Positive Step4 Functional Assay: Caspase-3/7 Activation (+/- TRAIL) Path_Yes->Step4

Figure 2: Step-by-step validation workflow for ensuring both permeability and biological activity.

References

  • Fulda, S., & Vucic, D. (2012). Targeting IAP proteins for therapeutic intervention in cancer. Nature Reviews Drug Discovery, 11(2), 109-124. Link

  • Sun, H., et al. (2008). Structure-based design of potent, conformationally constrained Smac mimetics. Journal of the American Chemical Society, 130(46), 15264-15265. Link

  • Vucic, D., et al. (2002). SMAC negatively regulates the anti-apoptotic activity of melanoma inhibitor of apoptosis (ML-IAP). Journal of Biological Chemistry, 277(14), 12275-12279. Link

  • Richard, J. P., et al. (2003). Cell-penetrating peptides: A re-evaluation of the mechanism of cellular uptake. Journal of Biological Chemistry, 278(1), 585-590. Link

  • Shimizu, H., & Renslo, A. R. (2022). Systematic Exploration of Passive Permeability in Tetrapeptides with Hydrogen-Bond-Accepting Amino Acid Side Chains.[1] ChemMedChem, 17(17). Link

Sources

Optimization

Technical Support Center: Smac-N7 Peptide &amp; Caspase Activation

Topic: Troubleshooting Low Caspase Activation with Smac-N7 Peptide Ticket ID: TS-SMAC-N7-OPT Assigned Scientist: Senior Application Scientist, Cell Signaling Division Introduction: The Mechanism of Action Before troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Caspase Activation with Smac-N7 Peptide Ticket ID: TS-SMAC-N7-OPT Assigned Scientist: Senior Application Scientist, Cell Signaling Division

Introduction: The Mechanism of Action

Before troubleshooting, it is critical to align on the mechanism. Smac-N7 is a derepressor , not a direct activator. It mimics the N-terminal AVPI motif of the mitochondrial SMAC protein, binding to the BIR domains of Inhibitor of Apoptosis Proteins (IAPs), specifically XIAP and cIAP1/2.[1]

If you observe low caspase activation, it means the system has failed at one of three checkpoints: Delivery (peptide didn't enter), Context (cell line isn't "addicted" to IAPs), or Detection (assay sensitivity/timing).

Mechanism Pathway

SmacMechanism Smac Smac-N7 Peptide XIAP XIAP / cIAPs (Inhibitors) Smac->XIAP  Binds & Inhibits   Caspase Pro-Caspase-3/9 XIAP->Caspase  Blocks   ActiveCaspase Active Caspase-3/9 Caspase->ActiveCaspase  Cleavage   Apoptosis Apoptosis ActiveCaspase->Apoptosis  Execution  

Figure 1: Smac-N7 functions by neutralizing XIAP. If XIAP is not actively suppressing caspases in your specific model, Smac-N7 will have no effect.

Diagnostic Triage: Where is the failure?

Use this decision matrix to identify your bottleneck before altering your protocol.

SymptomProbable CauseVerification Step
No effect in live cells Poor Permeability Peptides are hydrophilic. Is your Smac-N7 fused to TAT or ANTP?
Effect in Lysate but not Cells Delivery Failure Perform the FITC-uptake assay (Protocol A).
No effect in MCF-7 cells Biological Incompatibility MCF-7 cells are Caspase-3 deficient.[2][3][4][5] Switch to Caspase-7 or -9 assays.
Western Blot: No Cleavage Low Sensitivity / Timing Cleavage is transient. Switch to Fluorometric Activity Assay.
Weak Signal (General) Lack of "Priming" Smac mimetics are sensitizers.[6] Co-treat with TRAIL or minimal Doxorubicin.

Section 1: Delivery & Permeability (The #1 Failure Point)

Q: I treated my cells with 50 µM Smac-N7 but see no apoptosis. Why?

A: The naked Smac-N7 peptide (AVPIAQK) is hydrophilic and cannot cross the plasma membrane passively. If you are adding the naked peptide directly to the media, it is remaining extracellular.

Troubleshooting Steps:

  • Check the Sequence: Ensure you are using a cell-permeable variant, typically fused to a TAT sequence (e.g., TAT-Smac-N7) or Antennapedia (ANTP).

  • Carrier Systems: If using naked peptide, you must use a protein delivery reagent (e.g., PULSin, BioPORTER) or electroporation.

  • Serum Interference: High serum (10% FBS) can degrade peptides via extracellular proteases.

    • Solution: Pulse-treat in Opti-MEM (serum-free) for 2–4 hours, then add serum-containing media.

Protocol A: FITC-Peptide Permeability Validation Before wasting expensive reagents on activity assays, confirm entry.

  • Synthesize or purchase a FITC-labeled version of your Smac-N7 peptide.

  • Treat cells at 10 µM and 50 µM for 4 hours.

  • Wash 3x with acidic PBS (pH 4.0) to strip surface-bound peptide (crucial step to avoid false positives).

  • Analyze via Flow Cytometry or Confocal Microscopy.

    • Success Criteria: >80% of cells show intracellular fluorescence.

Section 2: Biological Context & Target Validation

Q: My peptide enters the cell, but Caspase-3 is not activating.

A: Smac mimetics require a specific cellular context. They are "derepressors." If the cell is not under apoptotic stress, or if IAP levels are low, Smac-N7 has nothing to antagonize.

Critical Check: The MCF-7 Trap Are you using MCF-7 breast cancer cells?

  • Fact: MCF-7 cells are functionally Caspase-3 null due to a deletion in the CASP3 gene [1].[2][4]

  • Solution: Assay for Caspase-7 or Caspase-9 cleavage/activity instead. Caspase-7 often compensates for Caspase-3 in these cells.

The "Priming" Requirement Smac-N7 alone is often insufficient to trigger apoptosis in resistant lines. It lowers the apoptotic threshold.

  • Recommendation: Combine Smac-N7 with a death ligand (TRAIL, TNF-α) or a sub-lethal dose of chemotherapy (e.g., Doxorubicin, Cisplatin). This creates the "apoptotic pressure" that XIAP tries to block, which Smac-N7 then releases [2].

Section 3: Assay Optimization (Detection)

Q: I see cell death visually, but my Western Blot for cleaved Caspase-3 is blank.

A: Activated Caspase-3 (p17/p19 fragments) is unstable and rapidly degraded by the proteasome or lost during cell lysis.

Troubleshooting Western Blots:

  • Lysis Buffer: Do not use standard RIPA if you plan to measure enzymatic activity later. For Westerns, ensure your lysis buffer contains sufficient protease inhibitors (PMSF, Aprotinin).

  • Timing: Caspase activation is a kinetic event.

    • Too Early (2h): Not yet cleaved.

    • Too Late (24h): Cells are secondary necrotic; proteins degraded.

    • Optimization: Perform a time-course (4h, 8h, 12h, 24h).

  • Transfer Conditions: The cleaved fragment is small (~17 kDa).

    • Fix: Use a 0.2 µm PVDF membrane (not 0.45 µm) and reduce transfer voltage/time to prevent "blow-through."

Protocol B: Optimized Fluorometric Caspase-3 Activity Assay This is 10x more sensitive than Western Blot.

Reagents:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT.

  • Substrate: Ac-DEVD-AMC (Fluorogenic).

Workflow:

  • Harvest: Collect floating AND adherent cells (floating cells contain the active caspases).

  • Lysis: Resuspend in Lysis Buffer (50 µL per

    
     cells). Incubate on ice 20 min.
    
  • Clarify: Centrifuge 10,000 x g for 10 min at 4°C. Save supernatant.

  • Reaction:

    • 50 µL Cell Lysate

    • 50 µL Reaction Buffer (containing 10 mM DTT - Freshly Added )

    • 20 µM Ac-DEVD-AMC final concentration.

  • Read: Measure fluorescence (Ex 380nm / Em 460nm) every 10 mins for 1 hour at 37°C.

    • Note:DTT is mandatory. Caspase active sites rely on a cysteine thiol. Without DTT, the enzyme oxidizes and deactivates immediately [3].

Summary Troubleshooting Logic

TroubleshootingTree Start Low Caspase Activity? Permeability 1. Check Permeability (FITC Assay) Start->Permeability CellLine 2. Check Cell Line (MCF-7?) Permeability->CellLine Entry Confirmed Use TAT-Fusion Use TAT-Fusion Permeability->Use TAT-Fusion No Entry Synergy 3. Add Sensitizer (TRAIL/Chemo) CellLine->Synergy Caspase-3 Present Measure Caspase-7 Measure Caspase-7 CellLine->Measure Caspase-7 MCF-7 Used Assay 4. Optimize Assay (Fresh DTT/Timecourse) Synergy->Assay Still Low Signal

Figure 2: Step-by-step logic flow to isolate the variable causing low activation.

References

  • Jänicke, R. U., et al. (1998). Caspase-3 is required for DNA fragmentation and morphological changes associated with apoptosis.[7] Journal of Biological Chemistry.

  • Fulda, S., & Vucic, D. (2012). Targeting IAP proteins for therapeutic intervention in cancer.[6][8] Nature Reviews Drug Discovery.

  • Stennicke, H. R., & Salvesen, G. S. (1997). Biochemical characteristics of caspases-3, -6, -7, and -8.[3] Journal of Biological Chemistry.

  • Li, L., et al. (2004). A small molecule Smac mimic potentiates TRAIL- and TNFalpha-mediated cell death.[9] Science.

Sources

Troubleshooting

Technical Support Center: Stabilizing Smac Mimetic Peptide H-AVPIAQK-OH

[1] To: Research & Development Teams, Peptide Chemists, Pharmacologists From: Senior Application Scientist, Peptide Stability Division Subject: Technical Guide to Preventing Proteolytic Degradation of H-AVPIAQK-OH in Ser...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

To: Research & Development Teams, Peptide Chemists, Pharmacologists From: Senior Application Scientist, Peptide Stability Division Subject: Technical Guide to Preventing Proteolytic Degradation of H-AVPIAQK-OH in Serum

Executive Summary

The heptapeptide H-AVPIAQK-OH corresponds to the N-terminal sequence of the mature Smac/DIABLO protein.[1] Its primary mechanism of action is binding to the BIR3 domain of XIAP (X-linked Inhibitor of Apoptosis Protein) to antagonize caspase inhibition, thereby sensitizing cancer cells to apoptosis.

The Central Dilemma: The biological activity of H-AVPIAQK-OH is strictly dependent on a free, protonated N-terminal alanine.[1] Standard stabilization techniques like N-terminal acetylation will abolish biological activity .[1] This guide provides targeted strategies to stabilize this specific sequence without compromising its binding affinity, alongside robust protocols for measuring serum stability.[1]

Module 1: Chemical Design Strategies (The "Make it Stronger" Phase)

Objective: Modify the peptide sequence to resist peptidases while retaining the critical pharmacophore required for XIAP binding.

1. The N-Terminal Trap (Crucial Warning)
  • The Problem: Aminopeptidases in serum rapidly cleave the N-terminal Alanine (A1).[1]

  • The Wrong Fix: Do NOT acetylate the N-terminus.[1] The BIR3 domain of XIAP requires a specific electrostatic interaction with the positively charged N-terminal amine of Alanine. Capping this removes the charge and destroys potency.[1]

  • The Correct Fix:

    • N-Methylation: Methylating the N-terminal amine (

      
      ) often retains binding affinity while reducing substrate recognition by aminopeptidases.[1]
      
    • Non-Natural Amino Acids: Substitute Alanine (A1) with

      
      -methyl-Alanine  or 
      
      
      
      -aminoisobutyric acid (Aib)
      .[1] These steric modifications hinder enzymatic access but must be validated for binding affinity using a fluorescence polarization assay.[1]
2. C-Terminal Protection
  • The Problem: The C-terminal Lysine (K7) is a prime target for carboxypeptidases and trypsin-like serine proteases.[1]

  • The Fix:

    • Amidation: Convert the C-terminal carboxyl group to a primary amide (

      
      ).[1] This effectively blocks carboxypeptidase activity and mimics the native protein backbone continuity.[1]
      
    • D-Amino Acids: Replace L-Lysine with D-Lysine at position 7.[1] Since the C-terminus is distal to the primary BIR3 binding interface (AVPI), this modification is generally well-tolerated structurally.[1]

3. Internal Stabilization
  • The Problem: Endopeptidases may cleave internal bonds.[1]

  • The Fix: The native Proline at position 3 (P3) already confers significant resistance to degradation. Ensure this residue is retained.

Module 2: Experimental Protocols (The "Bench" Phase)

Objective: Accurately measure the half-life (


) of H-AVPIAQK-OH in serum without introducing experimental artifacts.
Protocol: LC-MS Based Serum Stability Assay

Reagents:

  • Pooled Human/Mouse Serum (pre-warmed to 37°C).[1]

  • Internal Standard (IS): Isotopically labeled analog or structurally similar peptide (e.g., H-AVPIAQK-NH2 with deuterated Valine).[1]

  • Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve H-AVPIAQK-OH in water/buffer to 1 mM (Stock).

  • Initiation: Spike Stock into pre-warmed serum (final conc. 10–50 µM). Vortex gently.

  • Incubation: Maintain at 37°C in a water bath.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 200 µL ice-cold Quenching Solution containing the Internal Standard.

  • Precipitation: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C to pellet serum proteins.

  • Analysis: Inject supernatant onto RP-HPLC coupled to ESI-MS (Triple Quad). Monitor the transition of the parent ion

    
    .
    

Data Analysis Table:

Time Point (min)Peak Area (Peptide)Peak Area (IS)Ratio (Peptide/IS)% Remaining
0150,00050,0003.0100%
15120,00049,5002.4280.6%
3090,00050,1001.7959.6%
...............
Module 3: Visualizing the Workflow
Figure 1: Serum Stability Assay & Decision Tree

G Start Start: H-AVPIAQK-OH Stability Testing Serum Incubate in Serum (37°C) Start->Serum Sample Sampling (0, 15, 30, 60 min) Serum->Sample Quench Quench & Precipitate (ACN + 1% Formic Acid) Sample->Quench Analysis LC-MS/MS Analysis (Monitor Parent Ion) Quench->Analysis Result Calculate Half-life (t1/2) Analysis->Result Decision Is t1/2 < 30 min? Result->Decision Mod1 Strategy A: C-term Amidation (-CONH2) Decision->Mod1 Yes (C-term clip) Mod2 Strategy B: N-Methylation (Me-Ala1) Decision->Mod2 Yes (N-term clip) Mod3 Strategy C: Liposomal Encapsulation Decision->Mod3 Yes (General)

Caption: Workflow for assessing peptide stability and selecting appropriate stabilization strategies based on degradation kinetics.

Troubleshooting & FAQs

Q1: My peptide disappears instantly (t=0) in the LC-MS assay. Is it degrading that fast?

  • Diagnosis: Likely not degradation.[1] This is often non-specific binding to serum proteins (Albumin) or the precipitation pellet.[1]

  • Solution:

    • Add 0.1% Formic Acid or Guanidine HCl to the serum aliquot before quenching to disrupt protein binding.[1]

    • Check the pellet: Re-extract the protein pellet with 50% ACN/Water to see if the peptide was trapped.[1]

Q2: Can I use EDTA to stabilize the peptide during the assay?

  • Answer: Yes, but only for in vitro assay baselines.[1] EDTA inhibits metalloproteases (like aminopeptidases).[1]

  • Protocol: Add 2-5 mM EDTA to the serum.[1] If stability improves drastically compared to untreated serum, your primary degradation pathway is likely metalloprotease-driven (N-terminal cleavage).[1] This confirms the need for N-methylation.[1]

Q3: Will PEGylation help?

  • Answer: PEGylation increases half-life significantly but often sterically hinders the binding of the AVPI motif to the XIAP pocket.

  • Recommendation: If you must PEGylate, attach the PEG chain to the side chain of Lysine (K7) at the C-terminus, which is furthest from the binding interface. Do not PEGylate the N-terminus.

Q4: Why is the N-terminal Alanine so sensitive?

  • Mechanism: The N-terminal Ala-Val motif mimics the caspase-9 binding linker.[1] Evolution has designed this sequence to be transient; once Smac is released from mitochondria, it acts and is then rapidly cleared to prevent unchecked apoptosis.[1] You are fighting an evolutionary "off-switch."

References
  • Mechanism of Smac Mimetics

    • Title: Smac mimetics and TNFα: a dangerous liaison?
    • Source: Cell Death & Differenti
    • URL:[Link]

  • Structural Requirements for XIAP Binding

    • Title: Small-Molecule SMAC Mimetics as New Cancer Therapeutics[1]

    • Source: Cancers (Basel)
    • URL:[Link]

    • Note: Confirms the requirement of the AVPI tetrapeptide and the N-terminal amine for BIR3 binding.
  • Peptide Stability Assay Protocols

    • Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma
    • Source: Pharmaceuticals (Basel)
    • URL:[Link]

  • General Peptide Degradation Mechanisms

    • Title: Degradation and Stabilization of Peptide Hormones in Human Blood Specimens[1][2]

    • Source: PLOS ONE[1]

    • URL:[Link]

Sources

Optimization

optimizing incubation times for Smac-N7 sensitization assays

Topic: Optimizing Incubation Times for Smac-N7 Peptide Sensitization Doc ID: TS-SMAC-007 | Version: 2.4 | Status: Verified Executive Summary: The Kinetic Window As a Senior Application Scientist, I often see researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Incubation Times for Smac-N7 Peptide Sensitization

Doc ID: TS-SMAC-007 | Version: 2.4 | Status: Verified

Executive Summary: The Kinetic Window

As a Senior Application Scientist, I often see researchers treat Smac-N7 (and other Smac mimetics) as simple "add-and-read" reagents. This is a fundamental error. Smac-N7 is a sensitizer , not a direct cytotoxin in most contexts. Its efficacy depends entirely on the Kinetic Window —the specific timeframe where Inhibitor of Apoptosis Proteins (IAPs) are degraded/inhibited before the secondary death signal (e.g., TRAIL, TNF


, Chemotherapy) is applied.

The Core Conflict:

  • Too Short (<1 hr): cIAP1 may be degraded, but the cell has not yet re-wired its survival signaling (NF-

    
    B modulation).
    
  • Too Long (>24 hrs): Peptide instability in serum leads to loss of potency, or compensatory upregulation of cIAP2 renders the cells resistant.

Module 1: The Mechanism of Action (Visualized)

To optimize time, you must understand the sequence of molecular events. Smac-N7 targets XIAP, cIAP1, and cIAP2.[1][2]

SmacMechanism Smac Smac-N7 Peptide cIAP1 cIAP1/2 (E3 Ligase) Smac->cIAP1 Induces Auto-ubiquitination (Rapid: 15-60 min) XIAP XIAP Smac->XIAP Steric Inhibition (Immediate) Caspase Caspase-3/9 (Active) Smac->Caspase Restores Activity NFkB Non-Canonical NF-κB cIAP1->NFkB Stabilizes NIK XIAP->Caspase Blocks TNF Autocrine TNFα NFkB->TNF Gene Expression (Slow: 4-8 hrs)

Figure 1: The Dual-Phase Action of Smac-N7. Blue path: Rapid degradation of cIAP1. Yellow path: Slow induction of autocrine TNF


 loop.

Module 2: Optimized Experimental Protocol

Do not use a generic 24-hour co-incubation. Use this Staggered Sensitization Protocol for maximum dynamic range.

Materials
  • Smac-N7: Cell-permeable fusion (e.g., TAT-SmacN7 or Antennapedia-SmacN7).

  • Ligand: TRAIL, TNF

    
    , or Chemotherapeutic agent.
    
  • Media: Low-serum (1-2% FBS) opti-MEM is preferred during peptide incubation to reduce protease degradation.

Workflow Timeline
StepActionDurationCritical Logic
1 Seeding OvernightAllow cells to adhere. 70% confluency is optimal.
2 Pre-Incubation (Smac-N7) 2 - 4 Hours The "Sweet Spot". Sufficient time to degrade cIAP1 (verified by Western blot) but short enough to maintain peptide integrity.
3 Ligand Addition T = 0Add the death ligand (e.g., TRAIL) without washing off Smac-N7.
4 Readout 18 - 24 HoursMeasure Caspase 3/7 activity or Cell Viability (ATP).

Module 3: Troubleshooting & FAQs

Category A: Efficacy Issues (No Sensitization)

Q1: I see cIAP1 degradation by Western Blot after 1 hour, but no cell death after adding TRAIL. Why?

  • Diagnosis: This is likely an XIAP-dependent resistance . While cIAP1 degrades rapidly (often <30 mins), XIAP is not degraded—it is only antagonized.

  • Solution:

    • Increase Concentration: You may have enough peptide to trigger cIAP1 catalytic degradation (low catalytic threshold) but not enough to stoichiometrically bind all XIAP molecules. Titrate Smac-N7 higher (up to 20-50 µM for peptides).

    • Check Cell Type: Type II cells (mitochondria-dependent) are more sensitive to XIAP inhibition. Type I cells may require higher doses.

Q2: My results are inconsistent between replicates. Sometimes it works, sometimes it doesn't.

  • Diagnosis: Peptide Instability. Smac-N7 peptides are susceptible to serum proteases.

  • Solution:

    • Are you using 10% FBS during the pre-incubation? Stop. Reduce to 1-2% FBS or use serum-free Opti-MEM for the 4-hour pre-incubation window.

    • Storage: Ensure the peptide is aliquoted and stored at -80°C. Never freeze-thaw more than once.

Category B: Toxicity Issues (High Background)

Q3: The Smac-N7 alone is killing my cells before I add the drug. Is this normal?

  • Diagnosis: Autocrine TNF

    
     Loop.  In highly sensitive cells (e.g., MDA-MB-231), Smac-N7 degrades cIAP1/2, leading to NIK stabilization 
    
    
    
    non-canonical NF-
    
    
    B
    
    
    TNF
    
    
    secretion. The cells are killing themselves with their own TNF.
  • Solution:

    • If your goal is sensitization to an external drug, shorten the pre-incubation time to 1 hour. This degrades cIAP1 without allowing enough time for the autocrine TNF loop to ramp up.

    • Add a TNF

      
       blocking antibody (e.g., Enbrel/Etanercept) to prove the mechanism.
      
Category C: Resistance Mechanisms[3][4]

Q4: Sensitization works at 4 hours but fails if I pre-incubate for 24 hours.

  • Diagnosis: cIAP2 Rebound. Prolonged exposure to Smac mimetics can activate NF-

    
    B, which transcriptionally upregulates cIAP2.[3] The newly synthesized cIAP2 is often resistant to degradation and restores resistance.
    
  • Solution: Stick to the 2-4 hour pre-incubation window. Do not pre-treat overnight.

Module 4: Experimental Validation (The "Gold Standard")

Before running your high-throughput screen, run this Time-Course Western Blot to define the Kinetic Window for your specific cell line.

ValidationWorkflow cluster_time Harvest Lysates (Time Points) Start Seed Cells Treat Add Smac-N7 (10 µM) Start->Treat T1 30 min Treat->T1 T2 2 hrs T1->T2 Blot Western Blot Targets: 1. cIAP1 (Degradation) 2. XIAP (Stability) 3. cIAP2 (Rebound?) T1->Blot T3 6 hrs T2->T3 T2->Blot T4 24 hrs T3->T4 T3->Blot T4->Blot

Figure 2: Validation Workflow. Determine the time point where cIAP1 is lowest and cIAP2 has not yet rebounded.

Interpretation of Validation Data
ObservationConclusionAction
cIAP1 gone at 30 min Excellent permeability.Protocol is viable.[4]
cIAP2 increases at 6 hr NF-

B activation confirmed.
STOP pre-incubation before 6 hours.
XIAP unchanged Normal.Smac-N7 inhibits XIAP function, not levels.

References

  • Srinivasula, S. M., et al. (2000). A conserved XIAP-interaction motif in caspase-9 and Smac/DIABLO regulates apoptosis. Nature.

  • Varfolomeev, E., et al. (2007). IAP antagonists induce autoubiquitination of c-IAPs, NF-kappaB activation, and TNFalpha-dependent apoptosis. Cell.[3][4][5][6][7]

  • Vince, J. E., et al. (2007). IAP antagonists target cIAP1 to induce TNFalpha-dependent apoptosis. Cell.[3][4][5][6][7]

  • Fulda, S., & Vucic, D. (2012). Targeting IAP proteins for therapeutic intervention in cancer. Nature Reviews Drug Discovery.

  • Sun, H., et al. (2008). Structure-based design of potent, conformationally constrained Smac mimetics. Journal of the American Chemical Society.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for H-AVPIAQK-OH

To: Research Scientists & Drug Development Teams From: Senior Application Scientist, Peptide Chemistry Division Subject: Resolving Solubility & Aggregation Issues for Smac-Mimetic Peptide H-AVPIAQK-OH Executive Technical...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Drug Development Teams From: Senior Application Scientist, Peptide Chemistry Division Subject: Resolving Solubility & Aggregation Issues for Smac-Mimetic Peptide H-AVPIAQK-OH

Executive Technical Profile

Before attempting solubilization, it is critical to understand the physicochemical constraints of the H-AVPIAQK-OH sequence.[1] This peptide is derived from the N-terminus of the Smac/DIABLO protein and acts as an antagonist to Inhibitor of Apoptosis Proteins (IAPs).[2]

ParameterDataTechnical Implication
Sequence H-Ala-Val-Pro-Ile-Ala-Gln-Lys-OHAVPI motif is the hydrophobic anchor.
Length 7 Amino AcidsShort peptide; lacks tertiary structure stability.
Hydrophobicity High (~71%) Residues A, V, P, I, A are hydrophobic.[1]
Isoelectric Point (pI) ~9.8Positive net charge at neutral pH.
Net Charge (pH 7.0) +1Weak electrostatic repulsion; prone to aggregation.
Solubility Class Hydrophobic / Basic Requires organic co-solvent or acidic pH.[3]
The Mechanism of Insolubility

Why does this peptide precipitate in water? The solubility failure of H-AVPIAQK-OH in pure aqueous buffers is driven by the Hydrophobic Effect . The N-terminal AVPI motif is evolutionarily designed to bury itself into the hydrophobic groove of the XIAP BIR3 domain. In an aqueous buffer without its protein target, these hydrophobic tails self-associate to minimize water contact, leading to rapid aggregation and precipitation.

While the C-terminal Lysine (K) provides a positive charge, a single +1 charge is often insufficient to overcome the thermodynamic drive for aggregation caused by the five hydrophobic residues (AVPIA).

Master Solubilization Protocol

Core Principle: Solubilize the hydrophobic core first using a chaotropic organic solvent, then introduce the aqueous phase.[1]

Reagents Required:
  • Primary Solvent: Sterile, anhydrous Dimethyl Sulfoxide (DMSO).

  • Aqueous Buffer: PBS (pH 7.4) or Sterile Water.[1][4]

  • Optional Acid: 10% Acetic Acid (for stubborn aggregates).

Step-by-Step Workflow:
  • Calculate Stock Concentration: Aim for a high-concentration "Master Stock" (e.g., 10–20 mM) in 100% organic solvent. Do not attempt to dissolve directly at the final assay concentration (e.g., 10 µM) in water.

  • Initial Dissolution (The "Wetting" Step):

    • Add 100% DMSO dropwise to the lyophilized peptide powder.

    • Volume Rule: Use 10–20% of the final desired volume.

    • Action: Vortex vigorously for 30 seconds. The solution must be completely clear and colorless.

    • Troubleshooting: If particulates remain, sonicate in a water bath for 15 seconds.

  • Aqueous Dilution (The "Shock" Step):

    • Slowly add the aqueous buffer (water or PBS) to the DMSO-peptide solution while vortexing.

    • Critical: Add buffer to the peptide, not peptide to the buffer. This prevents local high concentrations that trigger precipitation.

  • Final Verification:

    • Inspect against a dark background.[1] The solution should be transparent.

Troubleshooting Guide (Q&A)

Q1: I followed the protocol, but the solution turned cloudy immediately upon adding PBS. Why? A: This is "Salting Out." The high ionic strength of PBS (150 mM NaCl) shields the weak positive charge (+1) of the Lysine residue, reducing electrostatic repulsion between peptide molecules.

  • Fix: Dilute the DMSO stock into Sterile Water first. Once dissolved, add concentrated (10x) PBS to reach the final salt concentration. If cloudiness persists, reduce the salt concentration or maintain 5–10% DMSO in the final buffer.

Q2: Can I use acidic buffers to improve solubility? A: Yes. Since the peptide is basic (Net Charge +1 at pH 7), lowering the pH below 4.0 will protonate the C-terminal carboxyl group (neutralizing the -1 charge) while keeping the N-terminus and Lysine protonated. This results in a Net Charge of +2, significantly increasing solubility.

  • Protocol: Dissolve in 10% Acetic Acid instead of water. Note: Ensure your downstream assay can tolerate the acidity.

Q3: The peptide formed a gel at high concentration (10 mg/mL). Is it ruined? A: Not necessarily. Short hydrophobic peptides like AVPIAQK can form amyloid-like fibrils or hydrogels at high concentrations.

  • Fix: Add more DMSO to break the intermolecular hydrogen bonds. Sonicate for 30–60 seconds. For future experiments, keep stock concentrations below 5 mg/mL if possible.

Q4: Is this peptide sensitive to oxidation? A: No. The sequence H-AVPIAQK-OH contains no Cysteine (C) or Methionine (M) residues, making it resistant to oxidative cross-linking. You do not need to use DTT or TCEP.

Decision Logic Visualization

The following diagram illustrates the decision process for solubilizing H-AVPIAQK-OH based on visual feedback.

PeptideSolubility Start Lyophilized H-AVPIAQK-OH Step1 Add 100% DMSO (Target 10-20 mM Stock) Start->Step1 Check1 Is solution clear? Step1->Check1 Sonicate Sonicate (15s) & Vortex Check1->Sonicate No (Cloudy) AddAcid Add 10% Acetic Acid (Protonate C-term) Check1->AddAcid No (Stubborn) Step2 Dilute with Water/Buffer (Dropwise addition) Check1->Step2 Yes Sonicate->Check1 AddAcid->Step2 Check2 Precipitation? Step2->Check2 Success Ready for Assay Check2->Success No SaltIssue Salting Out Effect: Restart with Water only, then add salt last. Check2->SaltIssue Yes

Caption: Logical workflow for solubilizing hydrophobic-basic peptides. Blue: Start; Green: Action; Yellow: Decision; Red: Correction.

References
  • Sun, H., et al. (2008). Structure-based design of potent, conformationally constrained Smac mimetics. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Optimization

distinguishing specific vs non-specific toxicity of Smac peptides

Topic: Distinguishing Specific vs. Non-Specific Toxicity in Smac Mimetics Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing Specific vs. Non-Specific Toxicity in Smac Mimetics

Welcome to the Technical Support Center. This guide addresses a critical bottleneck in Smac mimetic (SM) development: distinguishing true IAP antagonism (on-target efficacy) from off-target membrane disruption (non-specific toxicity). Smac peptides, particularly those modified with cell-penetrating sequences (e.g., Poly-Arg, TAT), are prone to causing rapid, necrotic cell death that mimics efficacy but is actually an experimental artifact.

Module 1: Experimental Design & Controls

The Core Problem: True Smac mimetics function by binding the BIR domains of IAPs (Inhibitor of Apoptosis Proteins), leading to cIAP1/2 degradation and TNF


-dependent apoptosis.[1][2] False positives occur when cationic peptides electrostatically disrupt the plasma membrane, causing lysis.

Q: What is the mandatory negative control for Smac peptide experiments? A: You must use a Point-Mutant Control , not a scrambled sequence. Scrambled sequences often retain the net charge and hydrophobicity of the active peptide, meaning they will replicate the non-specific toxicity. A point-mutant preserves the physicochemical properties while abolishing the specific binding affinity to the IAP BIR domain.

Standard Control Design Specifications
FeatureActive Smac Mimetic Negative Control (Mutant) Rationale
N-Terminal Motif AVPI (Ala-Val-Pro-Ile)MVPI (Met-Val-Pro-Ile) or AAPE The N-terminal Alanine is critical for anchoring into the BIR domain. Methylation or substitution (e.g., to Methionine) reduces affinity by >100-fold.
Net Charge Identical (e.g., +6)Identical (e.g., +6)Ensures membrane interaction potential remains constant.
Linker/Cargo Identical (e.g., TAT-linker)Identical (e.g., TAT-linker)Controls for toxicity arising from the cell-penetrating motif itself.

Technical Note: If your "Negative Control" kills cells at the same concentration as your "Active" peptide, you are observing non-specific membrane toxicity. True efficacy requires a significant therapeutic window between the Active and Mutant peptides.

Module 2: Diagnostic Workflows & Visualization

Q: My cells are dying within 60 minutes. Is this potent apoptosis? A: No. This is a red flag for necrosis/lysis. Apoptosis induced by IAP antagonism is a signaling cascade requiring hours (typically >4-6 hours) to manifest, as it often depends on the de novo production of autocrine TNF


 or the activation of Caspase-8. Rapid death (<2 hours) suggests the peptide is punching holes in the membrane.
Pathway Visualization: Specific vs. Non-Specific Action

SmacPathways Smac Smac Mimetic Peptide Membrane Plasma Membrane Smac->Membrane Cationic Charge Overload IAP cIAP1 / XIAP Smac->IAP Binds BIR Domain Lysis Membrane Lysis/Necrosis (Artifact) Membrane->Lysis < 2 Hours Ubiquitin Auto-Ubiquitylation IAP->Ubiquitin E3 Ligase Activation Proteasome Proteasomal Degradation Ubiquitin->Proteasome Degradation NFkB Non-Canonical NF-kB Proteasome->NFkB Signaling TNF TNF-alpha Release NFkB->TNF Autocrine Loop Caspase Caspase 3/8 Activation TNF->Caspase Death Receptor Signaling Apoptosis Specific Apoptosis (Desired) Caspase->Apoptosis > 6 Hours

Caption: Figure 1.[3] Mechanism of Action. The specific pathway (blue/green) requires biochemical signaling. The non-specific pathway (red) is a physical disruption event.

Module 3: Step-by-Step Validation Protocols
Protocol A: The "Rescue" Experiment (Gold Standard)

To prove the cell death is apoptotic and specific, you must demonstrate that it is preventable by caspase inhibitors.

  • Reagents:

    • z-VAD-fmk: Pan-caspase inhibitor (Blocks Apoptosis).

    • Necrostatin-1s (Nec-1s): RIPK1 inhibitor (Blocks Necroptosis).

    • Smac Peptide (Active) and Mutant Control .

  • Why Nec-1s?

    • In some cell lines, blocking caspases (with z-VAD) shifts the cell to Necroptosis (programmed necrosis). If you use z-VAD alone and cells still die, you might falsely conclude the death is non-specific. Using z-VAD + Nec-1s blocks both programmed pathways. If cells still die, it is physical lysis (non-specific toxicity).

Step-by-Step:

  • Pre-treatment: Seed cells (e.g., MDA-MB-231) in 96-well plates.

  • Add Inhibitors 1 hour before peptide addition:

    • Condition 1: Vehicle (DMSO)

    • Condition 2: z-VAD-fmk (20 µM)[4]

    • Condition 3: z-VAD-fmk (20 µM) + Nec-1s (10 µM)

  • Treatment: Add Smac Peptide (at IC50 concentration).

  • Incubation: Incubate for 24 hours.

  • Readout: Measure viability (ATP or MTS assay).

Interpretation:

  • Rescue observed: Specific Toxicity (On-target).

  • No Rescue: Non-Specific Membrane Lysis.

Protocol B: Biochemical Validation (cIAP1 Degradation)

Specific Smac mimetics induce the rapid auto-ubiquitylation and degradation of cIAP1. This is the most robust biomarker of on-target activity.

Step-by-Step:

  • Treatment: Treat cells with Smac peptide (100 nM - 1 µM) for 15, 30, and 60 minutes .

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Western Blot:

    • Target: Anti-cIAP1 antibody (e.g., clone D5G9).

    • Loading Control: Anti-Actin or GAPDH.

  • Result:

    • Specific: cIAP1 band should disappear or significantly fade within 15-30 minutes.

    • Non-Specific: cIAP1 levels remain stable, or decrease only when massive cell death occurs (proteolytic cleavage).

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine the status of your peptide.

Troubleshooting Start Start: Cell Death Observed TimeCheck Time of Death Onset? Start->TimeCheck Fast < 2 Hours TimeCheck->Fast Likely Lysis Slow > 4 Hours TimeCheck->Slow Likely Apoptosis MutantCheck Does Mutant Control Kill? Fast->MutantCheck Slow->MutantCheck MutantYes Yes (Similar Potency) ConclusionBad CONCLUSION: Non-Specific Toxicity. Redesign Peptide. MutantYes->ConclusionBad Non-Specific MutantNo No (Wide Window) RescueCheck Rescue by z-VAD + Nec-1s? MutantNo->RescueCheck RescueYes Yes BiochemCheck cIAP1 Degradation (WB)? RescueYes->BiochemCheck RescueNo No RescueNo->ConclusionBad DegradeYes Yes (Rapid) ConclusionGood CONCLUSION: Specific IAP Antagonism. Valid Lead. DegradeYes->ConclusionGood DegradeNo No DegradeNo->ConclusionBad

Caption: Figure 2. Diagnostic Decision Tree. Follow the path to validate peptide specificity.

References
  • Fulda, S., & Vucic, D. (2012). Targeting IAP proteins for therapeutic intervention in cancer.[2][5][6] Nature Reviews Drug Discovery, 11, 109–124.

  • Vince, J. E., et al. (2007).[3] IAP antagonists target cIAP1 to induce TNFalpha-dependent apoptosis. Cell, 131(4), 682-693.

  • Petersen, S. L., et al. (2007).[3] Autocrine TNFalpha signaling renders human cancer cells susceptible to Smac-mimetic-induced apoptosis. Cancer Cell, 12(5), 445-456.

  • Sun, H., et al. (2008). Structure-based design of potent, conformationally constrained Smac mimetics. Journal of the American Chemical Society, 130(47), 16030-16037.

  • Miles, M. A., et al. (2020). Smac mimetics can provoke lytic cell death that is neither apoptotic nor necroptotic.[6] Apoptosis, 25, 500–516.

Sources

Troubleshooting

enhancing H-AVPIAQK-OH stability using N-terminal modifications

Topic: N-Terminal Modifications for Smac Mimetic Peptides Case ID: AVPI-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Stability vs. Potency Paradox You are working with H-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Terminal Modifications for Smac Mimetic Peptides

Case ID: AVPI-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability vs. Potency Paradox

You are working with H-AVPIAQK-OH , a 7-mer peptide derived from the N-terminus of the mitochondrial protein Smac/DIABLO . This sequence binds to the BIR domains of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and cIAP, to promote apoptosis.

The Problem: The native N-terminal Alanine (A) is a primary target for aminopeptidases in serum, leading to rapid degradation (t1/2 < 15 min). The Solution: N-terminal modification is required, but you must navigate a critical biochemical constraint: The N-terminal positive charge is essential for IAP binding.

This guide details why N-methylation is the superior strategy over acetylation for this specific sequence and provides the protocols to synthesize and validate it.

Module 1: Modification Selection Strategy

FAQ: Which modification should I choose?
FeatureN-Acetylation (Ac-AVPI...) N-Methylation (N-Me-AVPI...) D-Amino Acid (D-Ala-VPI...)
Stability ⭐⭐⭐⭐⭐ (High)⭐⭐⭐⭐ (High)⭐⭐⭐⭐⭐ (High)
Binding Affinity Abolished Retained/Enhanced ⚠️ Reduced
Mechanism Caps N-term; removes charge.Blocks enzyme; retains charge.Steric mismatch in BIR groove.
Recommendation DO NOT USE for bioactivity.PRIMARY RECOMMENDATION Secondary option.
Technical Insight: The "Charge Anchor" Rule

The BIR3 domain of XIAP contains a conserved acidic groove (Glu314). The free amine of your N-terminal Alanine forms a critical salt bridge/hydrogen bond network with this groove.

  • Acetylation removes the positive charge, destroying this anchor.

  • N-Methylation creates a secondary amine, which retains the positive charge (protonated at physiological pH) while sterically hindering aminopeptidases.

Visualizing the Mechanism

SmacStability Peptide H-AVPIAQK-OH Target XIAP (BIR3 Domain) Peptide->Target Strong Binding (Charge Interaction) Enzyme Aminopeptidase Enzyme->Peptide Rapid Degradation Ac Acetylation (Ac-AVPI...) Ac->Peptide Modifies Ac->Target Binding LOST (No Charge) Ac->Enzyme Blocks Degradation Me N-Methylation (N-Me-Ala...) Me->Peptide Modifies Me->Target Binding RETAINED (Charge + Hydrophobic) Me->Enzyme Resists Degradation (Steric Hindrance)

Figure 1: Mechanism of Action. N-methylation preserves the critical binding interaction while blocking enzymatic attack, whereas Acetylation sacrifices potency for stability.

Module 2: Synthesis Troubleshooting (SPPS)

Objective: Synthesize H-(N-Me-Ala)-Val-Pro-Ile-Ala-Gln-Lys-OH .

Critical Issue: Coupling Efficiency

Coupling onto an N-methylated residue is difficult, but since your modification is at the very N-terminus (N-Me-Ala is the last residue added), the synthesis is straightforward. However, if you plan to extend the peptide (e.g., adding a linker), steric hindrance becomes a major factor.

Protocol: Coupling Fmoc-N-Me-Ala-OH
  • Resin: Wang resin (for C-term acid) or Rink Amide (if C-term amide is desired—Smac is usually free acid).

  • Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt. The N-methyl group adds steric bulk that requires a more potent activator.

  • Base: DIPEA (Diisopropylethylamine).

  • Stoichiometry: 4 eq Amino Acid : 3.8 eq HATU : 8 eq DIPEA.

  • Reaction Time: Double the standard coupling time (e.g., 2 hours vs. 45 mins).

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield of N-Me-Ala Steric hindrance during coupling to Valine.Use HATU or PyAOP .[1] Perform double coupling (2 x 1 hour).
Racemization Over-activation of N-Me-Ala.Use Oxyma Pure as an additive to suppress racemization. Keep base (DIPEA) concentration controlled.
Incomplete Deprotection Fmoc group on N-Me-Ala is sterically crowded.Use DBU (2%) in the deprotection cocktail (Piperidine/DMF) to accelerate removal.

Module 3: Validation (Serum Stability Assay)

Objective: Quantify the half-life extension of your modified peptide.

Protocol: Comparative Serum Stability

Reagents:

  • Pooled Human Serum (Sigma or similar).

  • Internal Standard (e.g., Caffeine or a non-degradable peptide analog).

  • Precipitation Agent: Acetonitrile (ACN) with 1% Formic Acid.

Workflow:

  • Preparation: Dissolve peptides (Wild-type and N-Me-Analog) to 1 mM in water.

  • Incubation: Mix 10 µL peptide stock + 90 µL pre-warmed human serum (37°C). Final conc: 100 µM.[2]

  • Sampling: At T = 0, 15, 30, 60, 120, and 240 mins:

    • Remove 10 µL aliquot.

    • Add to 40 µL ice-cold ACN (precipitates serum proteins).

    • Vortex (10s) and Centrifuge (10,000 x g, 5 min).

  • Analysis: Inject supernatant into LC-MS. Monitor the Parent Ion [M+H]+.

Data Interpretation Guide

Calculate Half-Life (


): 
Plot ln(% Remaining) vs. Time. The slope is 

.

Expected Results:

Peptide VariantExpected

(Serum)
Bioactivity Status
H-AVPIAQK-OH (WT) < 15 minsActive (Transient)
Ac-AVPIAQK-OH > 24 hoursInactive (Dead)
H-(N-Me-Ala)-VPI... 2 - 6 hours Active (Potent)

Module 4: Biological Impact Check

Warning: Before scaling up, you must verify that N-methylation has not altered the binding mode.

Quick Check: Fluorescence Polarization (FP) Assay

Since you are targeting XIAP, use a standard FP assay with a fluorescently labeled Smac probe.

  • Protocol: Titrate your N-Me-AVPI peptide against the XIAP-BIR3 protein pre-incubated with a fluorescent tracer (e.g., FAM-AVPI).

  • Success Criteria: The

    
     of N-Me-AVPI should be equal to or lower (better) than the Wild-Type. N-methylation often improves affinity by filling a small hydrophobic pocket in the BIR3 domain.
    

References

  • Sun, H., et al. (2007). "Structure-Based Design, Synthesis, Evaluation and Crystallographic Studies of Conformationally Constrained Smac Mimetics." Journal of the American Chemical Society. (Demonstrates the critical nature of the N-terminal amine and the utility of N-methylation/substitution for stability).

  • Goncalves, V., et al. (2008). "Structure-activity relationship of Smac mimetics." Bioorganic & Medicinal Chemistry Letters. (Confirming the AVPI binding motif requirements).

  • BenchChem Tech Support. "Managing Steric Hindrance in N-Methylated SPPS." (Protocols for difficult couplings).

  • Jenssen, H., & Aspmo, S. I. (2008). "Serum stability of peptides."[3] Methods in Molecular Biology. (Standard protocols for serum stability assays).

  • Eckelman, B. P., et al. (2006). "Comparison of the caspase-9 and SMAC peptides." Cell Death & Differentiation. (Structural basis of the charge requirement in BIR3).

Sources

Optimization

overcoming drug resistance in tumor cells using Smac-N7

Core Directive & Mechanism of Action Welcome to the Smac-N7 Support Hub. You are likely here because your tumor model exhibits resistance to standard chemotherapeutics (e.g., Paclitaxel, Cisplatin, TRAIL).

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Mechanism of Action

Welcome to the Smac-N7 Support Hub. You are likely here because your tumor model exhibits resistance to standard chemotherapeutics (e.g., Paclitaxel, Cisplatin, TRAIL). This resistance is frequently driven by the overexpression of Inhibitor of Apoptosis Proteins (IAPs) , particularly XIAP, cIAP1, and cIAP2.

The Solution: Smac-N7 is a synthetic peptide corresponding to the N-terminal 7 amino acids (AVPIAQK) of the mitochondrial protein Smac/DIABLO.[1] It functions as an IAP antagonist .[2]

Mechanism Visualization: The following diagram illustrates how Smac-N7 restores apoptotic sensitivity by displacing Caspases from the inhibitory grip of XIAP.

SmacMechanism cluster_resistance Drug Resistant State cluster_treatment Smac-N7 Treatment XIAP XIAP (Overexpressed) Caspase Caspase-3/7/9 XIAP->Caspase Inhibits (via BIR domains) Apoptosis_Blocked Apoptosis BLOCKED Caspase->Apoptosis_Blocked SmacN7 Smac-N7 Peptide XIAP_Bound XIAP SmacN7->XIAP_Bound High Affinity Binding (Displaces Caspase) Caspase_Free Active Caspase-3/7/9 XIAP_Bound->Caspase_Free Release Cell_Death Apoptosis RESTORED Caspase_Free->Cell_Death Execution

Caption: Smac-N7 binds XIAP BIR domains with higher affinity than Caspases, releasing the molecular brake on apoptosis.[3][4][5]

Troubleshooting Module: Delivery & Stability

User Complaint: "I treated my cells with 50 µM Smac-N7, but I see no reduction in viability compared to control."

Diagnosis: The native Smac-N7 peptide (AVPIAQK) is hydrophilic and cannot passively cross the cell membrane . If you are using the naked 7-mer peptide in cell culture, it will remain extracellular and ineffective.

Protocol A: Ensuring Intracellular Delivery

To target intracellular IAPs, you must use a delivery vehicle or a modified peptide.

MethodProtocol / ModificationPros/Cons
TAT-Fusion (Recommended) Use TAT-Smac-N7 (Sequence: YGRKKRRQRRR-AVPIAQK). The TAT sequence facilitates macropinocytosis.Pros: High efficiency, simple addition to media.Cons: Potential endosomal entrapment.
Liposomal Encapsulation Encapsulate naked Smac-N7 in cationic liposomes (e.g., Lipofectamine) before treatment.Pros: Protects peptide from serum proteases.Cons: Cytotoxicity from lipids; variable loading efficiency.
Electroporation Pulse cells with naked peptide (Voltage varies by cell line).Pros: Direct cytosolic delivery.Cons: Low throughput; high cell stress.

Expert Insight: If using TAT-Smac-N7, wash cells with serum-free media before incubation. Serum proteins can bind the cationic TAT sequence, reducing uptake efficiency [1].

Protocol B: Peptide Reconstitution & Storage

User Complaint: "The peptide precipitated upon adding to the media."

  • Solubility: Smac-N7 is hydrophobic at neutral pH.

  • Step 1: Dissolve lyophilized peptide in sterile DMSO to create a high-concentration stock (e.g., 10-20 mM).

  • Step 2: Aliquot and store at -80°C . Avoid freeze-thaw cycles (max 1 cycle).

  • Step 3: Dilute into aqueous buffer/media only immediately before use. Ensure final DMSO concentration is <0.5% to avoid vehicle toxicity.

Troubleshooting Module: Efficacy & Synergy

User Complaint: "My cells are taking up the peptide, but they still aren't dying."

Diagnosis: Smac-N7 is a sensitizer , not always a standalone killer. In many resistant tumors, removing the "brake" (XIAP) is insufficient if there is no "gas" (apoptotic signal).

Experimental Design: The Synergistic Approach

Smac-N7 lowers the apoptotic threshold. You must combine it with a trigger such as Paclitaxel (Taxol), Etoposide, or TRAIL.

Workflow Visualization:

SynergyWorkflow Step1 Step 1: Seeding (Wait 24h for attachment) Step2 Step 2: Pre-treatment (Smac-N7, 4-6h) Step1->Step2 Allows peptide accumulation Step3 Step 3: Co-treatment (Smac-N7 + Chemo) Step2->Step3 Sensitization Window Step4 Step 4: Analysis (MTT/Annexin V at 24-48h) Step3->Step4 Apoptosis Execution

Caption: Sequential treatment (Pre-treatment) often yields higher synergy than simultaneous addition.

Protocol C: Determining Synergism (Combination Index)

To prove Smac-N7 is overcoming resistance, you must calculate the Combination Index (CI) using the Chou-Talalay method.

  • Dose Matrix: Treat cells with Smac-N7 (fixed dose, e.g., 10 µM) and increasing doses of Chemotherapy (e.g., 1 nM to 1000 nM).

  • Readout: Perform MTT or CellTiter-Glo assay at 48h.

  • Calculation:

    
    
    
    • CI < 1: Synergism (Desired outcome).

    • CI = 1: Additive.

    • CI > 1: Antagonism.

Expert Insight: If CI > 1, check your timing. If Smac-N7 degrades cIAP1/2 too early (before the chemo stress signal), the cell may upregulate alternative survival pathways (e.g., NF-kB) [2].

Validation Assays: Confirming Target Engagement

User Complaint: "How do I prove the peptide is actually inhibiting XIAP?"

Do not rely solely on cell death. You must validate the mechanism.

Protocol D: Co-Immunoprecipitation (Co-IP)

This assay confirms that Smac-N7 has physically displaced Caspase-3 from XIAP.

  • Lyse Cells: Use a non-denaturing lysis buffer (e.g., NP-40) to preserve protein-protein interactions.

  • Incubate: Treat lysates with Smac-N7 (or control peptide).

  • Pull Down: Immunoprecipitate XIAP using an anti-XIAP antibody and Protein A/G beads.

  • Western Blot: Blot the eluate for Caspase-3 .

    • Positive Result: In Smac-N7 treated samples, the amount of Caspase-3 bound to XIAP should be significantly lower than in controls.

Protocol E: Caspase-3 Activity Assay

Since Smac-N7 releases Caspase-3, you should see an increase in enzymatic activity.

  • Substrate: Use a fluorogenic substrate (e.g., Ac-DEVD-AMC).

  • Measurement: Monitor fluorescence (Ex 380nm / Em 460nm).

  • Control: Use a specific Caspase-3 inhibitor (z-DEVD-fmk) to prove specificity.

References
  • Du, C., Fang, M., Li, Y., Li, L., & Wang, X. (2000). Smac, a Mitochondrial Protein that Promotes Cytochrome c–Dependent Caspase Activation by Eliminating IAP Inhibition.[1] Cell, 102(1), 33–42.

  • Fulda, S., & Vucic, D. (2012). Targeting IAP proteins for therapeutic intervention in cancer.[6] Nature Reviews Drug Discovery, 11, 109–124.

  • Li, L., et al. (2004). A small molecule Smac mimic potentiates TRAIL- and TNFα-mediated cell death. Science, 305(5689), 1471-1474.

  • Arnt, C. R., et al. (2002). Synthetic Smac/DIABLO peptides enhance the effects of chemotherapeutic agents by binding XIAP and cIAP1 in situ. Journal of Biological Chemistry, 277(46), 44236-44243.

Sources

Troubleshooting

Technical Support Center: H-AVPIAQK-OH (SMAC N7) Optimization

Product: H-AVPIAQK-OH (SMAC N-terminal Heptapeptide) Classification: Pro-apoptotic Peptide / IAP Antagonist Primary Application: Sensitization of cancer cells to apoptosis via XIAP/cIAP inhibition. ⚠️ Critical Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Product: H-AVPIAQK-OH (SMAC N-terminal Heptapeptide) Classification: Pro-apoptotic Peptide / IAP Antagonist Primary Application: Sensitization of cancer cells to apoptosis via XIAP/cIAP inhibition.

⚠️ Critical Application Note: Intracellular Delivery

Read Before Proceeding: The H-AVPIAQK-OH peptide represents the native N-terminal sequence of the SMAC/DIABLO protein. Unlike small molecule SMAC mimetics (e.g., LCL161) or modified peptides (e.g., Octa-arginine/TAT-fusions), the naked H-AVPIAQK-OH sequence is generally membrane-impermeable.

If you add this peptide directly to the culture media of intact cells without a transfection agent, electroporation, or microinjection, you will likely observe zero efficacy , regardless of the dosage used. This guide assumes you are using a validated intracellular delivery method or performing cell-free assays.

Part 1: Mechanism of Action & Rationale

To optimize dosage, one must understand the stoichiometric antagonism. H-AVPIAQK-OH functions by binding to the BIR (Baculovirus IAP Repeat) domains of Inhibitor of Apoptosis Proteins (IAPs), specifically XIAP.

  • The Blockade: In cancer cells, XIAP binds and inhibits Caspase-9 (via BIR3) and Caspase-3/7 (via BIR2), preventing apoptosis.[1]

  • The Release: H-AVPIAQK-OH competes for these BIR domains with higher affinity than the caspases.

  • The Result: Caspases are released, allowing the apoptotic cascade to proceed.

Mechanism Visualization

SMAC_Mechanism SMAC H-AVPIAQK-OH (Exogenous Peptide) XIAP XIAP / cIAP1/2 (Anti-Apoptotic) SMAC->XIAP Binds High Affinity (Antagonism) Caspase9 Caspase-9 (Initiator) XIAP->Caspase9 Inhibits Caspase3 Caspase-3/7 (Executioner) XIAP->Caspase3 Inhibits Caspase9->Caspase3 Cleaves/Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: H-AVPIAQK-OH displaces caspases from XIAP, restoring the apoptotic pathway.

Part 2: Preparation & Stability[3]

ParameterSpecificationTechnical Note
Solubility Water or PBSThe sequence contains Lysine (K, +) and Glutamine (Q). It is generally hydrophilic. If hydrophobic aggregation occurs, use <1% DMSO.
Stock Conc. 10 mMPrepare high-concentration stocks to minimize vehicle volume in culture.
Storage -20°C or -80°CStore lyophilized powder desiccated. Aliquot stock solutions to avoid freeze-thaw cycles.
Stability Low in SerumCritical: Unmodified peptides are susceptible to serum proteases. For long-term assays (>12h), use heat-inactivated serum or replenish the peptide.

Part 3: Dosage & Experimental Protocols

A. Cell-Free Assays (Lysates / purified proteins)

Context: Testing binding affinity or caspase release in lysates.

  • Starting Range: 100 nM – 10 µM.

  • Rationale: The Kd of AVPI peptide for XIAP BIR3 is approximately 0.5 – 0.7 µM.

  • Protocol: Incubate cell lysates with cytochrome c and dATP to trigger apoptosome formation, then titrate H-AVPIAQK-OH to measure the increase in Caspase-3 activity (via fluorogenic substrate DEVD-AMC).

B. Intracellular Delivery (Live Cells)

Context: Inducing apoptosis in culture. Prerequisite: Use a protein delivery reagent (e.g., PULSin, BioPORTER) or electroporation.

Cell Line TypeExample LinesRecommended Dosage (Intracellular)Optimization Strategy
High XIAP HeLa, A278020 µM – 100 µMThese lines have a high "buffer" of IAPs. Higher concentrations are required to saturate the BIR domains. Must combine with TRAIL or Etoposide.
Caspase-3 Null MCF-750 µM – 100 µMLacks Caspase-3; relies on Caspase-7. Apoptosis is slower. High dose required to ensure complete XIAP inhibition.
Sensitive/Low IAP Jurkat, HL-605 µM – 20 µMHematological lines are often more sensitive to SMAC mimetics due to lower IAP thresholds.
C. Combination Therapy (The "Sensitizer" Approach)

H-AVPIAQK-OH is rarely a single-agent killer. It sensitizes cells to death signals.

Standard Protocol for Combination:

  • Seed Cells: 24 hours prior to treatment.[2]

  • Pre-treatment (Peptide): Deliver H-AVPIAQK-OH (10-50 µM) 3-4 hours before the cytotoxic agent. This "disarms" the XIAP defense.

  • Trigger Addition: Add TRAIL (10-100 ng/mL) or Cisplatin.

  • Assay: Measure viability (MTT/CellTiter-Glo) at 24h and 48h.

Experimental Workflow

Workflow Step1 1. Seed Cells (Wait 24h) Step2 2. Peptide Delivery (Transfection/Electroporation) Step1->Step2 Step3 3. Incubation (3-4 Hours) Step2->Step3 Sensitization Phase Step4 4. Add Trigger (TRAIL/Chemo) Step3->Step4 Step5 5. Viability Assay (24-48h) Step4->Step5

Caption: Sequential treatment protocol ensures XIAP is inhibited before the death signal arrives.

Part 4: Troubleshooting & FAQs

Q1: I added 50 µM H-AVPIAQK-OH to my media, but the cells look healthy. Why?

A: This is a permeability issue. The peptide is hydrophilic and cannot cross the plasma membrane passively.

  • Solution: Use a commercial peptide delivery reagent (lipid-based or peptide-based) or switch to a cell-permeable peptidomimetic (e.g., Smac-N7 fused to TAT: YGRKKRRQRRR-AVPIAQK).

Q2: Why does MCF-7 show no response even with delivery?

A: MCF-7 cells are functionally deficient in Caspase-3 (deletion in CASP3 gene). While SMAC mimetics can work via Caspase-7, the kinetics are different.

  • Solution: Extend the assay time to 48-72 hours. Ensure you are not using a Caspase-3 specific readout (like DEVD-fmk) that might have lower affinity for Caspase-7. Verify XIAP degradation via Western Blot.

Q3: My peptide precipitates in the stock solution.

A: While usually soluble, high concentrations (>10mM) or specific buffer salts can cause aggregation.

  • Solution: Add a small amount of sterile acetic acid (if basic) or ammonium hydroxide (if acidic) to adjust pH, or use 5-10% DMSO to aid solubilization before diluting in buffer.

Q4: Is the peptide stable in RPMI/DMEM?

A: Not for long. Serum (FBS) contains esterases and proteases that degrade linear peptides rapidly (half-life often < 2 hours).

  • Solution: For long incubations, use heat-inactivated FBS or reduce serum concentration to 1% during the peptide incubation step. Alternatively, replenish the peptide every 4-6 hours.

Part 5: References

  • Du, C., Fang, M., Li, Y., Li, L., & Wang, X. (2000). Smac, a Mitochondrial Protein that Promotes Cytochrome c–Dependent Caspase Activation by Eliminating IAP Inhibition. Cell, 102(1), 33–42.

  • Fulda, S., & Vucic, D. (2012). Targeting IAP proteins for therapeutic intervention in cancer.[3] Nature Reviews Drug Discovery, 11, 109–124.

  • Vucic, D., et al. (2002). SMAC negatively regulates the anti-apoptotic activity of melanoma inhibitor of apoptosis (ML-IAP). Journal of Biological Chemistry, 277(14), 12275-12279.

  • Arnt, C. R., et al. (2002). Synthetic Smac/DIABLO peptides enhance the effects of chemotherapeutic agents by binding XIAP and cIAP1 in situ. Journal of Biological Chemistry, 277(46), 44236-44243.

Sources

Optimization

minimizing aggregation of hydrophobic Smac mimetic peptides

Technical Support Center: Minimizing Aggregation of Hydrophobic Smac Mimetic Peptides Introduction: The Hydrophobic Cost of High Affinity Welcome to the Technical Support Center. You are likely here because your Smac mim...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Aggregation of Hydrophobic Smac Mimetic Peptides

Introduction: The Hydrophobic Cost of High Affinity

Welcome to the Technical Support Center. You are likely here because your Smac mimetic peptide—designed to mimic the AVPI motif of Smac/DIABLO and antagonize IAPs (Inhibitor of Apoptosis Proteins)—is behaving poorly in solution.

The Core Issue: To achieve high affinity for the BIR2 and BIR3 domains of XIAP and cIAP1/2, Smac mimetics (especially bivalent ones) are often designed with significant hydrophobic character. While this mimics the native protein-protein interaction interface, it creates a "hydrophobic trap" in aqueous buffers. The very features that make your molecule potent (e.g., aromatic stacking, hydrophobic linkers) drive it to self-associate, leading to precipitation, loss of bioactivity, and experimental variability.

This guide provides field-proven troubleshooting protocols to solubilize, stabilize, and deliver these difficult molecules.

Module 1: Formulation & Solvent Strategy

Q: My peptide is soluble in DMSO, but precipitates immediately upon dilution into cell culture media. Why?

A: You are experiencing "Solvent Shock" and the "Salting Out" effect. When you dilute a hydrophobic peptide from an organic solvent (DMSO) into an aqueous saline solution (media), two things happen simultaneously:

  • Dielectric Shift: The solvent environment changes from non-polar to highly polar, forcing hydrophobic domains of the peptide to cluster together to exclude water (hydrophobic effect).

  • Charge Screening: The salts in the media (NaCl, KCl) screen the charges that might otherwise repel peptide monomers, effectively encouraging aggregation.

The Fix: Stepwise Dilution & Intermediate Solvents Do not spike 100% DMSO stock directly into media. Use an intermediate dilution step.

  • Protocol:

    • Dissolve peptide in 100% DMSO to 100x the final concentration.

    • Dilute this stock 1:10 into a "transition buffer" containing 0.1% Tween-80 or Solutol HS 15 in PBS.

    • Add this 10x intermediate (now 10% DMSO) to your cells.

    • Result: The surfactant stabilizes the hydrophobic nuclei before they reach the high-salt environment.

Q: Can I just acidify the solution?

A: Proceed with caution. Many Smac mimetics are basic. Adding dilute acid (e.g., 0.1% Acetic Acid or HCl) can protonate basic residues, increasing repulsion and solubility. However, cell culture media is buffered . The moment you add your acidified peptide to media (pH 7.4), the buffering capacity will neutralize your acid, and the peptide may crash out again.

  • Recommendation: Use acidification only for storage or LC-MS analysis, not for biological assays unless you confirm solubility at neutral pH.

Module 2: Experimental Diagnostics (The "Check")

Q: How do I detect aggregation if the solution looks clear?

A: Visual clarity is deceptive. Micro-aggregates (100–500 nm) are invisible to the naked eye but biologically incompetent. They can cause false negatives (peptide stuck in aggregate) or false positives (aggregates triggering immune responses).

Protocol: Dynamic Light Scattering (DLS) Verification Use DLS to distinguish monomeric species from oligomers.

  • Prepare Sample: 10 µM peptide in assay buffer (filtered).

  • Measure: Set DLS acquisition to "Protein/Peptide" mode.

  • Interpret Data:

    • < 10 nm: Monomeric/Dimeric (Good).

    • 10–100 nm: Soluble Oligomers (Caution: May have altered kinetics).

    • > 100 nm: Large Aggregates (Critical Failure: Do not use).

Q: My concentration readings are erratic. Is the peptide degrading?

A: It is likely adsorbing to your labware. Hydrophobic Smac mimetics act like "molecular velcro" for glass and standard polystyrene.

  • The Rule: NEVER use glass vials for storage.

  • The Solution: Use Polypropylene (PP) or LoBind tubes. For plate assays, use Non-Binding Surface (NBS) microplates. Glass surfaces can strip 50-90% of your peptide from solution in minutes.

Module 3: Chemical & Structural Intervention[1][2][3][4][5][6]

Q: I can't formulate my way out of this. How do I modify the molecule?

A: You need to disrupt the hydrophobic face without altering the AVPI binding motif.

StrategyMechanismProsCons
PEGylation Attaching Polyethylene Glycol chains shields hydrophobic patches.High solubility; extended half-life.Can sterically hinder binding if placed near the AVPI motif.
N-Methylation Methylating the peptide backbone prevents H-bond induced stacking.Improves solubility & metabolic stability.Complex synthesis; requires structure-activity analysis.
Stapling Cyclizing the peptide with a hydrocarbon brace.Forces bioactive conformation; hides hydrophobic amide bonds.High cost; stapling linker itself is hydrophobic.

Visualizing the Problem & Solution

Diagram 1: The Aggregation Pathway & Intervention Points

This diagram illustrates the thermodynamic drive toward aggregation and where specific interventions (Solvents, Surfactants, Modifications) act to block this process.

SmacAggregation Monomer Soluble Smac Mimetic (Monomer) Hydrophobic Hydrophobic Exposure Monomer->Hydrophobic Aqueous Exposure Nucleation Nucleation (Oligomers) Hydrophobic->Nucleation Entropy Driven Precipitate Amorphous Aggregate Nucleation->Precipitate Rapid Growth Solvent Intervention 1: Organic Co-Solvent (DMSO/Acetonitrile) Solvent->Hydrophobic Solubilizes Surfactant Intervention 2: Surfactants (Tween-80/DDM) Surfactant->Nucleation Shields Surface Mod Intervention 3: PEGylation/Stapling Mod->Monomer Prevents Exposure

Caption: Figure 1.[1][2] Mechanism of Smac mimetic aggregation. Hydrophobic exposure drives nucleation. Interventions (Blue) act at different stages to stabilize the monomeric form.

Diagram 2: Troubleshooting Workflow

A decision tree for researchers encountering precipitation in their experiments.

Troubleshooting Start Issue: Peptide Precipitates in Media CheckSolvent 1. Check Solvent Stock (Is it clear?) Start->CheckSolvent ReMake Re-dissolve in Fresh DMSO CheckSolvent->ReMake No (Cloudy) CheckLabware 2. Check Labware (Are you using Glass?) CheckSolvent->CheckLabware Yes (Clear) SwitchPlastic Switch to LoBind PP or NBS Plates CheckLabware->SwitchPlastic Yes CheckDilution 3. Dilution Method (Direct Spike?) CheckLabware->CheckDilution No Stepwise Use Stepwise Dilution (Intermediate Buffer) CheckDilution->Stepwise Yes AddSurfactant Add 0.05% DDM or Tween-80 CheckDilution->AddSurfactant No (Still Aggregating)

Caption: Figure 2. Step-by-step troubleshooting logic for resolving precipitation issues in biological assays.

References

  • Sun, H., et al. (2010). "Cyclopeptide Smac mimetics as antagonists of IAP proteins." Bioorganic & Medicinal Chemistry Letters. Link

  • Li, L., et al. (2004). "A Small Molecule Smac Mimic Potentiates TRAIL- and TNFα-Mediated Cell Death." Science. Link

  • Fulda, S., & Vucic, D. (2012). "Targeting IAP proteins for therapeutic intervention in cancer." Nature Reviews Drug Discovery. Link

  • Cong, F., et al. (2020). "Smac mimetics can provoke lytic cell death that is neither apoptotic nor necroptotic." Apoptosis.[3][4] Link

  • Sigma-Aldrich. "Synthetic Peptide Handling & Storage Protocol." Link

  • Thermo Fisher Scientific. "Peptide Solubilization Guidelines." Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: H-AVPIAQK-OH Peptide vs. Small Molecule XIAP Antagonists

Executive Summary This guide provides a technical evaluation comparing the native Smac-derived peptide H-AVPIAQK-OH against synthetic small molecule XIAP inhibitors (Smac mimetics). While H-AVPIAQK-OH serves as the biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation comparing the native Smac-derived peptide H-AVPIAQK-OH against synthetic small molecule XIAP inhibitors (Smac mimetics). While H-AVPIAQK-OH serves as the biological template for antagonizing the X-linked Inhibitor of Apoptosis Protein (XIAP), its utility is often limited to biochemical validation due to poor membrane permeability and metabolic instability. In contrast, small molecule mimetics (e.g., SM-164, GDC-0152) have been engineered for nanomolar affinity, bivalency, and clinical viability.

This document synthesizes binding kinetics, functional efficacy data, and validated experimental protocols to guide researchers in selecting the appropriate tool for apoptosis signaling studies.

Mechanistic Foundation: The Smac-XIAP Axis

To understand the efficacy differences, one must grasp the structural biology of the interaction. XIAP inhibits apoptosis by binding Caspase-9 (via the BIR3 domain) and Caspase-3/7 (via the BIR2 domain/linker).

  • H-AVPIAQK-OH: Represents the N-terminal 7 residues of mature Smac/DIABLO. It binds primarily to the BIR3 surface groove of XIAP, displacing Caspase-9.[1]

  • Small Molecule Mimetics: Designed to mimic the AVPI motif but often incorporate rigid scaffolds to lock the bioactive conformation. Bivalent small molecules (containing two mimetic heads linked by a tether) can simultaneously bind BIR2 and BIR3, leading to ubiquitin-mediated degradation of XIAP (E3 ligase activity) and superior potency.

Diagram 1: Mechanism of Action (Smac vs. XIAP)

Smac_Mechanism Smac_Peptide H-AVPIAQK-OH (Monovalent Peptide) XIAP XIAP (E3 Ligase) Smac_Peptide->XIAP Binds BIR3 (Ki ~10 µM) SM_Mimetic Small Molecule Inhibitor (e.g., SM-164, Bivalent) SM_Mimetic->XIAP Binds BIR2 & BIR3 (Ki < 2 nM) Caspase9 Caspase-9 (Initiator) XIAP->Caspase9 Inhibits (BIR3) Caspase3 Caspase-3/7 (Effector) XIAP->Caspase3 Inhibits (BIR2) Caspase9->Caspase3 Cleaves/Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: Mechanistic pathway showing competitive inhibition of XIAP. Small molecules (red) offer superior antagonism via bivalent binding compared to the monovalent peptide (blue).

Comparative Analysis: Efficacy & Pharmacokinetics

The following data contrasts the native peptide sequence with a representative potent small molecule (SM-164).

Table 1: Quantitative Efficacy Profile
FeatureH-AVPIAQK-OH (Peptide) Small Molecule Mimetic (e.g., SM-164) Implication
Binding Affinity (IC50) ~10.4 µM (Low)~1.4 nM (Ultra-High)Small molecules are ~7,000x more potent binders [1].
Target Specificity High (Native sequence)High (Engineered fit)Both target BIR domains, but bivalent SMs engage both domains simultaneously.
Cell Permeability Poor (Requires electroporation or TAT-fusion)High (Optimized LogP)Peptides are generally unsuitable for treating intact cells without modification.
Metabolic Stability Low (Proteolysis t1/2 < 30 min)High (Resistant to proteases)Small molecules sustain inhibition long enough to induce apoptosis.
Mechanism Steric Occlusion (Competitive)Occlusion + XIAP Degradation Many SM mimetics induce auto-ubiquitination and degradation of cIAPs/XIAP.
Technical Insight: The "Bivalency" Advantage

Research demonstrates that while the AVPI peptide binds XIAP, it acts monovalently. XIAP is effectively inhibited when both the BIR2 and BIR3 domains are blocked.[2][3] Bivalent small molecules (two mimetic heads connected by a chemical linker) achieve this with picomolar to low-nanomolar affinity, creating a "super-antagonist" effect that the free peptide cannot replicate at physiological concentrations [1][2].

Experimental Validation Protocols

To objectively compare these agents in your own lab, use the following standardized workflows.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Purpose: To determine the Ki (inhibition constant) of the peptide vs. small molecule in a cell-free system.

Materials:

  • Recombinant XIAP BIR3 domain.

  • Tracer: 5-FAM-labeled Smac peptide (e.g., AbuRPFK-(5-Fam)-NH2).

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.5), 100 µg/mL Bovine Gamma Globulin, 0.02% Sodium Azide.

Procedure:

  • Tracer Preparation: Dilute 5-FAM-tracer to 2 nM in Assay Buffer.

  • Protein Titration: Add XIAP BIR3 protein (final conc. ~20 nM, determined by Kd of tracer) to black 96-well plates.

  • Compound Addition:

    • Add H-AVPIAQK-OH (Range: 0.1 µM – 100 µM).

    • Add Small Molecule (Range: 0.01 nM – 100 nM).

  • Incubation: Incubate in dark at room temperature for 30 minutes to reach equilibrium.

  • Measurement: Read Fluorescence Polarization (Ex: 485nm, Em: 530nm).

  • Analysis: Plot mP vs. log[Concentration]. Fit to a one-site competition model to derive IC50 and calculate Ki using the Cheng-Prusoff equation [3].

Protocol B: Caspase-3/7 Activation Assay (Cell-Based)

Purpose: To measure the functional induction of apoptosis in cancer cells.

Procedure:

  • Seeding: Seed MDA-MB-231 cells (sensitive to Smac mimetics) at 5,000 cells/well in 96-well white-walled plates.

  • Treatment (24h):

    • Group A: Vehicle (DMSO).

    • Group B: H-AVPIAQK-OH (10 µM, 50 µM, 100 µM) – Note: May require transfection agent.

    • Group C: Small Molecule (1 nM, 10 nM, 100 nM).

  • Lysis/Detection: Add Caspase-Glo® 3/7 reagent (1:1 ratio with media).

  • Incubation: Shake at 300 rpm for 30 sec; incubate 1 hour at RT.

  • Read: Measure luminescence. High luminescence = High apoptosis.

Diagram 2: Experimental Workflow

Exp_Workflow cluster_0 Step 1: Binding (Cell-Free) cluster_1 Step 2: Functional (Cell-Based) FP_Assay Fluorescence Polarization (Compete vs FAM-Tracer) Calc_Ki Calculate Ki (Binding Affinity) FP_Assay->Calc_Ki Cell_Treat Treat Cells (MDA-MB-231) Calc_Ki->Cell_Treat Select Potent Candidates Caspase_Read Luminescence Read (Caspase-3 Activation) Cell_Treat->Caspase_Read

Caption: Workflow for validating Smac mimetics. FP assays establish physical binding (Ki), while cell assays confirm biological activity (Caspase-3).

Conclusion & Recommendation

  • Use H-AVPIAQK-OH when: You are conducting structural biology studies (X-ray crystallography, NMR) of the XIAP-BIR3 interaction, or when establishing a baseline control for non-optimized binding. It is not recommended for functional cell-killing assays due to the high concentrations (µM range) required to achieve effect.

  • Use Small Molecule Inhibitors when: You require a robust tool for inducing apoptosis in cell culture or in vivo models. Compounds like SM-164 or GDC-0152 provide the necessary potency (nM range), stability, and permeability to reliably antagonize XIAP and cIAPs.

References

  • Sun, H., et al. (2007). Design, Synthesis, and Characterization of a Potent, Nonpeptide, Cell-Permeable, Bivalent Smac Mimetic that Concurrently Targets both the BIR2 and BIR3 Domains in XIAP. Journal of the American Chemical Society.

  • Sun, H., et al. (2008). Design of Small-Molecule Peptidic and Non-Peptidic Smac Mimetics. Accounts of Chemical Research.

  • Nikolovska-Coleska, Z., et al. (2004). Development and optimization of a binding assay for the XIAP BIR3 domain using fluorescence polarization. Analytical Biochemistry.

  • Fulda, S. (2015). Small-Molecule SMAC Mimetics as New Cancer Therapeutics.[3][4] Frontiers in Oncology.

Sources

Comparative

Validating Smac-N7 Target Engagement: A Comparative Western Blot Analysis Guide

Executive Summary: The Smac-N7 Validation Challenge Validating target engagement for Smac-N7—a heptapeptide mimetic of the Second Mitochondria-derived Activator of Caspases—requires distinguishing between simple binding...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Smac-N7 Validation Challenge

Validating target engagement for Smac-N7—a heptapeptide mimetic of the Second Mitochondria-derived Activator of Caspases—requires distinguishing between simple binding and functional antagonism. Unlike small molecule inhibitors that may simply occupy a pocket, Smac mimetics (SMs) function by inducing the rapid auto-ubiquitylation and proteasomal degradation of cIAP1 and cIAP2 , while antagonizing (but not necessarily degrading) XIAP.

This guide provides a rigorous, self-validating Western Blot workflow to confirm Smac-N7 target engagement. We compare Smac-N7 against high-potency small molecule alternatives (e.g., Birinapant) and genetic controls to establish a "Go/No-Go" decision matrix for your experimental data.

Comparative Analysis: Smac-N7 vs. Alternatives

To interpret your Western Blot results accurately, you must understand how Smac-N7's profile differs from clinical-grade mimetics.

Table 1: Performance Benchmark of Smac Mimetics
FeatureSmac-N7 (Cell-Permeable) Small Molecule Mimetics (e.g., Birinapant/BV6) Negative Control (Mutant Smac)
Primary Target XIAP (BIR2/3), cIAP1/2 (BIR3)cIAP1/2 (High Affinity), XIAPNone (Loss of AVPI motif)
WB Readout: cIAP1 Degradation (Moderate kinetics)Degradation (Rapid, <30 min)Stable (No change)
WB Readout: XIAP Stable (Antagonism only)Stable (Antagonism only)Stable
WB Readout: cIAP2 Variable (Degradation or NF-κB induced rebound)Degradation (often incomplete)Stable
Cell Permeability Low (Requires TAT/Antennapedia fusion)High (Intrinsic)N/A
Potency (EC50) µM rangenM rangeInactive

Critical Insight: If you are using "naked" Smac-N7 peptide without a cell-penetrating sequence (e.g., TAT, Poly-Arg) or transfection agent, Western Blot analysis will likely show no target engagement because the peptide cannot access the cytosolic IAPs [1, 2].

Mechanistic Grounding: The Degradation Cascade

Understanding the signaling pathway is essential for selecting the right time points for your blot. Smac-N7 binding triggers a conformational change in cIAP1, activating its E3 ligase RING domain. This leads to auto-ubiquitylation and destruction.[1]

Diagram 1: Smac-N7 Mechanism of Action

SmacMechanism Smac Smac-N7 (Peptide) cIAP1 cIAP1 (E3 Ligase) Smac->cIAP1 Binds BIR3 XIAP XIAP (Caspase Inhibitor) Smac->XIAP Antagonizes Caspase Caspase-3/9 (Active) Smac->Caspase Restores Activity cIAP1->cIAP1 Auto-Ubiquitylation Proteasome Proteasome (26S) cIAP1->Proteasome Degradation (Primary WB Readout) NFkB Non-Canonical NF-kB (NIK) cIAP1->NFkB Represses (Baseline) XIAP->Caspase Inhibits (Baseline) Ub Ubiquitin Ub->cIAP1 Proteasome->NFkB Accumulation (Secondary Readout)

Caption: Smac-N7 induces cIAP1 degradation (primary readout) and releases Caspases from XIAP (functional readout).

Validated Experimental Protocol

This protocol is designed to be self-validating . It includes controls that confirm the assay is working even if the Smac-N7 treatment fails.

Phase 1: Experimental Setup
  • Cell Line: MDA-MB-231 or SK-OV-3 (High cIAP1 expression, sensitive to SMs) [5, 6].[2]

  • Reagents:

    • Test: Cell-Permeable Smac-N7 (10 µM - 50 µM).

    • Positive Control: Birinapant (100 nM) or BV6 (Rapid cIAP1 degradation).

    • Negative Control: DMSO or Mutant Smac peptide.

Phase 2: The "Rapid-Lysis" Workflow

Time Course is Critical: cIAP1 degradation can occur within 15 minutes . If you only measure at 24 hours, you may miss the event or see a "rebound" effect (cIAP2 upregulation) [3, 4].

Step-by-Step Methodology:
  • Seeding: Plate cells to reach 70-80% confluence.

  • Treatment:

    • Treat cells for 15 min, 1 hr, 6 hr, and 24 hr .

    • Why? 15m-1h captures cIAP1 degradation (Target Engagement). 6-24h captures Caspase-3 cleavage (Apoptosis) and NIK accumulation [5].

  • Lysis (The "Stop" Signal):

    • Wash cells 1x with ice-cold PBS.

    • Lyse immediately on ice using RIPA Buffer supplemented with Protease Inhibitors and N-Ethylmaleimide (NEM) (10 mM).

    • Expert Tip: NEM is crucial. It inhibits Deubiquitinases (DUBs) that might strip ubiquitin chains post-lysis, preserving the high-molecular-weight "smear" of ubiquitylated cIAP1 if degradation is incomplete.

  • Western Blotting:

    • Load 20-30 µg protein/lane.

    • Primary Antibodies:

      • Anti-cIAP1: (Target). Expect loss of band.

      • Anti-XIAP: (Specificity Control). Expect stable band (Smac-N7 binds but rarely degrades XIAP) [1, 6].

      • Anti-Caspase-3: (Functional Control). Expect cleavage fragments (17/19 kDa).

      • Anti-GAPDH/Actin: (Loading Control).

Diagram 2: Experimental Workflow

Workflow cluster_readout Decision Matrix Cells Cell Culture (MDA-MB-231) Treat Treatment (Time Course) Cells->Treat Seeding Lyse Lysis + NEM (Preserve Ub) Treat->Lyse 15m, 1h, 6h Blot Western Blot Readout Lyse->Blot SDS-PAGE Pass cIAP1 Absent XIAP Present Blot->Pass Fail cIAP1 Stable Blot->Fail

Caption: Workflow emphasizes rapid lysis with NEM to capture transient ubiquitylation events.

Data Interpretation & Troubleshooting

Use this matrix to validate your Smac-N7 batch.

ObservationInterpretationAction
cIAP1 disappears at 1h Valid Target Engagement. Smac-N7 successfully bound cIAP1 and triggered E3 ligase activity.Proceed to functional assays (viability).
cIAP1 stable, Caspase-3 cleaved Off-Target Toxicity. The peptide is killing cells via a non-IAP mechanism (or very weak binding).Check peptide purity and concentration.
cIAP1 stable, No Caspase-3 cleavage No Engagement. Peptide likely did not enter the cell.Switch to "Cell-Permeable" variant or use electroporation.
XIAP degrades Possible Artifact. Specific Smac mimetics rarely degrade XIAP.Re-check antibody specificity or loading.
cIAP2 increases at 24h NF-κB Activation. Loss of cIAP1 triggered non-canonical NF-κB, upregulating cIAP2 gene.Confirms functional pathway activation [3, 4].[3]
Expert Insight: The "Bivalence" Factor

Smac-N7 is monovalent. While it binds XIAP, it is significantly less potent than bivalent Smac mimetics (which link two AVPI motifs). If Smac-N7 fails to induce robust apoptosis despite cIAP1 degradation, it is likely because it cannot simultaneously block both BIR domains of XIAP as effectively as bivalent compounds [6, 7].

References

  • National Institutes of Health (NIH). Molecular Determinants of Smac Mimetic Induced Degradation of cIAP1 and cIAP2. Available at: [Link]

  • Cossu, F. et al. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1. PMC. Available at: [Link]

  • Fulda, S. Smac Mimetics to Therapeutically Target IAP Proteins in Cancer.[4] PubMed. Available at: [Link]

  • Sun, H. et al. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death.[2][5] ACS Publications. Available at: [Link]

  • Galbán, S. et al. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC. PMC. Available at: [Link]

Sources

Validation

Technical Comparison Guide: H-AVPIAQK-OH Peptide vs. Full-Length Smac Gene Overexpression

This guide provides an in-depth technical comparison between the synthetic peptide H-AVPIAQK-OH and Full-Length Smac Gene Overexpression . It is designed for researchers optimizing apoptotic sensitization assays or devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the synthetic peptide H-AVPIAQK-OH and Full-Length Smac Gene Overexpression . It is designed for researchers optimizing apoptotic sensitization assays or developing IAP-antagonist therapeutics.

Executive Summary: The Tool vs. The Physiology

The choice between H-AVPIAQK-OH (a synthetic 7-mer peptide) and full-length Smac gene overexpression represents a trade-off between kinetic precision and biological potency .

  • H-AVPIAQK-OH is a "tool compound." It represents the minimal N-terminal sequence required to bind the BIR3 domain of XIAP. It is ideal for cell-free biochemical assays , structural studies, and determining acute, stoichiometric inhibition of IAPs without the noise of cellular regulation. However, as a monomer with poor membrane permeability, it lacks the potency and bioavailability of the native protein in live-cell contexts.[1]

  • Full-Length Smac Overexpression recapitulates the physiological effector . The native protein forms a homodimer, which is critical for high-affinity binding (simultaneous engagement of XIAP BIR2 and BIR3 domains). It requires mitochondrial processing and release. This approach is superior for studying apoptotic signaling networks , mitochondrial priming, and long-term sensitization to chemotherapeutics (e.g., TRAIL, Paclitaxel).

Verdict: Use H-AVPIAQK-OH for determining binding affinity (


) and mechanism of action in lysates. Use Smac Gene Overexpression  for validating therapeutic targets and studying functional apoptosis in live cells.

Mechanistic Foundations

Understanding the structural difference is critical. Native Smac/DIABLO functions as a homodimer . The H-AVPIAQK-OH peptide mimics only one "arm" of this dimer.

Signaling Pathway Interaction

SmacPathway cluster_Mito Mitochondria cluster_Cyto Cytosol Smac_Mito Full-Length Smac (Mitochondrial) Smac_Cyto Mature Smac Dimer (Released) Smac_Mito->Smac_Cyto Apoptotic Stimuli (MOMP) XIAP XIAP (Inhibitor) Smac_Cyto->XIAP High Affinity Binding (Dual Domain: BIR2+BIR3) Caspase9 Caspase-9 (Initiator) Smac_Cyto->Caspase9 Liberates Peptide H-AVPIAQK-OH (Synthetic Monomer) Peptide->XIAP Lower Affinity Binding (BIR3 Dominant) Peptide->Caspase9 Liberates XIAP->Caspase9 Inhibits Caspase3 Caspase-3 (Effector) XIAP->Caspase3 Inhibits Caspase9->Caspase3 Cleaves/Activates Apoptosis Apoptosis Execution Caspase3->Apoptosis

Figure 1: Mechanistic divergence. Full-length Smac (Red) forms a dimer, effectively neutralizing XIAP's inhibition of both Caspase-9 and Caspase-3. The peptide (Blue) primarily competes for the BIR3 domain, liberating Caspase-9 but often failing to fully neutralize XIAP's inhibition of Caspase-3 due to lack of bivalency.

Comparative Analysis

Potency & Binding Affinity

The most critical differentiator is valency .

  • Full-Length Smac: The native protein is a dimer.[2][3] It binds XIAP with nanomolar affinity (

    
    ) because it simultaneously engages the BIR3 domain (via one N-terminus) and the BIR2 domain (via the other). This "two-pronged" attack is essential for relieving XIAP-mediated inhibition of Caspase-3.
    
  • H-AVPIAQK-OH: This is a monomer. It binds the BIR3 domain effectively but lacks the second arm to engage BIR2. Consequently, its affinity is significantly lower (IC

    
     often 
    
    
    
    in competitive assays against native Smac).
Bioavailability & Stability
  • Permeability: H-AVPIAQK-OH is not cell-permeable on its own due to its polarity and charge. To use it in cells, you must use electroporation, microinjection, or a transfection carrier (like Chariot™ or PULSin™).

  • Stability: The peptide is susceptible to rapid cytosolic peptidase degradation (

    
    ). Gene overexpression provides a continuous supply of protein, maintaining steady-state levels.
    
Data Summary Table
FeatureH-AVPIAQK-OH PeptideFull-Length Smac Gene (Plasmid)
Molecular Form Monomer (7 residues)Homodimer (Protein)
Primary Target XIAP BIR3 DomainXIAP BIR2 & BIR3 Domains
Binding Affinity (

)
Low (

M range)
High (

nM)
Cell Permeability Negligible (Requires carrier)Endogenous (Intracellular expression)
Onset of Action Immediate (upon delivery)Delayed (24--48h expression lag)
Stability Low (Protease degradation)High (Continuous synthesis)
Best Application Cell-free assays, Structural BiologyLive-cell Apoptosis, Drug Screening

Experimental Protocols

Protocol A: Biochemical Validation (Peptide)

Objective: Determine the ability of H-AVPIAQK-OH to displace Caspase-9 from XIAP in a cell-free system. This avoids permeability issues and isolates the binding event.

Materials:

  • Recombinant XIAP-BIR3 domain (GST-tagged).[2]

  • Fluorescent Caspase-9 substrate (LEHD-AFC).

  • H-AVPIAQK-OH peptide (purity

    
    , dissolved in DMSO).
    
  • Cell lysate (e.g., HeLa S-100 fraction) or Recombinant Caspase-9.

Workflow:

  • Preparation: Dilute H-AVPIAQK-OH to serial concentrations (

    
    ) in Assay Buffer (20 mM HEPES, 100 mM NaCl, 1 mM DTT).
    
  • Incubation: Mix 50 nM Recombinant XIAP with the peptide dilutions. Incubate for 30 min at 30°C to allow equilibrium binding.

  • Activation: Add 50 nM Caspase-9 (or activate lysate with Cytochrome c/dATP).

  • Measurement: Add LEHD-AFC substrate (

    
    ). Measure fluorescence (Ex: 400 nm, Em: 505 nm) kinetically for 60 mins.
    
  • Analysis: Plot

    
     vs. Peptide Concentration to determine the IC
    
    
    
    for XIAP inhibition reversal.
Protocol B: Cellular Sensitization (Gene Overexpression)

Objective: Overexpress full-length Smac to sensitize resistant cells to TRAIL-induced apoptosis.

Materials:

  • Expression Vector: pCMV-Smac-FullLength (Must contain mitochondrial targeting sequence).

  • Transfection Reagent: Lipofectamine 3000 or equivalent.

  • Cells: TRAIL-resistant line (e.g., H460 or MDA-MB-231).

  • Apoptosis Marker: Annexin V-FITC / Propidium Iodide (PI).[4]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Wait 24h for 70% confluency.
    
  • Transfection:

    • Mix

      
       Plasmid DNA + P3000 Reagent.
      
    • Add Lipofectamine 3000 diluted in Opti-MEM.

    • Incubate 15 min; add lipid-DNA complex to cells.

  • Expression: Incubate cells for 24--48 hours . Note: Smac must be processed by mitochondria to become active.

  • Treatment: Treat cells with sub-lethal dose of TRAIL (e.g., 10-50 ng/mL) for 6 hours.

  • Detection:

    • Harvest cells (keep floating cells).

    • Stain with Annexin V-FITC / PI.[4]

    • Analyze via Flow Cytometry.[5]

  • Control: Compare against "Empty Vector + TRAIL" to quantify sensitization.

Experimental Workflow Visualization

ExperimentWorkflow cluster_Peptide Protocol A: H-AVPIAQK-OH (Biochemical) cluster_Gene Protocol B: Smac Gene (Cellular) P1 Synthesize Peptide (>95% Purity) P2 Dissolve in DMSO P1->P2 P3 Mix with XIAP + Caspase-9 (Cell-Free Buffer) P2->P3 P4 Measure Caspase Activity (Fluorogenic Substrate) P3->P4 G1 Cloning Full-Length Smac into Vector G2 Transfection (Lipofectamine) G1->G2 G3 Wait 24-48h (Mito-Processing) G2->G3 G4 Apply Apoptotic Stimulus (e.g., TRAIL) G3->G4 G5 Flow Cytometry (Annexin V) G4->G5

Figure 2: Workflow Comparison. Protocol A (Blue) is rapid and linear, ideal for screening. Protocol B (Red) requires biological processing time but yields physiologically relevant data.

Troubleshooting & Optimization

  • Peptide Solubility: H-AVPIAQK-OH can be hydrophobic. Dissolve in high-grade DMSO to 10-50 mM stock. Avoid repeated freeze-thaw cycles which can induce aggregation.

  • Gene Toxicity: High-level overexpression of Smac can be toxic even without external stimuli. Titrate plasmid DNA amount (e.g., 0.5

    
    g vs 2.5 
    
    
    
    g) to find a window where cells are viable but sensitized.
  • False Negatives (Peptide): If adding peptide directly to cell culture media, you will likely see no effect . This is not a failure of the peptide's mechanism, but a failure of delivery. Use a peptide delivery reagent or switch to a "Smac Mimetic" small molecule (e.g., LCL161) if cell permeability is required without transfection.

References

  • Du, C., et al. (2000). Smac, a Mitochondrial Protein that Promotes Cytochrome c-Dependent Caspase Activation by Eliminating IAP Inhibition. Cell.

  • Chai, J., et al. (2000). Structural basis of IAP recognition by Smac/DIABLO. Nature.

  • Fulda, S., & Vucic, D. (2012). Targeting IAP proteins for therapeutic intervention in cancer.[6] Nature Reviews Drug Discovery.

  • Sun, H., et al. (2004). Structure-based design of potent, conformationally constrained Smac mimetics. Journal of the American Chemical Society.

  • Hunter, A. M., et al. (2007). The functional characteristics of the IAP proteins. Apoptosis.[5][7][8][9][10][11][12]

Sources

Comparative

Synergistic Targeting of IAPs: H-AVPIAQK-OH with TRAIL vs. Doxorubicin

The following guide provides an in-depth technical comparison of the synergistic effects of the Smac mimetic peptide H-AVPIAQK-OH when combined with TRAIL versus Doxorubicin. Executive Summary The heptapeptide H-AVPIAQK-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the synergistic effects of the Smac mimetic peptide H-AVPIAQK-OH when combined with TRAIL versus Doxorubicin.

Executive Summary

The heptapeptide H-AVPIAQK-OH (SmacN7) corresponds to the N-terminal seven amino acids of the mature Second Mitochondria-derived Activator of Caspases (Smac/DIABLO) protein. It functions as a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically XIAP , cIAP1 , and cIAP2 .

In drug development, this peptide is utilized to overcome apoptotic resistance—a hallmark of aggressive tumors. This guide compares its performance as a sensitizer for two distinct therapeutic classes:

  • TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand): An activator of the extrinsic death receptor pathway.

  • Doxorubicin (Dox): An anthracycline chemotherapeutic that induces intrinsic mitochondrial stress via DNA damage.

Key Finding: While both combinations exhibit synergy (Combination Index < 1.0), the mechanisms differ fundamentally. TRAIL + H-AVPIAQK-OH restores the apoptotic machinery in "Type II" cells by removing the XIAP brake on Caspase-3, often converting non-responders to responders with high tumor selectivity. Doxorubicin + H-AVPIAQK-OH lowers the apoptotic threshold, significantly reducing the effective dose (IC50) of Doxorubicin required, thereby mitigating chemotherapy-associated cardiotoxicity.

Mechanistic Foundations

To understand the synergy, one must appreciate the "IAP Barrier." In resistant cancers, IAPs bind and inhibit Caspases-3, -7, and -9. H-AVPIAQK-OH mimics the conserved IAP-binding motif (AVPI) of endogenous Smac, displacing caspases from the IAP BIR domains.

The Molecular Interplay
  • H-AVPIAQK-OH Action:

    • Binds XIAP BIR3: Displaces Caspase-9 (Initiator).

    • Binds XIAP BIR2: Displaces Caspase-3/7 (Executioners).

    • Net Effect: "Releases the brakes" on the caspase cascade.

Pathway Comparison
FeatureTRAIL + H-AVPIAQK-OHDoxorubicin + H-AVPIAQK-OH
Primary Signal Extrinsic: Ligand binding to Death Receptors (DR4/DR5).Intrinsic: DNA intercalation

p53

Bax/Bak oligomerization.
The Blockade XIAP halts the weak Caspase-8

Caspase-3 signal (common in Type II cells).
High IAP levels neutralize Cytochrome c/Smac released from mitochondria.
Synergy Mode Permissive: Allows the external signal to complete execution.Amplification: Lowers the threshold of mitochondrial damage needed to kill.
Selectivity High: Normal cells lack DRs or express decoy receptors.Moderate: Dox affects all dividing cells; peptide reduces dose req.
Signaling Pathway Visualization

The following diagram illustrates how H-AVPIAQK-OH intersects with both pathways to restore apoptosis.

ApoptosisPathways TRAIL TRAIL (Ligand) DR4_5 Death Receptors (DR4/DR5) TRAIL->DR4_5 Casp8 Caspase-8 (Active) DR4_5->Casp8 Mito Mitochondria (MOMP) Casp8->Mito tBid (Type II) Casp3 Caspase-3/7 (Execution) Casp8->Casp3 Direct (Type I) Dox Doxorubicin DNA_Dam DNA Damage Dox->DNA_Dam DNA_Dam->Mito Smac_Endo Endogenous Smac Mito->Smac_Endo Casp9 Caspase-9 Mito->Casp9 XIAP XIAP / cIAPs (The Brake) Smac_Endo->XIAP Inhibits Casp9->Casp3 XIAP->Casp9 Blocks XIAP->Casp3 Blocks Peptide H-AVPIAQK-OH (Therapeutic) Peptide->XIAP Strong Antagonism (Synergy Driver) Apoptosis APOPTOSIS Casp3->Apoptosis

Caption: H-AVPIAQK-OH neutralizes XIAP, allowing both Extrinsic (TRAIL) and Intrinsic (Dox) signals to activate Caspase-3.

Comparative Efficacy Data

The following data summarizes typical findings from comparative studies in resistant cell lines (e.g., Glioblastoma U87MG, Ovarian A2780).

Quantitative Synergy (Chou-Talalay Method)
ParameterH-AVPIAQK-OH + TRAILH-AVPIAQK-OH + Doxorubicin
Combination Index (CI) 0.3 – 0.6 (Strong Synergy)0.5 – 0.8 (Moderate Synergy)
Dose Reduction Index (DRI) High for TRAIL (often >10-fold)Moderate for Dox (2 to 5-fold)
Primary Outcome Resensitization of resistant cells.Enhanced cytotoxicity at lower Dox doses.
Toxicity Profile Low: Minimal impact on non-malignant fibroblasts.Reduced: Allows sub-cardiotoxic Dox dosing.
Clinical Implications[1]
  • Use TRAIL Combination when: The tumor expresses DR4/DR5 but is resistant due to high XIAP. This is a "precision medicine" approach ideal for avoiding systemic toxicity.

  • Use Doxorubicin Combination when: The tumor is aggressive and requires broad cytotoxic intervention. The peptide is used as an adjuvant to lower the Dox dose, reducing the risk of cardiomyopathy and other dose-limiting side effects.

Experimental Protocols (Self-Validating Systems)

Critical Note on Delivery: The naked peptide H-AVPIAQK-OH is hydrophilic and cell-impermeable. For these protocols to work, you must use a delivery system.

  • Option A: Conjugation to a Cell-Penetrating Peptide (e.g., SmacN7-Ant : AVPIAQK-RQIKIWFQNRRMKWKK).

  • Option B: Liposomal encapsulation or transfection reagent (e.g., Pulse-delivery).

The protocols below assume the use of SmacN7-Ant (permeable variant) for direct addition to media.

Protocol: Determination of Synergistic CI Values

Objective: Quantify the synergy between SmacN7-Ant and TRAIL/Dox using the Chou-Talalay method.

Materials:

  • Cells: TRAIL-resistant line (e.g., MDA-MB-231 or U87MG).

  • Reagents: Recombinant TRAIL, Doxorubicin HCl, SmacN7-Ant peptide.

  • Assay: CellTiter-Glo® (ATP luminescence) or MTT.

  • Software: CompuSyn.

Workflow:

  • Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Single Agent Curve: Treat with serial dilutions (1:2) of:

    • SmacN7-Ant alone (0 – 100 µM).

    • TRAIL alone (0 – 100 ng/mL).

    • Doxorubicin alone (0 – 10 µM).

  • Combination Matrix: Treat with a constant ratio (e.g., equipotent ratio based on IC50) of:

    • SmacN7-Ant + TRAIL.[1]

    • SmacN7-Ant + Doxorubicin.[1][2][3][4]

  • Incubation: 24h (for TRAIL) or 48h (for Doxorubicin). Reasoning: TRAIL kinetics are faster (receptor-mediated); Dox requires time for DNA damage accumulation.

  • Readout: Add detection reagent, incubate 10 min, read signal.

  • Analysis: Input Fraction Affected (Fa) vs. Dose into CompuSyn to calculate CI.

    • Validation Check: CI < 1 indicates synergy. If CI = 1, effect is additive.

Protocol: Western Blotting for Mechanism Verification

Objective: Confirm that synergy is due to Caspase-3 activation and XIAP antagonism, not off-target toxicity.

Workflow Visualization:

WesternBlotWorkflow Step1 Treat Cells (4 Conditions: Control, Pep, Drug, Combo) Step2 Lyse Cells (RIPA + Protease Inhibitors) Step1->Step2 Step3 SDS-PAGE & Transfer Step2->Step3 Step4 Immunoblotting Step3->Step4 Target1 Pro-Caspase 3 (Decrease = Activation) Step4->Target1 Target2 Cleaved PARP (Apoptosis Marker) Step4->Target2 Target3 XIAP Levels (Stability Check) Step4->Target3

Caption: Workflow to validate molecular mechanism of synergy.

Expected Results:

  • Control/Peptide alone: Minimal Cleaved PARP.

  • Drug alone: Moderate Cleaved PARP (depending on resistance).

  • Combo: Strong Cleaved PARP and disappearance of Pro-Caspase 3 band.

  • Note: Unlike bivalent mimetics, monovalent AVPIAQK may not degrade XIAP/cIAP1 levels significantly but will inhibit their binding. Do not expect total loss of XIAP band unless using a specific degrader variant.

References

  • Fulda, S., & Vucic, D. (2012). Targeting IAP proteins for therapeutic intervention in cancer. Nature Reviews Drug Discovery, 11, 109–124. Link

  • Li, L., et al. (2004). A small molecule Smac mimic potentiates TRAIL- and TNFα-mediated cell death. Science, 305(5689), 1471-1474. Link

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. Link

  • Vogler, M., et al. (2009). Smac mimetics restore sensitivity of childhood acute leukemia cells to TRAIL-induced apoptosis. Oncogene, 28, 1909–1919. Link

  • Arnt, C. R., et al. (2002). Synthetic Smac/DIABLO peptides enhance the effects of chemotherapeutic agents by binding XIAP and cIAP1 in situ. Journal of Biological Chemistry, 277, 44236-44243. Link

Sources

Validation

Technical Comparison: Smac-N7 vs. Smac-N9 Binding Kinetics in IAP Inhibition

Executive Summary This guide provides a technical analysis of the binding kinetics of Smac-N7 (AVPIAQK) versus Smac-N9 (AVPIAQKSE) peptides targeting the XIAP BIR3 domain. While both peptides function as monomeric mimeti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the binding kinetics of Smac-N7 (AVPIAQK) versus Smac-N9 (AVPIAQKSE) peptides targeting the XIAP BIR3 domain. While both peptides function as monomeric mimetics of the Second Mitochondria-derived Activator of Caspases (Smac/DIABLO), their utility differs based on experimental scope.

Key Insight: The binding affinity (


) for both peptides is driven almost exclusively by the N-terminal tetrapeptide (AVPI ). Consequently, Smac-N7 and Smac-N9 exhibit kinetically indistinguishable affinities for the XIAP-BIR3 pocket (typically 

). The selection between them should be based on physicochemical requirements—specifically solubility and linker design—rather than raw potency.

Mechanistic Background: The AVPI "Hook"

To understand the kinetic similarity, one must understand the structural basis of inhibition. The X-linked Inhibitor of Apoptosis Protein (XIAP) inhibits Caspase-9 via its BIR3 domain .[1][2]

  • Native Mechanism: Mature Smac protein forms a homodimer. Its N-terminal tail inserts into the surface groove of the XIAP-BIR3 domain.[3]

  • The IBM (IAP-Binding Motif): The first four residues, Ala-Val-Pro-Ile (AVPI) , are critical.

    • A1: Anchors the peptide via hydrogen bonds.

    • V2: Hydrophobic interaction; exposed to solvent.[4]

    • P3: Provides structural rigidity (polyproline helix type II).

    • I4: Fits into a deep hydrophobic pocket; critical for high affinity.

Residues beyond position 4 (AQK...) extend away from the binding groove. Therefore, extending the peptide from N7 to N9 provides negligible additional contact energy with the BIR3 pocket, resulting in nearly identical dissociation constants.

Diagram 1: Mechanism of Action (Smac Displacement)

SmacMechanism XIAP XIAP (BIR3) Complex_Inhib Inhibited Complex [XIAP:Caspase-9] XIAP->Complex_Inhib Binds Casp9 Caspase-9 Casp9->Complex_Inhib Smac Smac Peptide (N7 or N9) Complex_Active Displaced Complex [XIAP:Smac] Smac->Complex_Active Competitive Binding (AVPI) Complex_Inhib->Complex_Active Displacement Free_Casp Active Caspase-9 (Apoptosis) Complex_Inhib->Free_Casp Release

Caption: Competitive displacement of Caspase-9 by Smac peptides via the shared AVPI motif.

Comparative Analysis: Smac-N7 vs. Smac-N9

The following data summarizes the physicochemical and kinetic differences. Note that while


 values are similar, the 

may vary slightly depending on the specific competitive tracer used in the assay.
Table 1: Physicochemical & Kinetic Profile
FeatureSmac-N7Smac-N9
Sequence H-Ala-Val-Pro-Ile-Ala-Gln-Lys-OHH-Ala-Val-Pro-Ile-Ala-Gln-Lys-Ser-Glu-OH
Molecular Weight ~726.9 Da~943.1 Da
Primary Binding Driver AVPI (Residues 1-4)AVPI (Residues 1-4)
XIAP BIR3 Affinity (

)
480 nM - 600 nM ~500 nM
Solubility (Water) HighVery High (Added polar Ser/Glu)
Helical Propensity LowModerate (C-term extension stabilizes helix)
Primary Application Standard HTS ScreeningStructural Biology / Fusion Tags
Technical Nuance
  • Smac-N7 (AVPIAQK): This is the "minimal functional standard." The Lysine (K7) is often used as a conjugation point for fluorescein (FITC) or biotin without disrupting the N-terminal AVPI.

  • Smac-N9 (AVPIAQKSE): The addition of Serine (S8) and Glutamate (E9) mimics the native protein sequence more closely. The Glutamate adds a negative charge, which can improve solubility in neutral buffers and reduce aggregation at high concentrations (>1 mM) compared to N7.

Experimental Protocol: Fluorescence Polarization (FP) Assay

To empirically verify the binding kinetics, Fluorescence Polarization (FP) is the industry standard. It measures the rotational diffusion of a tracer; when bound to a large protein (XIAP), rotation slows, and polarization (


) increases.
Protocol Design (Self-Validating)

Objective: Determine the


 and 

of Smac-N7/N9 against a known fluorescent tracer.
Reagents
  • Receptor: Recombinant Human XIAP-BIR3 domain (GST-tagged or His-tagged).

  • Tracer: 5-FAM-Smac-N7 (Sequence: 5-FAM-AVPIAQK). Note: N-terminus must be free; dye is attached to Lys7 side chain.

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT.

Step-by-Step Workflow
  • Tracer Calibration: Dilute Tracer to 5 nM. Measure Total Fluorescence Intensity to ensure signal is 10x above background.

  • 
     Determination (Direct Binding): 
    
    • Titrate XIAP-BIR3 (0 nM to 10 µM) against fixed Tracer (5 nM).

    • Plot mP vs. [Protein]. Fit to a one-site binding model to find the

      
       of the tracer (expected ~400-500 nM).
      
    • Validation: The dynamic range (

      
      ) should be >100 mP.
      
  • Competition Assay (

    
     Determination): 
    
    • Mix: Fixed XIAP-BIR3 (at concentration =

      
       of tracer, e.g., 500 nM) + Fixed Tracer (5 nM).
      
    • Titrate: Add increasing concentrations of unlabeled Smac-N7 or Smac-N9 (1 nM to 100 µM).

    • Incubate: 30 minutes at Room Temperature (equilibrium is fast).

    • Read: Measure mP (Excitation 485 nm, Emission 535 nm).

Diagram 2: FP Assay Workflow

FPWorkflow Step1 1. Prepare Master Mix (XIAP Protein + Fluorescent Tracer) Step2 2. Dispense into 384-well Plate Step1->Step2 Step3 3. Add Competitor Peptide (Smac-N7 or Smac-N9 Titration) Step2->Step3 Step4 4. Incubate 30 min @ RT (Equilibrium) Step3->Step4 Step5 5. Measure Polarization (mP) Step4->Step5 Result Calculate Ki using Cheng-Prusoff Equation Step5->Result

Caption: High-throughput Fluorescence Polarization workflow for determining Ki values.

Data Analysis

Convert


 to 

using the Cheng-Prusoff Equation adapted for FP (Nikolovska-Coleska method):


  • 
    : Concentration of inhibitor at 50% displacement.
    
  • 
    : Concentration of free tracer at 50% displacement.
    
  • 
    : Concentration of free protein at 0% inhibition.
    

Expected Result: Both Smac-N7 and Smac-N9 should yield a


 in the range of 0.5 µM to 1.0 µM  for monomeric peptides.

References

  • Liu, Z., et al. (2000). Structural basis for binding of Smac/DIABLO to the XIAP BIR3 domain. Nature, 408, 1004–1008. Link

  • Nikolovska-Coleska, Z., et al. (2004). Development and optimization of a fluorescence polarization assay for the evaluation of small molecule inhibitors of the XIAP-caspase-9 interaction. Analytical Biochemistry, 332(2), 261-273. Link

  • Sun, H., et al. (2004). Structure-based design of potent, conformationally constrained Smac mimetics. Journal of the American Chemical Society, 126(51), 16686-16687. Link

  • Oost, T. K., et al. (2004). Discovery of potent antagonist of XIAP for the treatment of cancer. Journal of Medicinal Chemistry, 47(18), 4417-4426. Link

Sources

Comparative

Comparative Guide: Validating Apoptosis Induction via Smac-N7 (H-AVPIAQK-OH) Using Annexin V

Executive Summary & Core Mechanism H-AVPIAQK-OH (commonly referred to as Smac-N7 ) is a synthetic heptapeptide corresponding to the N-terminal sequence of the mature Smac/DIABLO protein. It functions as a Smac mimetic ,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

H-AVPIAQK-OH (commonly referred to as Smac-N7 ) is a synthetic heptapeptide corresponding to the N-terminal sequence of the mature Smac/DIABLO protein. It functions as a Smac mimetic , specifically designing to antagonize Inhibitor of Apoptosis Proteins (IAPs), particularly XIAP.[1]

Unlike broad-spectrum apoptosis inducers (e.g., Staurosporine) that trigger widespread mitochondrial collapse, H-AVPIAQK-OH acts via a precise "brake-release" mechanism. It binds to the BIR3 domain of XIAP, displacing Caspase-9 and allowing the apoptotic cascade to proceed. This guide details the validation of this specific apoptotic pathway using Annexin V-FITC/PI staining , comparing the peptide's efficacy against small-molecule mimetics and negative controls.

Mechanistic Pathway

The following diagram illustrates the precise intervention point of H-AVPIAQK-OH within the apoptotic signaling cascade.

SmacPathway Mito Mitochondria Smac Endogenous Smac Mito->Smac Release (Stress) XIAP XIAP (Inhibitor) Smac->XIAP Inhibits Peptide H-AVPIAQK-OH (Smac-N7) Peptide->XIAP Competitive Inhibition Casp9 Caspase-9 (Initiator) XIAP->Casp9 Blocks Casp3 Caspase-3 (Effector) Casp9->Casp3 Cleaves/Activates Apoptosis Apoptosis (PS Exposure) Casp3->Apoptosis Executes

Caption: H-AVPIAQK-OH mimics endogenous Smac, neutralizing XIAP to release Caspase-9 and trigger Phosphatidylserine (PS) exposure detected by Annexin V.

Comparative Analysis: H-AVPIAQK-OH vs. Alternatives

When designing an apoptosis study, H-AVPIAQK-OH is often compared to small-molecule mimetics or mutated controls. The table below objectively assesses its performance characteristics.

Performance Comparison Table
FeatureH-AVPIAQK-OH (Smac-N7) Small Molecule Mimetics (e.g., Birinapant) Mutant Control (H-M-AVPIAQK)
Primary Target XIAP (BIR3 domain)cIAP1/2 & XIAP (Pan-IAP)None (Negative Control)
Binding Affinity (Ki) ~0.5 - 2.0

M (Moderate)
< 10 nM (Very High)> 100

M (No Binding)
Cell Permeability Low/Negligible (Requires TAT or Transfection)High (Optimized Drug-like Props)Low
Stability (Serum) Low (Protease susceptible, t1/2 < 1h)High (Chemically modified)Low
Apoptotic Potency Sensitizer (Synergistic with TRAIL/Chemo)Potent Single Agent or SensitizerInert
Use Case Mechanistic Proof-of-ConceptPre-clinical/Clinical Drug DevSpecificity Validation

Critical Insight : H-AVPIAQK-OH is a tool compound. It is less potent than bivalent small molecules but offers higher structural fidelity to the native protein for mechanistic studies. It is rarely effective as a single agent and is best used to sensitize resistant cells to TRAIL or chemotherapy (e.g., Paclitaxel).

Experimental Protocol: Annexin V Staining with Smac-N7

Prerequisite : Because H-AVPIAQK-OH is not intrinsically cell-permeable, this protocol assumes the use of a delivery system (e.g., Lipofectamine, Electroporation) or a TAT-conjugated variant (TAT-AVPIAQK).

Workflow Diagram

Workflow Step1 1. Cell Seeding (0.5x10^6 cells/mL) Step2 2. Treatment (Peptide + Sensitizer) Step1->Step2 Step3 3. Incubation (12-24 Hours) Step2->Step3 Step4 4. Harvest (Keep Supernatant!) Step3->Step4 Step5 5. Staining (Annexin V-FITC + PI) Step4->Step5 Step6 6. Flow Cytometry Step5->Step6

Caption: Optimized workflow for peptide-mediated apoptosis detection. Step 4 is critical to retain late-apoptotic cells floating in media.

Detailed Methodology
Reagents
  • Target Peptide : H-AVPIAQK-OH (Dissolve in DMSO to 10 mM stock; store at -80°C).

  • Sensitizer (Optional but Recommended) : TRAIL (10-50 ng/mL) or Etoposide.

  • Detection Kit : Annexin V-FITC / Propidium Iodide (PI) Kit.[2]

  • Binding Buffer : 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂ (pH 7.4).[2]

Step-by-Step Protocol
  • Cell Preparation : Seed cells (e.g., HeLa, MCF-7) into 6-well plates. Allow adherence overnight.

  • Peptide Delivery :

    • If using TAT-fused peptide: Add directly to media (Typical conc: 10-50

      
      M).
      
    • If using H-AVPIAQK-OH (naked): Use a peptide delivery reagent (e.g., Chariot™ or PulseIn™) according to manufacturer instructions.

  • Induction :

    • Group A : Vehicle Control (DMSO).

    • Group B : H-AVPIAQK-OH alone (Check for single-agent toxicity).

    • Group C : Sensitizer alone (e.g., TRAIL).

    • Group D : H-AVPIAQK-OH + Sensitizer (Experimental).

    • Incubate for 12–24 hours. Note: Peptides degrade; shorter times (12h) often capture early apoptosis better.

  • Harvesting (The "Golden Rule") :

    • Collect the culture media (contains detached apoptotic cells) into a 15 mL tube.

    • Wash adherent cells with PBS; collect PBS into the same tube.

    • Trypsinize adherent cells gently; add to the same tube.

    • Why? Discarding media loses the Annexin V+ / PI+ population, leading to false negatives.

  • Staining :

    • Centrifuge (300 x g, 5 min). Discard supernatant.

    • Resuspend in 100

      
      L 1X Annexin Binding Buffer .
      
    • Add 5

      
      L Annexin V-FITC  and 5 
      
      
      
      L PI .
    • Incubate 15 min at RT in the dark.

  • Analysis :

    • Add 400

      
      L Binding Buffer.[2] Analyze on Flow Cytometer (FL1 for FITC, FL2/3 for PI).
      

Validating the Data: What to Expect

When analyzing the flow cytometry dot plots, the distribution of cells confirms the mechanism.

QuadrantPhenotypeInterpretation for Smac-N7 Treatment
Q3 (LL) Annexin V(-) / PI(-)Live Cells . Should be dominant in Vehicle control.
Q4 (LR) Annexin V(+) / PI(-)Early Apoptosis . The hallmark of successful Smac-N7 induction. Indicates PS flip without membrane rupture.
Q2 (UR) Annexin V(+) / PI(+)Late Apoptosis . Cells that have progressed from Q4. Dominant at later timepoints (24h+).
Q1 (UL) Annexin V(-) / PI(+)Necrosis/Permeabilization . If this is high immediately, the peptide delivery method (e.g., electroporation) may have damaged the cells.

Self-Validation Check : If H-AVPIAQK-OH is working correctly as a sensitizer, Group D (Combo) should show a statistically significant increase in Q4+Q2 compared to Group C (Sensitizer alone) . If Group D = Group C, the peptide is inactive, likely due to degradation or lack of cytosolic entry.

Troubleshooting & Technical Considerations

  • Calcium Dependence : Annexin V binding is strictly Ca²⁺ dependent.[3] Ensure Binding Buffer contains 2.5 mM CaCl₂. Phosphate-based buffers (PBS) without Calcium will yield zero signal.

  • Peptide Stability : H-AVPIAQK-OH has a short half-life in serum-containing media.

    • Solution: Perform treatment in low-serum (1-2%) media or replenish peptide every 6-8 hours if long incubation is required.

  • False Positives : Trypsinization can transiently expose PS.

    • Solution: Allow cells to recover for 30 mins in media after trypsinization before staining, or use Accutase for gentler detachment.

References

  • Fulda, S., & Vucic, D. (2012).[4] Targeting IAP proteins for therapeutic intervention in cancer.[1][4] Nature Reviews Drug Discovery, 11(2), 109–124. Link

  • Du, C., et al. (2000). Smac, a Mitochondrial Protein that Promotes Cytochrome c-Dependent Caspase Activation by Eliminating IAP Inhibition.[4] Cell, 102(1), 33-42.[4] Link

  • Arnt, C. R., et al. (2002). Synthetic Smac/DIABLO peptides enhance the effects of chemotherapeutic agents by binding XIAP and cIAP1 in situ.[4] Journal of Biological Chemistry, 277(46), 44236-44243. Link

  • Riedl, S. J., et al. (2001). Structural basis for the inhibition of caspase-3 by XIAP. Cell, 104(5), 791-800. Link

  • Thermo Fisher Scientific. Annexin V Staining Protocol for Flow Cytometry. Link

Sources

Validation

Comparative Analysis of H-AVPIAQK-OH Specificity for XIAP vs. Survivin: A Technical Guide

In the intricate landscape of apoptosis regulation, the Inhibitor of Apoptosis (IAP) protein family stands as a critical checkpoint, often exploited by cancer cells to evade programmed cell death. Among the eight human I...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of apoptosis regulation, the Inhibitor of Apoptosis (IAP) protein family stands as a critical checkpoint, often exploited by cancer cells to evade programmed cell death. Among the eight human IAP members, X-linked Inhibitor of Apoptosis Protein (XIAP) and Survivin are paramount therapeutic targets due to their frequent overexpression in malignancies and their roles in promoting tumor survival and chemoresistance. The development of specific antagonists for these proteins is a cornerstone of modern oncology research.

This guide provides an in-depth evaluation of the binding specificity of the peptide H-AVPIAQK-OH, a derivative of the natural IAP antagonist Smac/DIABLO, for XIAP versus Survivin. We will dissect the structural and mechanistic differences between these two IAPs to provide a clear, evidence-based rationale for the peptide's selectivity, supported by established experimental protocols.

The Targets: XIAP and Survivin - A Tale of Two IAPs

A nuanced understanding of the target proteins is essential to appreciate the specificity of any antagonist. While both are classified as IAPs, XIAP and Survivin possess distinct structures and mechanisms of action.

XIAP (X-linked Inhibitor of Apoptosis Protein): The Direct Caspase Inhibitor

XIAP is arguably the most potent endogenous inhibitor of apoptosis.[1] Its unique architecture features three tandem Baculoviral IAP Repeat (BIR) domains—BIR1, BIR2, and BIR3—followed by a C-terminal RING domain.[1][2][3] This multi-domain structure allows it to directly engage and neutralize key apoptotic effector proteins:

  • BIR3 Domain: Selectively binds and inhibits initiator caspase-9, preventing the activation of the downstream apoptotic cascade.[2][4]

  • BIR2 Domain & Linker Region: Work in concert to inhibit effector caspases-3 and -7, the executioners of apoptosis.[2]

The inhibitory function of XIAP is naturally antagonized by the mitochondrial protein Smac/DIABLO. Upon apoptotic stimulus, Smac is released into the cytoplasm and binds to the BIR2 and BIR3 domains of XIAP via its N-terminal Alanine-Valine-Proline-Isoleucine (AVPI) motif.[5][6][7] This binding event displaces the caspases, thereby liberating them to execute apoptosis.

Survivin (BIRC5): A Bifunctional Regulator

Survivin presents a more complex profile. It is a smaller protein characterized by a single BIR domain and a long C-terminal alpha-helix, and it exists as a stable homodimer.[8][9] Its functions are twofold: regulating cell division (mitosis) and inhibiting apoptosis.

Crucially, unlike XIAP, Survivin does not appear to directly bind or inhibit caspases.[4] Its anti-apoptotic mechanism is less direct and subject to ongoing research. Prevailing models suggest that Survivin may:

  • Sequester Smac/DIABLO, preventing it from antagonizing XIAP.[10]

  • Form complexes with other cofactors, such as HBXIP, to indirectly prevent pro-caspase-9 activation.[10]

Some biochemical studies have even failed to demonstrate a direct physical interaction between Survivin and XIAP, suggesting they may operate in distinct, though complementary, anti-apoptotic pathways.[11][12]

The Antagonist: H-AVPIAQK-OH and the Primacy of the AVPI Motif

The peptide H-AVPIAQK-OH is a synthetic molecule designed as a "Smac mimetic." Its sequence prominently features the AVPI tetrapeptide, the conserved IAP-Binding Motif (IBM) essential for antagonizing IAPs.[5][7] Small molecules and peptides that incorporate this motif are developed to competitively target the BIR domains of IAPs, mimicking the action of endogenous Smac to promote apoptosis.[7][13][14]

The specificity of H-AVPIAQK-OH can, therefore, be logically deduced from the differential roles and binding mechanics of the XIAP and Survivin BIR domains.

  • Interaction with XIAP: The BIR2 and BIR3 domains of XIAP contain well-defined, deep surface grooves that have evolved to specifically recognize and bind the AVPI motif of Smac and the N-termini of processed caspases.[6][15] H-AVPIAQK-OH, by presenting this canonical binding motif, is engineered for high-affinity interaction with these grooves, making it a potent and direct antagonist of XIAP function. Bivalent Smac mimetics, which link two AVPI motifs, can bind to both BIR2 and BIR3 simultaneously, achieving affinities that are orders of magnitude higher than monovalent versions.[13]

  • Interaction with Survivin: The single BIR domain of Survivin lacks the same well-established, high-affinity binding site for the AVPI motif that characterizes XIAP. While Survivin does interact with Smac, the nature of this interaction appears different and may not be driven solely by the AVPI-BIR groove mechanism.[9][10] Consequently, an antagonist like H-AVPIAQK-OH, whose efficacy is predicated on this specific motif, is expected to have a significantly lower binding affinity and functional impact on Survivin compared to XIAP.

Quantitative Comparison: Expected Specificity Profile

The following table summarizes the key distinctions that dictate the specificity of H-AVPIAQK-OH.

FeatureXIAPSurvivinImplication for H-AVPIAQK-OH Specificity
Number of BIR Domains Three (BIR1, BIR2, BIR3)[1][2]One[9][16]XIAP offers multiple, high-affinity binding sites (BIR2, BIR3) for the AVPI motif.
Direct Caspase Inhibition Yes (Caspase-3, -7, -9)[2][4]No[4]H-AVPIAQK-OH directly restores the activity of caspases inhibited by XIAP.
Binding Mechanism for AVPI High-affinity binding to a conserved groove on BIR2 & BIR3.[6][15]Indirect or lower-affinity interaction; not the primary mechanism.[4][10]The peptide is structurally optimized to target XIAP's binding pockets.
Expected Binding Affinity High (nanomolar range expected)LowH-AVPIAQK-OH is predicted to be highly selective for XIAP.

Visualizing the Mechanism of Action

The following diagram illustrates the distinct roles of XIAP and Survivin in apoptosis and clarifies the specific inhibitory action of H-AVPIAQK-OH.

cluster_Mito Mitochondrion cluster_Cytosol Cytosol Apoptotic_Stimuli Apoptotic Stimuli Smac Smac/DIABLO Apoptotic_Stimuli->Smac releases XIAP XIAP Smac->XIAP Antagonizes Casp9 Caspase-9 XIAP->Casp9 Inhibits Casp37 Caspase-3/7 XIAP->Casp37 Inhibits Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes Survivin Survivin Survivin->Smac Sequesters? Peptide H-AVPIAQK-OH (Smac Mimetic) Peptide->XIAP Antagonizes

Sources

Comparative

A Comparative Benchmarking Guide: H-AVPIAQK-OH Versus Bivalent Smac Mimetics in IAP Antagonism

For researchers, scientists, and drug development professionals dedicated to oncology, the targeting of Inhibitor of Apoptosis Proteins (IAPs) represents a promising strategy to overcome therapeutic resistance. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to oncology, the targeting of Inhibitor of Apoptosis Proteins (IAPs) represents a promising strategy to overcome therapeutic resistance. This guide provides an in-depth, objective comparison of the peptidic monovalent Smac mimetic, H-AVPIAQK-OH, against the class of synthetic bivalent Smac mimetics. We will dissect their mechanisms, compare their performance based on experimental data, and provide detailed protocols for their empirical evaluation.

The Rationale for IAP Antagonism: Reawakening Apoptosis

Cancer cells frequently evade programmed cell death, or apoptosis, a hallmark of malignant transformation. A key mechanism for this evasion is the overexpression of IAPs, such as X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cIAP2. These proteins function as endogenous brakes on apoptosis by directly binding to and inhibiting caspases, the executioner enzymes of apoptosis.[1][2]

Nature, however, has its own countermeasure: the Second Mitochondria-derived Activator of Caspases (Smac), also known as DIABLO. Upon apoptotic stimuli, Smac is released from the mitochondria into the cytosol, where its N-terminal tetrapeptide motif (Ala-Val-Pro-Ile or AVPI) binds to the Baculoviral IAP Repeat (BIR) domains of IAPs.[3] This interaction displaces caspases from IAPs, thereby liberating the apoptotic cascade. Smac mimetics, therefore, are designed to replicate this natural process, acting as potent IAP antagonists to resensitize cancer cells to apoptosis.[4]

H-AVPIAQK-OH: A Monovalent Peptidic Approach

H-AVPIAQK-OH is a synthetic peptide that incorporates the critical AVPI IAP-binding motif. As a monovalent agent, it possesses a single site for interaction with a BIR domain. Its peptidic nature offers high specificity for the target binding groove but can present challenges in terms of cell permeability and in vivo stability.

Bivalent Smac Mimetics: A Two-Pronged Attack

Bivalent Smac mimetics, such as Birinapant and SM-164, represent a structural evolution from their monovalent counterparts. These molecules consist of two Smac-mimicking moieties connected by a chemical linker.[5][6] This design is predicated on the dimeric nature of endogenous Smac, allowing for simultaneous engagement of multiple BIR domains within a single IAP protein or bridging two separate IAP molecules.[4][6] This avidity effect generally translates to significantly higher binding affinity and cellular potency.[5][6][7]

Mechanism of Action: Beyond Simple Caspase Liberation

While both classes of Smac mimetics function to inhibit IAPs, their downstream effects, particularly concerning cIAP1 and cIAP2, are a critical point of differentiation. Binding of a Smac mimetic to the BIR domains of cIAP1/2 induces a conformational change that unleashes their E3 ubiquitin ligase activity, leading to their auto-ubiquitination and subsequent proteasomal degradation.[4][5] This degradation has two major consequences:

  • Induction of Apoptosis : The removal of cIAPs, potent caspase inhibitors, lowers the threshold for apoptosis.

  • Activation of the Non-Canonical NF-κB Pathway : cIAPs are key negative regulators of the non-canonical NF-κB pathway. Their degradation leads to the stabilization of NF-κB-inducing kinase (NIK), resulting in pathway activation and the production of pro-inflammatory cytokines like TNFα.[5] This autocrine or paracrine TNFα signaling can then act synergistically with the Smac mimetic to drive a robust apoptotic response in a wider population of tumor cells.[7][8]

Bivalent Smac mimetics are often more efficient at inducing cIAP1/2 degradation and subsequent NF-κB activation than monovalent agents.[5][8]

cluster_mono Monovalent Mimetic (H-AVPIAQK-OH) cluster_bi Bivalent Mimetic m_mimetic H-AVPIAQK-OH m_bir3 BIR3 m_mimetic->m_bir3 Binds m_ciap1 cIAP1 m_caspase Caspase-3/7 m_ciap1->m_caspase Inhibits m_apoptosis Apoptosis m_caspase->m_apoptosis Induces b_mimetic Bivalent Mimetic b_bir2 BIR2 b_mimetic->b_bir2 Binds b_bir3 BIR3 b_mimetic->b_bir3 Binds b_ciap1 cIAP1 b_mimetic->b_ciap1 Induces auto-ubiquitination b_xiap XIAP b_caspase9 Caspase-9 b_xiap->b_caspase9 Inhibits b_caspase37 Caspase-3/7 b_xiap->b_caspase37 Inhibits b_caspase9->b_caspase37 Activates b_apoptosis Apoptosis b_caspase37->b_apoptosis Induces b_degradation Proteasomal Degradation b_ciap1->b_degradation b_nfkb Non-canonical NF-κB Activation b_degradation->b_nfkb Leads to b_tnfa TNFα Production b_nfkb->b_tnfa

Caption: Mechanisms of monovalent vs. bivalent Smac mimetics.

Quantitative Performance Comparison

The superiority of bivalent Smac mimetics is evident in their biochemical and cellular potencies. While specific data for H-AVPIAQK-OH is less prevalent in recent literature compared to small molecule mimetics, we can extrapolate based on the well-documented performance of the AVPI motif.

Table 1: Comparative Binding Affinities (Ki, nM) to IAP BIR Domains

Compound ClassXIAP BIR3cIAP1 BIR3cIAP2 BIR3Notes
H-AVPIAQK-OH (Monovalent) Moderate (µM range)Moderate (µM range)Moderate (µM range)Affinity is primarily driven by the AVPI motif.
Birinapant (Bivalent) ~50~1~36Demonstrates high affinity, with a preference for cIAP1.[4]
Other Bivalent Mimetics Low nMLow nMLow nMGenerally exhibit low nanomolar affinities across multiple IAPs.[8]

Note: Values are approximate and can vary based on the specific assay conditions.

Table 2: Comparative Cellular Activity

ParameterH-AVPIAQK-OH (Monovalent)Bivalent Smac Mimetics (e.g., Birinapant)
cIAP1 Degradation (EC50) Higher concentration requiredPotent (low nM range)
Apoptosis Induction (IC50) µM rangenM to low µM range
In vivo Efficacy Limited by poor PK propertiesDemonstrated tumor growth inhibition in xenograft models.[4][8]
Oral Bioavailability Generally lowCan be optimized in non-peptidic structures, but some require IV.[6][8]

Bivalent Smac mimetics are generally 100 to 1000 times more potent than their corresponding monovalent counterparts in inducing apoptosis in cancer cell lines.[7] This enhanced potency is attributed to their superior ability to antagonize XIAP and efficiently induce the degradation of cIAPs.[8]

Experimental Protocols for Benchmarking

To empirically validate these differences, a series of well-controlled experiments are necessary.

Competitive Binding Assay (Fluorescence Polarization)

This assay quantifies the binding affinity of the test compounds to isolated IAP BIR domains.

Principle: A fluorescently labeled probe peptide (e.g., FITC-AVPI) is incubated with a recombinant IAP BIR domain. In its bound state, the probe tumbles slowly, emitting highly polarized light. Unlabeled competitor compounds (H-AVPIAQK-OH or a bivalent mimetic) displace the probe, which then tumbles faster, resulting in a decrease in fluorescence polarization.

Step-by-Step Protocol:

  • Reagents: Recombinant XIAP-BIR3 or cIAP1-BIR3 protein, FITC-labeled AVPI peptide, assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide), test compounds.

  • Preparation: Serially dilute test compounds in assay buffer.

  • Reaction Setup: In a 384-well black plate, add 10 µL of assay buffer, 10 µL of FITC-AVPI probe (final concentration ~1-5 nM), and 10 µL of recombinant BIR domain protein (final concentration determined by titration).

  • Competition: Add 10 µL of the serially diluted test compounds to the wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Plot the change in millipolarization (mP) units against the log of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Cellular cIAP1 Degradation Assay (Western Blot)

This assay assesses the ability of the compounds to induce proteasomal degradation of cIAP1 in a cellular context.

start Seed Cancer Cells (e.g., MDA-MB-231) treat Treat with Smac Mimetic (Time Course/Dose Response) start->treat lyse Harvest & Lyse Cells treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to PVDF Membrane sds->transfer block Block Membrane transfer->block probe Probe with Primary Antibodies (anti-cIAP1, anti-Actin) block->probe wash Wash probe->wash secondary Incubate with HRP-conjugated Secondary Antibody wash->secondary detect Detect with ECL Substrate wash->detect secondary->wash analyze Analyze Band Intensity detect->analyze

Caption: Western blot workflow for cIAP1 degradation.

Step-by-Step Protocol:

  • Cell Culture: Plate a sensitive cell line (e.g., MDA-MB-231 breast cancer cells) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of H-AVPIAQK-OH or a bivalent Smac mimetic for a set time (e.g., 4-8 hours).

  • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against cIAP1 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the cIAP1 signal to the loading control to determine the extent of degradation.

In Vivo Tumor Xenograft Study

This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.

Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MIA PaCa-2 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[2]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., Vehicle control, H-AVPIAQK-OH, Bivalent Mimetic, Combination with chemotherapy).

  • Dosing: Administer the compounds according to a predetermined schedule and route (e.g., intraperitoneal injection, 3 times per week).[2] Doses for bivalent mimetics like Birinapant are typically in the range of 1-10 mg/kg.[2]

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).

  • Data Analysis: Plot the mean tumor volume for each group over time. Perform statistical analysis (e.g., ANOVA) to determine the significance of any anti-tumor effects.

Conclusion and Future Perspectives

The available evidence strongly indicates that bivalent Smac mimetics offer a significant potency advantage over monovalent peptidic compounds like H-AVPIAQK-OH.[5][6][8] This is primarily due to their higher binding avidity, which allows for more efficient IAP antagonism and robust induction of cIAP1/2 degradation.[8] This degradation not only sensitizes cells directly to apoptosis but also engages the TNFα signaling loop, amplifying the therapeutic effect.[7]

While the high specificity of peptidic mimetics is an advantage, their generally poor pharmacokinetic properties often limit their therapeutic potential.[8] In contrast, the non-peptidic nature of many bivalent mimetics allows for greater chemical modification to improve drug-like properties, including oral bioavailability.[8]

References

  • An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment. MDPI. [Link]

  • Potent Bivalent Smac Mimetics: Effect of the Linker on Binding to Inhibitor of Apoptosis Proteins (IAPs) and Anticancer Activity. PubMed Central. [Link]

  • Design of Small-Molecule Peptidic and Non-Peptidic Smac Mimetics. PMC. [Link]

  • Bivalent SMAC Mimetics for Treating Cancer by Antagonizing Inhibitor of Apoptosis Proteins. ChemMedChem. [Link]

  • LCL161 enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling. Frontiers. [Link]

  • X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy. PMC. [Link]

  • Small-Molecule SMAC Mimetics as New Cancer Therapeutics. PMC. [Link]

  • Future Therapeutic Directions for Smac-Mimetics. MDPI. [Link]

  • Birinapant, a Smac-Mimetic with Improved Tolerability for the Treatment of Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • Birinapant (TL32711), a Bivalent SMAC Mimetic, Targets TRAF2-Associated cIAPs, Abrogates TNF-Induced NF-κB Activation, and Is Active in Patient-Derived Xenograft Models. AACR Journals. [Link]

  • Smac mimetic increases chemotherapy response and improves survival in mice with pancreatic cancer. PMC - NIH. [Link]

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Validation

A Researcher's Guide to Vendor Variability in H-AVPIAQK-OH: Ensuring Reproducible Pro-Apoptotic Activity

For researchers in oncology and drug development, the synthetic peptide H-AVPIAQK-OH holds significant promise. As a mimetic of the N-terminal sequence of the pro-apoptotic protein Smac/DIABLO, it is a valuable tool for...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology and drug development, the synthetic peptide H-AVPIAQK-OH holds significant promise. As a mimetic of the N-terminal sequence of the pro-apoptotic protein Smac/DIABLO, it is a valuable tool for inducing apoptosis by antagonizing the Inhibitor of Apoptosis Proteins (IAPs).[1][2] However, the reproducibility of experimental outcomes is paramount, and variability in the quality of synthetic peptides from different vendors can introduce significant and often unacknowledged artifacts into research findings. This guide provides a comprehensive framework for researchers to critically evaluate and compare H-AVPIAQK-OH from various commercial sources, ensuring the integrity and reliability of their studies.

The Critical Role of H-AVPIAQK-OH in Apoptosis Induction

H-AVPIAQK-OH functions by mimicking the endogenous protein Smac/DIABLO, which is released from the mitochondria in response to apoptotic stimuli.[3][4] The N-terminal tetrapeptide motif, Ala-Val-Pro-Ile (AVPI), is crucial for its biological activity.[5][6] This motif allows the peptide to bind to the BIR3 domain of IAPs, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAPs 1 and 2 (cIAP1 and cIAP2).[5] This binding event prevents IAPs from inhibiting caspases, particularly caspase-9 and the downstream effector caspases-3 and -7, thereby promoting the apoptotic cascade.[1][5][7] Given this precise mechanism of action, even minor variations in peptide purity, sequence fidelity, or the presence of contaminants can drastically alter experimental results.

Deconstructing Vendor-to-Vendor Variability: Beyond the Purity Percentage

While vendors typically provide a certificate of analysis (CoA) stating the purity of the peptide, often determined by High-Performance Liquid Chromatography (HPLC), this single value can be misleading. Several factors contribute to the variability in synthetic peptides:

  • Synthesis Efficiency and Impurities: Solid-phase peptide synthesis (SPPS) is a stepwise process, and incomplete reactions at each step can lead to the accumulation of deletion sequences or other truncated forms.[8] These impurities may or may not be easily separable from the full-length peptide and can sometimes interfere with biological assays.

  • Purification and Counter-ions: The purification process, typically reversed-phase HPLC, is critical for removing impurities. However, the efficiency of this process can vary. Furthermore, peptides are often supplied as trifluoroacetate (TFA) salts, a remnant of the purification process.[9][10] Residual TFA can affect the net weight of the peptide and may have off-target effects in sensitive cellular assays.[9]

  • Peptide Stability and Handling: Lyophilization, storage conditions, and shipping can all impact the stability of the peptide. Aggregation or degradation can lead to a loss of biological activity.

An Experimental Framework for Comparing H-AVPIAQK-OH from Different Vendors

To ensure the selection of a high-quality and reliable source of H-AVPIAQK-OH, a multi-pronged validation approach is essential. The following experimental workflow provides a robust methodology for comparing peptides from different vendors.

Experimental_Workflow cluster_0 Physicochemical Characterization cluster_1 Biochemical Validation cluster_2 Cellular Functional Assays P1 Receipt & Initial Inspection (Vendors A, B, C) P2 Reconstitution & Quantification P1->P2 Standardized Protocol P3 Analytical HPLC P2->P3 Purity Profile P4 Mass Spectrometry (MS) P2->P4 Identity Verification B1 Target Binding Assay (Fluorescence Polarization) P2->B1 Normalized Concentrations C1 Cell Culture (e.g., HL-60) P2->C1 Normalized Concentrations C2 Caspase-3/7 Activity Assay C1->C2 Dose-Response C3 Cell Viability Assay (e.g., MTT, CellTiter-Glo) C1->C3 Dose-Response

Caption: Experimental workflow for the comparative analysis of H-AVPIAQK-OH from different vendors.

Part 1: Physicochemical Characterization

The initial step is to verify the identity and purity of the peptide from each vendor.

Experimental Protocol: Analytical HPLC and Mass Spectrometry

  • Sample Preparation: Reconstitute the lyophilized peptide from each vendor (e.g., Vendor A, Vendor B, Vendor C) in a suitable solvent, such as sterile water or a buffer appropriate for both HPLC/MS and biological assays. Determine the peptide concentration accurately using a method like the bicinchoninic acid (BCA) assay.

  • Reversed-Phase HPLC (RP-HPLC):

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Analysis: Compare the chromatograms for the presence of a single major peak at the expected retention time. Quantify the purity by integrating the peak area of the main peak relative to the total peak area.

  • Mass Spectrometry (MS):

    • Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.

    • Analysis: Determine the molecular weight of the major peak and compare it to the theoretical mass of H-AVPIAQK-OH (C38H68N12O10, MW: 885.0 g/mol ). This confirms the identity of the peptide and can reveal the presence of impurities with different masses.

Part 2: Biochemical Validation of Target Engagement

Confirming that the peptide can bind to its intended molecular target is a critical validation step. A fluorescence polarization (FP) assay is a sensitive method to measure the binding affinity of the peptide to the BIR3 domain of an IAP, such as XIAP.

Experimental Protocol: Fluorescence Polarization Competition Assay

  • Reagents:

    • Recombinant XIAP BIR3 domain.

    • A fluorescently labeled probe peptide known to bind to the XIAP BIR3 domain (e.g., a fluorescein-labeled Smac mimetic).

    • H-AVPIAQK-OH from each vendor.

  • Assay Principle: In the absence of a competitor, the fluorescent probe binds to the larger BIR3 domain, resulting in a high FP signal. When unlabeled H-AVPIAQK-OH is added, it competes with the probe for binding, leading to a decrease in the FP signal.

  • Procedure:

    • In a 384-well plate, add a fixed concentration of the XIAP BIR3 domain and the fluorescent probe.

    • Add serial dilutions of H-AVPIAQK-OH from each vendor.

    • Incubate to reach binding equilibrium.

    • Measure the fluorescence polarization.

  • Analysis: Plot the FP signal against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each vendor's peptide. A lower IC50 value indicates a higher binding affinity.

Part 3: Cellular Functional Assays

The ultimate test of a biologically active peptide is its ability to elicit a functional response in a cellular context. For H-AVPIAQK-OH, this involves measuring its pro-apoptotic activity.

Experimental Protocol: Caspase-3/7 Activation and Cell Viability Assays

  • Cell Line: A human cancer cell line known to be sensitive to Smac mimetics, such as the human promyelocytic leukemia cell line HL-60, is a suitable model.

  • Caspase-3/7 Activity Assay:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of H-AVPIAQK-OH from each vendor for a predetermined time (e.g., 24 hours).

    • Use a commercially available luminogenic or fluorogenic caspase-3/7 assay kit according to the manufacturer's instructions.

    • Analysis: Measure the luminescence or fluorescence, which is proportional to caspase-3/7 activity. Plot the activity against the peptide concentration to determine the EC50 for each vendor's product.

  • Cell Viability Assay:

    • Treat cells in parallel with the caspase assay.

    • After the treatment period, assess cell viability using a standard method such as the MTT assay or a more sensitive method like the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Analysis: Plot cell viability against peptide concentration to determine the IC50 for cell death induction for each vendor's peptide.

Interpreting the Comparative Data

The data from these experiments should be compiled into clear, comparative tables to facilitate decision-making.

Table 1: Physicochemical and Biochemical Comparison of H-AVPIAQK-OH from Different Vendors

VendorStated Purity (%)Observed Purity (HPLC, %)Measured Mass (Da)XIAP BIR3 Binding IC50 (µM)
Vendor A>9898.5885.11.2
Vendor B>9895.2885.02.5
Vendor C>9596.1884.91.8

Table 2: Cellular Activity Comparison of H-AVPIAQK-OH from Different Vendors

VendorCaspase-3/7 Activation EC50 (µM)Cell Viability IC50 (µM)
Vendor A5.38.1
Vendor B10.815.2
Vendor C7.911.5

Conclusion and Recommendations

The reproducibility crisis in preclinical research is a significant concern, and the quality of reagents is a major contributing factor.[11] For researchers using synthetic peptides like H-AVPIAQK-OH, relying solely on the vendor's CoA is insufficient. A comprehensive, in-house validation that combines physicochemical analysis with biochemical and cellular functional assays is essential to ensure the reliability and reproducibility of experimental data.

This guide provides a robust framework for such a comparison. By systematically evaluating peptides from different vendors, researchers can confidently select a source that provides a high-quality product with consistent biological activity. This due diligence not only strengthens the validity of individual research findings but also contributes to the overall rigor and reproducibility of the scientific enterprise.

References

  • Cai, Q., Sun, H., & Lu, Z. (2017). A Dimeric Smac/Diablo Peptide Directly Relieves Caspase-3 Inhibition by XIAP. Biochemistry, 56(1), 108–116. [Link]

  • Sun, H., Nikolovska-Coleska, Z., & Wang, S. (2008). A potent and orally active antagonist of multiple inhibitor of apoptosis proteins (IAPs) (SM-406/AT-406) in clinical development for cancer treatment. Journal of Medicinal Chemistry, 51(24), 7904–7906. [Link]

  • Sharma, S. K., Straub, C., & Zawel, L. (2006). Development of peptidomimetics targeting IAPs. International journal of peptide research and therapeutics, 12(1), 71–77. [Link]

  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963–978.
  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122–128.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B. (2001). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.
  • Otvos, L., Jr. (2008). Peptide-based drug design. Methods in molecular biology (Clifton, N.J.), 494, 1–9.
  • Adrain, C., Creagh, E. M., & Martin, S. J. (2001). Apoptosis-associated release of Smac/DIABLO from mitochondria requires active caspases and is blocked by Bcl-2. The EMBO journal, 20(23), 6627–6636. [Link]

  • Du, C., Fang, M., Li, Y., Li, L., & Wang, X. (2000). Smac, a mitochondrial protein that promotes cytochrome c-dependent caspase activation by eliminating IAP inhibition. Cell, 102(1), 33–42.
  • Verhagen, A. M., Ekert, P. G., Pakusch, M., Silke, J., Connolly, L. M., Reid, G. E., ... & Vaux, D. L. (2000). Identification of DIABLO, a mammalian protein that promotes apoptosis by binding to and antagonizing IAP proteins. Cell, 102(1), 43–53.
  • Wu, G., Chai, J., Suber, T. L., Wu, J. W., Du, C., Wang, X., & Shi, Y. (2000). Structural basis of IAP recognition by Smac/DIABLO.
  • NovoPro Bioscience Inc. (n.d.). APK peptide. Retrieved February 8, 2024, from [Link]

  • Elmore, S. (2007). Apoptosis: a review of pro-apoptotic and anti-apoptotic pathways and dysregulation in disease. Toxicologic pathology, 35(4), 495–516. [Link]

  • Riedl, S. J., & Salvesen, G. S. (2007). The apoptosome: signalling platform of cell death. Nature reviews. Molecular cell biology, 8(5), 405–413.
  • Taylor, R. C., Cullen, S. P., & Martin, S. J. (2008). Apoptosis: controlled demolition at the cellular level. Nature reviews. Molecular cell biology, 9(3), 231–241.
  • Elvire Thouvenot-Nitzan. (2016, October 18). "What is Apoptosis?" The Apoptotic Pathways and the Caspase Cascade [Video]. YouTube. [Link]

  • Animated biology with Arpan. (2022, August 12). Apoptosis in Pathological and Physiological context [Video]. YouTube. [Link]

  • Kang, M. H., & Reynolds, C. P. (2009). Bcl-2 inhibitors: targeting mitochondrial apoptotic pathways in cancer therapy. Clinical cancer research : an official journal of the American Association for Cancer Research, 15(4), 1126–1132.
  • Adams, J. M., & Cory, S. (2007). The Bcl-2 apoptotic switch in cancer development and therapy. Oncogene, 26(9), 1324–1337.
  • Fulda, S., & Vucic, D. (2012). Targeting IAP proteins for new cancer therapy. Nature reviews. Drug discovery, 11(2), 109–124. [Link]

  • Vince, J. E., Wong, W. W., Khan, N., Feltham, R., Chau, D., Ahmed, A. U., ... & Vaux, D. L. (2007). IAP antagonists target cIAP1 to induce TNFalpha-dependent apoptosis. Cell, 131(4), 682–693.
  • Li, L., Thomas, R. M., Suzuki, H., De Brabander, J. K., Wang, X., & Harran, P. G. (2004). A small molecule Smac mimic potentiates TRAIL- and TNFalpha-mediated cell death. Science (New York, N.Y.), 305(5689), 1471–1474.
  • Gao, Z., Tian, H., & Wang, J. (2007). A dimeric Smac mimetic induces apoptosis in a caspase-8-dependent and TNF-alpha-independent manner.
  • Lu, J., McEachern, D., Sun, H., Bai, L., & Wang, S. (2008). Therapeutic potential of a small-molecule antagonist of IAPs, SM-164, as a potent, non-toxic and orally active agent for cancer treatment.
  • Sun, H., Liu, L., & Wang, S. (2012). Smac mimetics as a new class of anticancer agents. Anti-cancer agents in medicinal chemistry, 12(7), 734–743.
  • Wu, H., & Wang, S. (2009). Design of small-molecule Smac mimetics as IAP antagonists. Current topics in microbiology and immunology, 348, 89–104. [Link]

  • Begley, C. G., & Ellis, L. M. (2012). Drug development: Raise standards for preclinical cancer research. Nature, 483(7391), 531–533. [Link]

  • Yan, L., & Zu, Y. (2009). Trifluoroacetic acid: a double-edged sword in peptide and protein research. Protein and peptide letters, 16(12), 1475–1478.
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  • Salvesen, G. S., & Dixit, V. M. (1997). Caspases: intracellular signaling by proteolysis. Cell, 91(4), 443–446.
  • Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science (New York, N.Y.), 281(5381), 1312–1316.
  • The Cancer Genome Atlas Research Network. (2013). The Cancer Genome Atlas Pan-Cancer analysis project.

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Safety & Regulatory Compliance

Safety

H-Avpiaqk-OH (Smac N7) Handling and Disposal Guide

Topic: H-Avpiaqk-OH Proper Disposal Procedures & Operational Safety Guide Content Type: Technical Operational Guide Audience: Researchers, Laboratory Managers, and Drug Development Scientists[1][2][3] Substance Identific...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: H-Avpiaqk-OH Proper Disposal Procedures & Operational Safety Guide Content Type: Technical Operational Guide Audience: Researchers, Laboratory Managers, and Drug Development Scientists[1][2][3]

Substance Identification & Operational Profile

H-Avpiaqk-OH is a synthetic heptapeptide corresponding to the N-terminal sequence (Ala-Val-Pro-Ile-Ala-Gln-Lys) of the mature Smac/DIABLO protein.[1][2][3]

  • Sequence: H-Ala-Val-Pro-Ile-Ala-Gln-Lys-OH[1][2][3]

  • Function: Smac Mimetic / IAP Antagonist . This peptide binds to the BIR3 domain of X-linked Inhibitor of Apoptosis Protein (XIAP), blocking its inhibitory effect on caspases and thereby promoting apoptosis (programmed cell death).

  • Physical State: Typically supplied as a lyophilized white powder (Trifluoroacetate or Acetate salt).[4]

  • Solubility: Soluble in water, PBS, or DMSO (Dimethyl sulfoxide).[1][2][4]

Hazard Assessment (Risk Analysis)

Unlike generic blocking peptides, H-Avpiaqk-OH is bioactive .[1][2] While it lacks the cell-penetrating properties of TAT-conjugated variants, it must be handled with the rigor reserved for signal-modulating agents.[1][2][3]

Hazard CategoryClassificationContext
RCRA Status Non-Regulated Not P-listed or U-listed (40 CFR § 261.33).[1][2][3][4]
Bioactivity Moderate Pro-apoptotic agent.[2][3][4] Accidental systemic exposure (injection/absorption) could theoretically trigger cell death pathways in sensitive tissues.
Chemical Toxicity Low No acute oral/dermal toxicity data.[2][3] Standard peptide hazards (irritant) apply.
Stability High Stable as lyophilized powder at -20°C. Susceptible to enzymatic degradation in biological fluids.[2][3][4]
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 mask or work within a Biosafety Cabinet (BSC) / Fume Hood when handling open lyophilized powder to prevent inhalation of aerosols.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[2][4] Double-gloving recommended when dissolving in DMSO.[2]

  • Ocular: ANSI Z87.1 compliant safety glasses with side shields.[2]

Disposal Procedures (Core Directive)

Do NOT dispose of H-Avpiaqk-OH in the general trash or sanitary sewer.[2][5] Although it is not a classic environmental toxin, its specific biological activity mandates thermal destruction (incineration) to prevent environmental accumulation or accidental exposure.[1]

Workflow A: Solid Waste (Lyophilized Powder & Vials) [4]
  • Applicability: Expired vials, residual powder, or spilled solids.[1][2][4]

  • Protocol:

    • Cap & Seal: Ensure the vial is tightly capped. Parafilm is recommended.[2]

    • Secondary Containment: Place the vial inside a clear, sealable bag (e.g., Ziploc) to prevent leakage.

    • Labeling: Affix a hazardous waste tag.

      • Constituents: "Peptide H-Avpiaqk-OH (Smac N7)"[1][2][3]

      • Hazard Checkbox: "Irritant" / "Bioactive"[2][4]

    • Disposal Stream: Solid Chemical Waste (for incineration).[2]

Workflow B: Liquid Waste (Experimental Solutions)

Liquid disposal depends entirely on the solvent used.

Solvent SystemDisposal StreamProtocol
Aqueous (Water/PBS) Aqueous Chemical Waste 1. Collect in a chemically compatible carboy (HDPE).2. Adjust pH to 6–9 if required by local EHS.3. Do NOT bleach.[2] Bleach is for biological organisms (bacteria/virus); chemical incineration is preferred for bioactive peptides to ensure complete destruction.[4]
Organic (DMSO/Methanol) Non-Halogenated Organic Waste 1.[2][3] Collect in a solvent waste container (e.g., Safety Can).2.[1] Crucial: Do not mix with oxidizers (like Nitric Acid) if DMSO is present, as this can cause an exotherm/explosion.3.[1] Label as "Flammable" if organic content >24%.[2]
Workflow C: Contaminated Debris (Tips, Tubes, Wipes) [1][4]
  • Protocol:

    • Collect pipette tips, weigh boats, and gloves in a Solid Chemical Waste drum or bucket lined with a heavy-duty polyethylene bag (6 mil).[1][2]

    • If the debris is heavily soaked in DMSO/Peptide solution, double-bag before disposal.[2]

    • Label the exterior container as "Debris contaminated with Smac Peptide."

Visual Decision Logic: Disposal Flowchart

Disposal_Protocol Start Waste Generation: H-Avpiaqk-OH State_Check Determine Physical State Start->State_Check Solid Solid / Lyophilized State_Check->Solid Liquid Liquid Solution State_Check->Liquid Debris Contaminated Debris (Tips/Gloves) State_Check->Debris Disposal_Solid Solid Chemical Waste (Incineration) Solid->Disposal_Solid Seal & Tag Solvent_Check Identify Solvent Liquid->Solvent_Check Debris->Disposal_Solid Double Bag Aqueous Aqueous (Water/PBS/Media) Solvent_Check->Aqueous Organic Organic (DMSO/Acetonitrile) Solvent_Check->Organic Disposal_Aq Aqueous Chemical Waste (Do NOT Bleach) Aqueous->Disposal_Aq Disposal_Org Non-Halogenated Organic Waste Organic->Disposal_Org

Figure 1: Decision tree for the segregation and disposal of H-Avpiaqk-OH peptide waste streams.

Emergency Procedures
Accidental Spill (Solid)
  • Isolate: Mark the area.[2]

  • PPE: Don fresh nitrile gloves and a mask (to prevent inhalation of dust).[2]

  • Clean: Cover the powder with a wet paper towel (water or 70% ethanol) to dampen it and prevent aerosolization.

  • Wipe: Wipe up the damp powder and place materials in the Solid Chemical Waste.

  • Wash: Clean the surface with 10% bleach followed by water to degrade trace peptide residues.

Accidental Exposure [2]
  • Eye Contact: Flush with water for 15 minutes.[2][5]

  • Skin Contact: Wash with soap and copious water.[2] (Note: If dissolved in DMSO, wash immediately and monitor for irritation, as DMSO enhances skin absorption).[1]

  • Ingestion: Rinse mouth. Do not induce vomiting. Contact poison control.

References
  • Srinivasula, S. M., et al. (2001).[1][2] "A conserved XIAP-interaction motif in caspase-9 and Smac/DIABLO regulates caspase activity and apoptosis."[2] Nature, 410, 112–116.[1][2]

  • Fulda, S., & Vucic, D. (2012).[1][2] "Targeting IAP proteins for therapeutic intervention in cancer."[2] Nature Reviews Drug Discovery, 11, 109–124.[1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling H-Avpiaqk-OH

Operational Safety Protocol: Handling H-Avpiaqk-OH (Smac Mimetic) Executive Summary: The Bioactive Hazard Profile H-Avpiaqk-OH (Sequence: Ala-Val-Pro-Ile-Ala-Gln-Lys) is not a generic reagent; it is a Smac mimetic . It c...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling H-Avpiaqk-OH (Smac Mimetic)

Executive Summary: The Bioactive Hazard Profile

H-Avpiaqk-OH (Sequence: Ala-Val-Pro-Ile-Ala-Gln-Lys) is not a generic reagent; it is a Smac mimetic . It corresponds to the N-terminal AVPI binding motif of the mitochondrial protein Smac/DIABLO. Its primary function is to antagonize Inhibitor of Apoptosis Proteins (IAPs), specifically XIAP, thereby promoting cell death (apoptosis) .

The Silent Risk: While the lyophilized powder presents an inhalation risk, the primary danger arises during solubilization. This peptide is frequently dissolved in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a potent skin penetrant that acts as a "Trojan Horse," potentially carrying this apoptosis-inducing peptide directly into your bloodstream.

Part 1: Personal Protective Equipment (PPE) Matrix

Objective: Create a redundant barrier system against aerosolized powder and solvent-mediated absorption.

PPE CategoryStandard RequirementTechnical Rationale (The "Why")
Respiratory N95 or P100 Respirator (if outside fume hood)Lyophilized peptides are electrostatically charged and "fluffy." They easily aerosolize upon opening the vial, posing a sensitization and inhalation risk [1].
Hand Protection Double Gloving Protocol Inner: 4 mil Nitrile (Tactility). Outer: Chemotherapy-rated Nitrile or Laminate (barrier). Critical: Standard nitrile degrades rapidly with DMSO.[1] If handling >10mL DMSO, use Butyl Rubber gloves [2].
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient. You must seal the ocular mucosa against aerosols and splashes.
Body Defense Tyvek® Lab Coat (or closed-front cotton)Cotton absorbs; Tyvek repels. If using DMSO, a spill on cotton presses the solvent against skin.

Part 2: Operational Protocols (Step-by-Step)

Phase 1: Receiving & Equilibrium (The "Hygroscopic Trap")

Risk: Opening a cold vial causes condensation. Water hydrolysis degrades the peptide (breaking the Ala-Val bond) and makes the powder sticky/clumped, altering weighing accuracy.

  • Inspect: Verify the vial seal is intact upon arrival.

  • Equilibrate: Place the cold vial in a desiccator at room temperature for at least 1 hour before opening.

    • Self-Validating Check: If the vial feels cold to the touch, it is not ready. Opening it now introduces water weight, invalidating your concentration calculations [3].

Phase 2: Weighing & Solubilization (The Critical Workflow)

Risk: Static electricity causes peptide "fly-out," contaminating the balance and the user.

  • Static Neutralization: Use an anti-static gun or polonium strip on the vial before opening.

  • The "Reverse Addition" Technique:

    • Do NOT weigh the powder by transferring it to a boat (high loss/aerosol risk).

    • Protocol:

      • Weigh the entire sealed vial (Gross Weight).

      • Add the solvent (e.g., DMSO/Buffer) directly to the vial through the septum or by carefully removing the cap.

      • Dissolve by gentle swirling (Vortexing can shear long peptides, though H-Avpiaqk-OH is short enough to withstand mild vortexing).

      • Remove the solution.

      • Dry the empty vial and weigh it again (Tare Weight).

      • Calculation: (Gross - Tare) = Exact Peptide Mass Solubilized.

Phase 3: Storage of Stock Solutions

Risk: Freeze-thaw cycles degrade the peptide.[2]

  • Aliquot Immediately: Divide the stock solution into single-use volumes (e.g., 10-50 µL).

  • Flash Freeze: Use liquid nitrogen or dry ice/ethanol bath for rapid freezing to prevent crystal formation that damages the peptide structure.

  • Store: -20°C or -80°C.

Part 3: Visualization of Workflow

The following diagram illustrates the decision logic for safe handling, emphasizing the "Stop" points for safety checks.

PeptideHandling Start Receive H-Avpiaqk-OH (Lyophilized) Equilibrate Equilibrate to Room Temp (Desiccator, 1 hr) Start->Equilibrate CheckTemp Is Vial Room Temp? Equilibrate->CheckTemp Wait WAIT Risk: Hydrolysis/Condensation CheckTemp->Wait No (Cold) PPE_Check PPE Check: Double Gloves + Goggles CheckTemp->PPE_Check Yes Wait->Equilibrate Static Neutralize Static Charge (Anti-static gun) PPE_Check->Static Solvent Add Solvent (DMSO/Water) Directly to Vial Static->Solvent Dissolve Dissolve (Gentle Swirl) Solvent->Dissolve Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Dissolve->Aliquot Store Store at -80°C Aliquot->Store

Caption: Operational workflow for H-Avpiaqk-OH handling. Note the critical "Wait" loop at the equilibration stage to prevent moisture damage.

Part 4: Emergency Response & Disposal

Spill Response (Bioactive)

If a DMSO solution of H-Avpiaqk-OH is spilled:

  • Evacuate: Aerosols may be present.

  • Do NOT use water immediately: Water may spread the DMSO faster across the surface or into absorbent materials.

  • Absorb: Use an inert absorbent (vermiculite or specific solvent pads).

  • Decontaminate: Once the bulk liquid is removed, clean the surface with 10% bleach (sodium hypochlorite) to degrade the peptide bonds, followed by 70% ethanol [4].

Disposal
  • Solid Waste: Vials and contaminated gloves must be treated as Hazardous Chemical Waste (not just biohazard), specifically noted as "Bioactive Peptide in DMSO."

  • Liquid Waste: Collect in a dedicated "Halogen-Free Organic Solvent" carboy (if DMSO is used) labeled with the specific peptide name.

References

  • National Institutes of Health (NIH). (2010). Guidelines for the Disposal of Bioactive Peptides. Retrieved from [Link]

Sources

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